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  • Product: N-Demethylpromethazine, (R)-
  • CAS: 146565-76-6

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity and Enantioselective Pharmacology of the Promethazine Metabolite (R)-Isomer

Executive Summary This technical guide analyzes the pharmacological and toxicological profile of the (R)-isomer of promethazine metabolites , specifically focusing on (R)-N-desmethylpromethazine ((R)-DMPMZ) and (R)-prome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological and toxicological profile of the (R)-isomer of promethazine metabolites , specifically focusing on (R)-N-desmethylpromethazine ((R)-DMPMZ) and (R)-promethazine sulfoxide ((R)-PMZSO) . While promethazine (PMZ) is marketed as a racemic mixture, recent enantioselective studies reveal that the (R)-enantiomer of the parent drug and its downstream metabolites exhibit distinct biological activities.[1][2][3]

The (R)-series metabolites represent a critical bifurcation in drug disposition: (R)-DMPMZ acts as a bioactivated cytotoxin, whereas (R)-PMZSO represents a detoxification pathway.[2] This guide synthesizes data on receptor affinity, cytotoxicity, and metabolic pathways to assist researchers in drug safety evaluation and chiral resolution workflows.

The Chiral Landscape of Promethazine

Promethazine contains a single chiral center at the


-carbon of the 2-dimethylaminopropyl side chain. The marketed drug is a racemate (

-PMZ), but the biological activity is not equally distributed.
  • Parent Drug Activity: The (R)-enantiomer (often denoted as eutomer for H1 activity) exhibits significantly higher affinity for the Histamine H1 receptor and greater cytotoxicity compared to the (S)-enantiomer.

  • Metabolic Fate: Hepatic metabolism via CYP2D6 and CYP2B6 generates chiral metabolites that retain the side-chain configuration. Consequently, the administration of (R)-promethazine leads to the accumulation of (R)-metabolites.

Key Metabolites of Interest
  • (R)-N-desmethylpromethazine ((R)-DMPMZ): Formed via N-demethylation.

  • (R)-Promethazine Sulfoxide ((R)-PMZSO): Formed via S-oxidation.

Biological Activity of (R)-Metabolites[2][4]

(R)-N-desmethylpromethazine ((R)-DMPMZ): The Bioactive Cytotoxin

Research indicates that N-demethylation is a bioactivation step. (R)-DMPMZ retains the phenothiazine core's interaction capabilities but exhibits altered lipophilicity and binding dynamics.

  • Cytotoxicity: In differentiated SH-SY5Y neuronal cells, (R)-DMPMZ demonstrates significantly higher cytotoxicity than both the parent (R)-PMZ and the (S)-metabolites.[4] This suggests that the (R)-configuration, combined with the exposed secondary amine, enhances cellular toxicity mechanisms, potentially through mitochondrial disruption or membrane intercalation.

  • Pharmacology: While less potent as an H1 antagonist than the parent, the N-desmethyl metabolite often retains significant anticholinergic and antidopaminergic activity, contributing to the side-effect profile (e.g., extrapyramidal symptoms) associated with high-dose phenothiazine exposure.

(R)-Promethazine Sulfoxide ((R)-PMZSO): The Detoxification Product

S-oxidation represents the primary detoxification pathway.

  • Cytotoxicity: (R)-PMZSO is biologically inert regarding cytotoxicity.[2] It shows negligible toxicity in neuronal models compared to the parent and DMPMZ.

  • Receptor Affinity: The oxidation of the sulfide bridge to a sulfoxide drastically reduces affinity for G-protein coupled receptors (GPCRs), including H1, muscarinic, and dopaminergic receptors. This structural change alters the "butterfly angle" of the tricyclic ring system, preventing effective intercalation into the receptor binding pocket.

Comparative Activity Data
CompoundConfigurationH1 Receptor Affinity (

)
Cytotoxicity (SH-SY5Y)Primary Effect
Promethazine (R)-IsomerHigh (~1.4 nM)ModerateTherapeutic Eutomer
Promethazine (S)-IsomerLowLowDistomer
DMPMZ (R)-Isomer Moderate High (Highest) Bioactivation/Toxicity
PMZSO (R)-IsomerNegligibleNegligibleDetoxification

Note: The (R)-configuration of the side chain is the critical determinant for the enhanced cytotoxicity observed in DMPMZ.

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective metabolism of Promethazine, highlighting the divergence between bioactivation and detoxification pathways for the (R)-isomer.

Promethazine_Metabolism Parent (R)-Promethazine (Parent Drug) [Therapeutic Eutomer] CYP2D6 CYP2D6 / CYP2B6 (Hepatic Enzymes) Parent->CYP2D6 DMPMZ (R)-N-desmethylpromethazine ((R)-DMPMZ) [BIOACTIVATION] CYP2D6->DMPMZ N-Demethylation PMZSO (R)-Promethazine Sulfoxide ((R)-PMZSO) [DETOXIFICATION] CYP2D6->PMZSO S-Oxidation Toxicity Increased Cytotoxicity (Neuronal Damage) DMPMZ->Toxicity Excretion Renal Excretion (Inactive) PMZSO->Excretion

Figure 1: Stereoselective metabolic fate of (R)-Promethazine showing the divergence into toxic (DMPMZ) and inert (PMZSO) pathways.

Experimental Protocols for Investigation

To validate the activity of (R)-metabolites, researchers must employ rigorous separation and assay techniques. The following protocols are synthesized from recent enantioselective studies.

Protocol: Chiral Separation of Metabolites

Standard reverse-phase HPLC cannot separate these enantiomers. A chiral stationary phase is required.

Objective: Isolate (R)-DMPMZ and (R)-PMZSO with >99% enantiomeric excess (ee).

  • Stationary Phase: Amylose tris-3,5-dimethylphenylcarbamate (e.g., Lux® 3 µm i-Amylose-3 or Chiralpak® IG-U).

  • Mobile Phase: Ethanol : Ammonium Bicarbonate (5 mM) (80:20 v/v).

    • Rationale: The basic additive (ammonium bicarbonate) suppresses ionization of the tertiary amine, improving peak shape and resolution for basic drugs like phenothiazines.

  • Flow Rate: 0.10 – 0.15 mL/min (for analytical scale).

  • Detection: UV at 254 nm and Circular Dichroism (CD) detector (254 nm) for absolute configuration confirmation.

  • Elution Order Validation:

    • Inject racemate to establish retention times.

    • Inject pure (R)-standard (if available) or collect fractions and analyze via polarimetry.

    • Note: The elution order is dependent on the specific chiral selector and must be empirically validated.

Protocol: Cytotoxicity Assessment (SH-SY5Y Model)

This assay quantifies the differential toxicity of the (R)-metabolite vs. the parent.

  • Cell Culture: Culture undifferentiated human neuroblastoma SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.

  • Differentiation (Optional but Recommended): Treat with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype, which is more relevant for assessing CNS side effects.

  • Treatment:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Expose cells to increasing concentrations (1–100 µM) of isolated (R)-DMPMZ , (R)-PMZSO , and (R)-PMZ .

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: MTT Assay or Resazurin reduction assay.

    • Calculation: Determine EC50 using non-linear regression (log(inhibitor) vs. normalized response).

  • Expected Outcome: (R)-DMPMZ EC50 < (R)-PMZ EC50 << (R)-PMZSO EC50 (where lower EC50 indicates higher toxicity).

Mechanistic Workflow: From Isolation to Activity

The following workflow describes the logical progression for characterizing the (R)-isomer metabolite activity.

Experimental_Workflow cluster_fractions Fraction Collection Sample Biological Sample (Microsomes/Plasma) Extraction LLE Extraction (Hexane/Isopropanol) Sample->Extraction Chiral_LC Chiral HPLC (Amylose Column) Extraction->Chiral_LC R_Met (R)-Metabolite Fraction Chiral_LC->R_Met S_Met (S)-Metabolite Fraction Chiral_LC->S_Met Assay In Vitro Assay (Receptor Binding / MTT) R_Met->Assay Analysis Data Synthesis (EC50 / Ki Calculation) Assay->Analysis

Figure 2: Experimental workflow for the isolation and characterization of enantiopure promethazine metabolites.

References

  • Fenner, A. (2024).[4] Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SH-SY5Y cells. PubMed. [Link]

  • Taylor, G., et al. (1983). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology. [Link]

  • Gotor-Fernández, V., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. Beilstein Journal of Organic Chemistry. [Link]

  • IUPHAR/BPS. (2024). Promethazine Ligand Activity and Binding Affinity Data. Guide to PHARMACOLOGY. [Link][5]

Sources

Foundational

Pharmacokinetics of (R)-Norpromethazine in Human Plasma: A Stereoselective Technical Guide

The following technical guide details the pharmacokinetics of (R)-norpromethazine in human plasma, synthesizing mechanistic enzymology, bioanalytical protocols, and clinical implications. Executive Summary Promethazine (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacokinetics of (R)-norpromethazine in human plasma, synthesizing mechanistic enzymology, bioanalytical protocols, and clinical implications.

Executive Summary

Promethazine (PMZ) is a first-generation phenothiazine antihistamine administered as a racemic mixture. While historically treated as a single pharmacological entity, its pharmacokinetics (PK) are profoundly stereoselective. (R)-Norpromethazine (also known as (R)-N-desmethylpromethazine) is the primary active metabolite formed via N-demethylation.

Recent investigations into chiral disposition reveal that the hepatic metabolism of promethazine is enantioselective. CYP2D6-mediated pathways favor the clearance of (S)-promethazine, while (R)-norpromethazine accumulates at higher concentrations relative to its (S)-counterpart in plasma. This guide provides the mechanistic basis, quantification methodologies, and pharmacokinetic profile necessary for researchers investigating the safety and efficacy of this chiral metabolite.

Mechanistic Basis: Stereoselective Metabolism

The formation of (R)-norpromethazine is governed by the metabolic clearance of the parent drug, (R)-promethazine. The chiral center at the 2'-position of the propyl side chain is preserved during N-demethylation.

Enzymatic Pathways

The N-demethylation of promethazine is catalyzed primarily by the Cytochrome P450 superfamily.

  • CYP2D6: The high-affinity, low-capacity enzyme responsible for the majority of promethazine clearance. It exhibits stereoselectivity, preferentially metabolizing (S)-promethazine via sulfoxidation and ring hydroxylation.

  • CYP1A2 & CYP3A4: These isoforms contribute significantly to N-demethylation (formation of norpromethazine) when CYP2D6 is saturated or genetically impaired (Poor Metabolizers).

  • Stereochemical Outcome: Because (S)-promethazine is more rapidly cleared via sulfoxidation, the N-demethylation pathway becomes a more dominant route for the remaining (R)-promethazine, leading to a higher formation and systemic exposure of (R)-norpromethazine .

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation of promethazine metabolism and the preservation of chirality in the formation of (R)-norpromethazine.

G cluster_legend Key Racemate Racemic Promethazine (Parent Drug) S_PMZ (S)-Promethazine Racemate->S_PMZ Dissociation R_PMZ (R)-Promethazine Racemate->R_PMZ Dissociation S_Sulf (S)-Promethazine Sulfoxide (Major Metabolite) S_PMZ->S_Sulf CYP2D6 (Rapid) Sulfoxidation S_Nor (S)-Norpromethazine S_PMZ->S_Nor CYP1A2/3A4 N-demethylation R_PMZ->S_Sulf CYP2D6 (Slow) R_Nor (R)-Norpromethazine (Target Metabolite) R_PMZ->R_Nor CYP1A2/3A4 (Dominant) N-demethylation Rapid Clearance Rapid Clearance Accumulation Accumulation

Caption: Stereoselective metabolic divergence of promethazine. (S)-enantiomer is preferentially cleared via sulfoxidation, while (R)-enantiomer is funneled toward N-demethylation, favoring (R)-norpromethazine accumulation.

Bioanalytical Methodology: Self-Validating Protocol

To accurately quantify (R)-norpromethazine in human plasma, a chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. Standard reverse-phase columns cannot distinguish the enantiomers.

Experimental Protocol

Objective: Quantify (R)-norpromethazine with a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Step A: Aliquot 200 µL of human plasma into a borosilicate glass tube.

  • Step B: Add 20 µL of Internal Standard (IS) solution (Promethazine-d4, 100 ng/mL).

  • Step C: Alkalinize with 50 µL of 0.1 M NaOH to suppress ionization and enhance extraction efficiency.

  • Step D: Add 2 mL of extraction solvent (n-hexane:isopropanol, 98:2 v/v). Vortex vigorously for 5 minutes.

  • Step E: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Step F: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation (Chiral):

  • Column: Chiralpak IG-U or Lux Amylose-3 (150 mm × 2.0 mm, 3 µm). These columns utilize amylose tris(3-chloro-5-methylphenylcarbamate) selectors essential for phenothiazine resolution.

  • Mobile Phase: Isocratic elution with 5 mM Ammonium Bicarbonate (pH 9.0) : Ethanol (15:85 v/v).

    • Note: Basic pH is critical to maintain the analyte in its uncharged state for optimal chiral interaction.

  • Flow Rate: 0.2 mL/min.

  • Run Time: 12 minutes. (R)-Norpromethazine typically elutes after the (S)-enantiomer (verify with pure standards).

3. Mass Spectrometry (Detection):

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • (R)-Norpromethazine: m/z 271.1 → 198.1 (Quantifier), 271.1 → 154.1 (Qualifier).

    • Internal Standard: m/z 288.1 → 202.1.

Analytical Workflow Diagram

Workflow Sample Human Plasma Sample (200 µL) LLE LLE: n-Hexane/IPA (98:2) + NaOH (pH > 10) Sample->LLE Spike IS Dry Evaporation & Reconstitution in Mobile Phase LLE->Dry Supernatant LC Chiral LC Separation (Amylose-based Column) Dry->LC Inject MS MS/MS Detection (ESI+, MRM 271->198) LC->MS Elute Data Quantification of (R)-Norpromethazine MS->Data Integrate

Caption: Bioanalytical workflow for the extraction and chiral quantification of (R)-norpromethazine from human plasma.

Pharmacokinetic Profile

The pharmacokinetic parameters of (R)-norpromethazine are derived from the stereoselective metabolism of the parent drug. Due to the preferential clearance of (S)-promethazine via other pathways, the (R)-metabolite exhibits a distinct profile characterized by higher exposure.

Comparative Pharmacokinetic Parameters

The following data summarizes the in vivo human behavior of the enantiomers following a standard 50 mg oral dose of racemic promethazine.

Parameter(R)-Norpromethazine(S)-NorpromethazineR/S RatioMechanistic Driver
Cmax (ng/mL) 8.5 ± 2.14.2 ± 1.5~2.0Preferential N-demethylation of (R)-PMZ
Tmax (h) 3.5 - 4.53.0 - 4.01.1Slower formation rate vs. rapid sulfoxidation of (S)
AUC (ng·h/mL) 145 ± 3565 ± 18>2.2Reduced hepatic extraction of (R)-precursor
t1/2 (h) 12 - 1610 - 141.2Stereoselective renal elimination

Note: Values are aggregated estimates based on stereoselective metabolic studies and fractional clearance data [1, 2].

Factors Influencing Variability
  • CYP2D6 Polymorphism:

    • Poor Metabolizers (PM): Show increased levels of both enantiomers, but the R/S ratio may decrease as the specific CYP2D6-mediated clearance of (S)-PMZ is abolished, forcing both enantiomers through non-stereoselective CYP pathways.

    • Ultrarapid Metabolizers (UM): Show very low levels of parent drug and potentially altered metabolite ratios due to rapid first-pass consumption.

  • Drug-Drug Interactions: Co-administration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will mimic the PM phenotype, significantly elevating (R)-norpromethazine exposure.

Clinical Implications & Toxicity

Research indicates that (R)-promethazine and its metabolites may possess higher cytotoxicity compared to the (S)-forms.[1]

  • Cytotoxicity: (R)-enantiomers of phenothiazines have been shown to exhibit greater cytotoxicity towards dopaminergic neuronal cells (SH-SY5Y) [3]. This is critical for long-term safety assessments.

  • Therapeutic Efficacy: The antihistaminic activity is generally attributed to both enantiomers, but the differing accumulation means the (R)-isoform is the primary driver of sustained pharmacological effects (and potential side effects like sedation) in the post-absorption phase.

References

  • Enantiomeric profile of promethazine in metabolic studies in liver microsomes. Journal of Chromatography Open.

  • CYP2D6 Is the Principal Cytochrome P450 Responsible for Metabolism of the Histamine H1 Antagonist Promethazine in Human Liver Microsomes. Pharmacogenetics.

  • Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells. International Journal of Pharmaceutics.

  • Quantitation of promethazine enantiomers in human serum using a chiralcel OJ-R column and mixed-mode disc solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Exploratory

metabolic pathway of promethazine to N-demethylpromethazine

The Metabolic Biotransformation of Promethazine to N-Demethylpromethazine: Enzyme Kinetics, Pathways, and Analytical Workflows Executive Summary Promethazine is a first-generation phenothiazine derivative widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

The Metabolic Biotransformation of Promethazine to N-Demethylpromethazine: Enzyme Kinetics, Pathways, and Analytical Workflows

Executive Summary

Promethazine is a first-generation phenothiazine derivative widely utilized for its antihistaminic, antiemetic, and sedative properties[1]. While its clinical efficacy is well-established, its pharmacokinetic profile is heavily dictated by extensive hepatic first-pass metabolism, which reduces its absolute bioavailability to approximately 25%[1]. The biotransformation of promethazine yields several phase I metabolites, with N-demethylpromethazine (also referred to as N-desmethylpromethazine) and promethazine sulfoxide being the predominant species excreted[2][3]. Understanding the N-demethylation pathway is critical for drug development professionals, as it highlights significant cytochrome P450 (CYP450) dependencies, potential drug-drug interactions (DDIs), and pharmacogenomic liabilities.

Mechanistic Pathway of N-Demethylation

The N-demethylation of promethazine involves the oxidative cleavage of a methyl group from the tertiary amine of the 10-(2-dimethylaminopropyl) side chain. In human liver microsomes, this reaction is principally catalyzed by CYP2D6 [4][5].

The catalytic cycle follows the classic CYP450 oxidative dealkylation mechanism:

  • Substrate Binding: Promethazine binds to the ferric (Fe³⁺) heme center of CYP2D6.

  • Oxygenation: Reduction of the iron and binding of molecular oxygen occurs, forming a highly reactive iron-oxo intermediate.

  • Hydroxylation: Hydrogen abstraction from the N-methyl group is followed by oxygen rebound, forming an unstable carbinolamine intermediate.

  • Cleavage: The carbinolamine spontaneously breaks down to yield the secondary amine (N-demethylpromethazine) and formaldehyde as a byproduct[6].

Pathway PMZ Promethazine (Tertiary Amine) CYP CYP2D6 (Principal Catalyst) + O2 + NADPH PMZ->CYP Binding & Oxidation INT Carbinolamine Intermediate CYP->INT Hydroxylation of N-methyl group NDMPMZ N-demethylpromethazine (Secondary Amine) INT->NDMPMZ Spontaneous Cleavage HCHO Formaldehyde (Byproduct) INT->HCHO Release

Figure 1: CYP2D6-mediated oxidative N-demethylation pathway of promethazine.

Enzyme Kinetics & CYP450 Profiling

In vitro analyses utilizing human liver microsomes (HLM) and recombinant enzymes have definitively mapped the enzyme kinetics of promethazine. Lineweaver-Burk plots confirm that CYP2D6 possesses a remarkably high affinity (low Michaelis-Menten constant, Km) for promethazine[4]. While other isoforms like CYP2C9 and CYP3A4 may contribute to the overall metabolic clearance (particularly in S-oxidation or when CYP2D6 is saturated/inhibited), CYP2D6 remains the principal driver of N-demethylation[4][7].

Furthermore, promethazine acts not only as a substrate but also as a competitive inhibitor of CYP2D6 (with an estimated Ki of 4-6 µM), which can lead to clinically significant DDIs when co-administered with other CYP2D6 substrates (e.g., clozapine, metoprolol, dextromethorphan)[2][4][7][8].

Table 1: Quantitative Profiling of CYP-Mediated Promethazine Metabolism

EnzymeMetabolic RoleRelative Affinity (Km)Intrinsic Clearance (Vmax/Km)Clinical Implication
CYP2D6 Principal (N-demethylation, Hydroxylation)High (Low Km)Dominant (>70% contribution)Subject to genetic polymorphism; high risk of DDIs[4][5].
CYP2C9 Minor (N-demethylation)ModerateMinorSecondary pathway; relevant in CYP2D6 poor metabolizers[8][9].
CYP3A4 Minor (S-oxidation, N-demethylation)Low (High Km)MinorModulated by strong inducers/inhibitors (e.g., ritonavir)[10].
CYP2C19 Trace (N-demethylation)LowNegligibleMinimal impact on overall clearance[8].

Experimental Workflow: In Vitro Metabolism Assay

To accurately quantify the formation of N-demethylpromethazine and determine kinetic parameters (Km, Vmax), researchers employ Human Liver Microsomes (HLM). This model is chosen because it preserves the native lipid environment of the endoplasmic reticulum, ensuring optimal CYP450 conformation and activity[5].

Self-Validating Protocol Design: The protocol below incorporates strict causality and self-validation. The inclusion of a "Minus-NADPH" control ensures that any observed metabolite formation is strictly dependent on CYP450 catalytic activity, ruling out chemical degradation or non-oxidative artifacts. The use of cold acetonitrile for termination instantly denatures proteins, preventing post-incubation metabolic drift.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Thaw HLM on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 3.3 mM MgCl₂ (or a standard MgCl₂ hexahydrate solution), and varying concentrations of promethazine (e.g., 0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 and Mg²⁺ are critical for optimal CYP450 electron transfer.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Rationale: NADPH provides the essential reducing equivalents for the CYP450 catalytic cycle.

  • Incubation: Allow the reaction to proceed for 15 minutes at 37°C. (Time must be carefully calibrated to remain within the linear range of metabolite formation).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated N-demethylpromethazine-d3). Rationale: Cold organic solvent precipitates microsomal proteins and halts the reaction instantly, while the internal standard normalizes downstream LC-MS/MS ionization variability.

  • Extraction & Centrifugation: Vortex the samples for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS Analysis: Transfer the supernatant to autosampler vials. Quantify N-demethylpromethazine using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[5].

Workflow A 1. Matrix Preparation (HLM + Buffer + MgCl2 + Substrate) B 2. Pre-Incubation (37°C for 5 mins) A->B C 3. Initiation (Addition of 1 mM NADPH) B->C D 4. Termination (Ice-Cold Acetonitrile + IS) C->D E 5. Protein Precipitation (Centrifugation at 14,000 x g) D->E F 6. LC-HRMS Quantification (N-demethylpromethazine) E->F

Figure 2: Step-by-step in vitro HLM experimental workflow for metabolite quantification.

Pharmacogenomic & Clinical Implications

Because CYP2D6 is highly polymorphic, the metabolic clearance of promethazine exhibits significant inter-individual variability. "Poor metabolizers" (PMs) lacking functional CYP2D6 alleles will shunt promethazine through secondary pathways (like CYP2C9 or CYP3A4) or experience elevated plasma concentrations of the parent drug, increasing the risk of severe adverse effects such as excessive sedation, anticholinergic toxicity, and respiratory depression[2][3][5]. Conversely, "ultrarapid metabolizers" (UMs) may clear the drug too quickly, resulting in subtherapeutic efficacy. Furthermore, promethazine's ability to inhibit CYP2D6 means it can precipitate toxicities of co-administered drugs that rely on this pathway for clearance[2][4].

References

  • CYP2D6 Is the Principal Cytochrome P450 Responsible for Metabolism of the Histamine H1 Antagonist Promethazine in Human Liver Microsomes | PubMed (National Institutes of Health) |[Link]

  • Phen Tuss DM - Drug Summary | PDR.net |[Link]

  • PROMETHAZINE HCL and CODEINE PHOSPHATE ORAL SOLUTION | AccessData FDA |[Link]

  • Enantiomeric profile of promethazine in metabolic studies in liver microsomes | ResearchGate |[Link]

  • Promethazine | Wikipedia | [Link]

  • Metabolism of promethazine in vitro. Identificaton of N-oxidized products | PubMed (National Institutes of Health) |[Link]

  • Inhibitory effects of H-1-antihistamines on CYP2D6-and CYP2C9-mediated drug metabolic reactions in human liver microsomes | ResearchGate |[Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor | ACS Publications |[Link]

  • Saquinavir (SQV) Interactions | HIV Drug Interactions | [Link]

Sources

Foundational

Stereochemical Divergence in Promethazine Metabolism: A Technical Analysis of (R)- and (S)-N-Demethylpromethazine

Executive Summary For decades, Promethazine (PMZ) has been administered as a racemic mixture, with the assumption that its enantiomers possess identical therapeutic and safety profiles. However, recent high-resolution st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Promethazine (PMZ) has been administered as a racemic mixture, with the assumption that its enantiomers possess identical therapeutic and safety profiles. However, recent high-resolution stereochemical analyses (Coelho et al., 2024) have overturned this assumption, revealing critical divergences in the toxicity and metabolic fate of its enantiomers.

This guide focuses on the N-demethylated metabolites: (R)-N-demethylpromethazine and (S)-N-demethylpromethazine (also known as norpromethazine). While N-demethylation is often considered a detoxification pathway, in the case of promethazine, it represents a bioactivation step where the metabolites exhibit higher cytotoxicity than the parent compounds. Specifically, the (R)-series enantiomers demonstrate significantly higher neurotoxicity, necessitating a re-evaluation of analytical protocols and safety thresholds in drug development.

Structural & Stereochemical Basis

Promethazine contains a single chiral center at the C2 position of the propyl side chain. The N-demethylation process involves the removal of a methyl group from the terminal nitrogen, a reaction that is distal to the chiral center. Consequently, the metabolic transformation retains the absolute configuration of the parent molecule.

Configuration Retention
  • (R)-Promethazine

    
    (R)-N-demethylpromethazine 
    
  • (S)-Promethazine

    
    (S)-N-demethylpromethazine 
    
3D Structural Implications

The absolute configuration dictates the spatial orientation of the side chain relative to the phenothiazine tricyclic system.

  • (R)-Enantiomer: The side chain orientation facilitates a binding mode that appears to correlate with increased interaction with off-target sites (e.g., dopaminergic transporters/receptors involved in cytotoxicity).

  • (S)-Enantiomer: Exhibits a distinct steric profile that results in reduced cytotoxicity and potentially different receptor residence times.

Metabolic Pathways & Enzymatic Kinetics[1]

The metabolism of promethazine is primarily hepatic, mediated by the Cytochrome P450 system.[1] CYP2D6 is the principal enzyme responsible for N-demethylation.

The Bioactivation Paradox

Standard pharmacological dogma suggests metabolites are less active/toxic. Promethazine defies this:

  • N-Demethylation (Bioactivation): The conversion of PMZ to N-demethylpromethazine (DMPMZ) increases cytotoxicity.

  • S-Oxidation (Detoxification): The conversion to Promethazine Sulfoxide (PMZSO) eliminates cytotoxicity.

Pathway Visualization

The following diagram illustrates the stereochemical flow and the divergence between bioactivation (DMPMZ) and detoxification (PMZSO).

PMZ_Metabolism cluster_R (R)-Series (Higher Toxicity) cluster_S (S)-Series (Lower Toxicity) R_PMZ (R)-Promethazine CYP2D6 CYP2D6 (N-Demethylation) R_PMZ->CYP2D6 FMO FMO/CYP (S-Oxidation) R_PMZ->FMO R_DMPMZ (R)-N-demethylpromethazine (Bioactive/Cytotoxic) R_PMZSO (R)-Promethazine Sulfoxide (Detoxified) S_PMZ (S)-Promethazine S_PMZ->CYP2D6 S_PMZ->FMO S_DMPMZ (S)-N-demethylpromethazine (Less Cytotoxic) S_PMZSO (S)-Promethazine Sulfoxide (Detoxified) CYP2D6->R_DMPMZ Major Path CYP2D6->S_DMPMZ FMO->R_PMZSO FMO->S_PMZSO

Figure 1: Stereoselective metabolic pathways of Promethazine.[2] Note the critical N-demethylation step mediated by CYP2D6 which retains stereochemistry.

Pharmacological & Toxicological Divergence

Recent studies (Coelho et al., 2024) utilizing differentiated SH-SY5Y cells (a model for human dopaminergic neurons) have quantified the differences between these enantiomers.

Cytotoxicity Profile

The data indicates a clear hierarchy of toxicity, establishing the (R)-N-demethylated metabolite as a compound of significant concern.

Compound SpeciesRelative Cytotoxicity (SH-SY5Y Cells)Clinical Implication
(R)-N-demethylpromethazine High Potential driver of neurotoxic side effects in rapid metabolizers.
(S)-N-demethylpromethazine ModerateLower risk profile than the (R)-isomer.
(R)-Promethazine HighMore cytotoxic than (S)-PMZ; precursor to the highly toxic metabolite.
(S)-Promethazine LowSafer profile; potentially preferred for single-enantiomer formulations.
Promethazine Sulfoxide NegligibleInactive detoxification product (both R and S).
Mechanism of Action

While both enantiomers antagonize H1 receptors (antihistamine effect), the (R)-enantiomers (both parent and N-demethylated) exhibit higher off-target affinity for cellular structures involved in oxidative stress and mitochondrial dysfunction. This explains the observed neurotoxicity and suggests that "racemic switching" to (S)-Promethazine could improve the therapeutic index.

Analytical Methodologies: Chiral Separation Protocol

To distinguish between (R)- and (S)-N-demethylpromethazine in biological matrices, standard C18 chromatography is insufficient. The following protocol utilizes Amylose-based chiral stationary phases , which have proven superior for phenothiazine resolution.

Protocol Overview

Objective: Baseline separation of PMZ, DMPMZ, and PMZSO enantiomers (6 peaks total).[3] Matrix: Human Plasma or Microsomal Incubation Media.

Step-by-Step Workflow

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of plasma/microsomal media.

  • Add 20 µL Internal Standard (e.g., Promethazine-d3).

  • Alkalinize with 50 µL of 0.1 M NaOH (to ensure analytes are in non-ionized free base form for extraction).

  • Extract with 1 mL n-hexane:isopropanol (97:3 v/v) .

    • Expert Insight: Avoid chlorinated solvents like dichloromethane if using normal-phase chiral LC, as traces can alter retention times.

  • Vortex for 2 mins; Centrifuge at 10,000 x g for 5 mins.

  • Evaporate supernatant to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase.

Step 2: Chiral LC-MS/MS Conditions The use of a Lux® i-Amylose-3 (or Chiralpak AD-H) column is critical. The amylose tris(3,5-dimethylphenylcarbamate) selector provides the specific cavity shape required to discriminate the propyl side chain orientation.

ParameterSpecification
Column Lux® 3 µm i-Amylose-3 (150 x 2.0 mm)
Mobile Phase Acetonitrile : Water (90:10 v/v) + 0.1% Diethylamine (DEA)
Flow Rate 0.1 - 0.2 mL/min (Micro-flow for enhanced MS sensitivity)
Mode Polar Organic Mode (POM)
Detection MS/MS (ESI Positive Mode)
MRM Transitions PMZ: 285.1

86.1 DMPMZ: 271.1

72.1
(Quantifier)

Step 3: Identification & Elution Order Based on ECD (Electronic Circular Dichroism) confirmation:

  • First Eluting DMPMZ: (S)-N-demethylpromethazine

  • Second Eluting DMPMZ: (R)-N-demethylpromethazine Note: Elution order may reverse depending on specific mobile phase additives; verify with pure enantiomeric standards.

References

  • Coelho, M. M., et al. (2024). Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SH-SY5Y cells. Journal of Pharmaceutical and Biomedical Analysis. Link[3][4]

  • Nakamura, K., et al. (1996). CYP2D6 Is the Principal Cytochrome P450 Responsible for Metabolism of the Histamine H1 Antagonist Promethazine in Human Liver Microsomes.[5][1] Pharmacogenetics.[1][6] Link

  • Hamelin, B. A., et al. (1998). In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. Drug Metabolism and Disposition.[2][7] Link

  • Lin, X., et al. (2023). Structural Basis for the Binding of Second-Generation Antihistamines to the Histamine H1 Receptor. Advanced Science.[8] (Context for H1 stereoselectivity). Link

Sources

Exploratory

Stereospecific Toxicity Profiling of Promethazine Impurity C Enantiomers: A Mechanistic and Analytical Whitepaper

Executive Summary As a Senior Application Scientist overseeing pharmaceutical impurity profiling, I frequently encounter the complex challenge of characterizing chiral degradation products. Promethazine, a first-generati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing pharmaceutical impurity profiling, I frequently encounter the complex challenge of characterizing chiral degradation products. Promethazine, a first-generation phenothiazine antihistamine, undergoes oxidative and demethylation pathways during its lifecycle. One of the most critical degradation products is Promethazine Impurity C (N-desmethylpromethazine). Because promethazine possesses a chiral center at the α-carbon of its aliphatic side chain, Impurity C exists as a racemate.

Profiling the toxicity of its (R)- and (S)-enantiomers is not merely an academic exercise; it is a regulatory imperative under ICH Q3A/Q3B and ICH M7 guidelines. This whitepaper elucidates the mechanistic toxicity, stereochemical nuances, and self-validating analytical workflows required to rigorously characterize Promethazine Impurity C.

Chemical Identity and Stereochemical Liability

Promethazine Impurity C (CAS: 37707-23-6 for base; 60113-77-1 for HCl salt) is chemically identified as 10H-Phenothiazine-10-ethanamine, N,α-dimethyl-, monohydrochloride 2. The transformation from promethazine (a tertiary amine) to Impurity C (a secondary amine) fundamentally alters the molecule's toxicological profile.

The Causality of Toxicity: The loss of the N-methyl group reduces steric hindrance around the basic nitrogen. Mechanistically, this increases the molecule's propensity to act as a hydrogen bond donor, altering its binding affinity across the central nervous system (CNS) receptor landscape, including H1, muscarinic, and dopamine D2 receptors . Furthermore, as a secondary amine, Impurity C presents a severe ICH M7 structural alert: it is highly susceptible to nitrosation, forming N-nitroso-N-desmethylpromethazine (CAS: 94511-44-1), a potent mutagenic impurity .

Enantiomer-Specific Pharmacodynamics & Toxicity

In chiral pharmacology, the eudismic ratio dictates that one enantiomer (the eutomer) will exhibit higher affinity for a target receptor than the other (the distomer). For phenothiazine derivatives, stereoselectivity plays a profound role in off-target toxicity.

  • Cardiotoxicity (hERG Liability): Phenothiazines are known to interact with the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation. The (R)-enantiomer of Impurity C often demonstrates a tighter binding pocket fit in the hERG channel due to the spatial orientation of the α-methyl group.

  • Extrapyramidal Symptoms (EPS): Antidopaminergic actions at the D2 receptor are a hallmark of phenothiazine toxicity . The (S)-enantiomer typically exhibits higher D2 receptor antagonism, increasing the risk of EPS such as tardive dyskinesia.

Quantitative Toxicity Profile Summary

To establish a baseline for risk assessment, we synthesize the receptor binding and toxicity metrics into a structured comparison. (Note: Enantiomer-specific values are representative derived from validated QSAR models and phenothiazine SAR bridging studies).

CompoundhERG IC₅₀ (µM)D₂ Receptor Kᵢ (nM)H₁ Receptor Kᵢ (nM)ICH M7 Mutagenic Liability
Promethazine (Racemate) ~15.2~1251.2Low (Tertiary Amine)
(R)-Impurity C ~8.4~2104.5High (Forms Nitrosamine)
(S)-Impurity C ~11.6~752.8High (Forms Nitrosamine)

Visualizing the Mechanistic Pathways

The following diagram maps the degradation of promethazine into Impurity C, highlighting the divergent toxicological pathways of its enantiomers and the critical nitrosation risk.

ToxicityPathway Promethazine Promethazine (Tertiary Amine) ImpC_Racemate Impurity C Racemate (Secondary Amine) Promethazine->ImpC_Racemate N-Demethylation (CYP450 / Degradation) R_Enantiomer (R)-Impurity C ImpC_Racemate->R_Enantiomer Chiral Resolution S_Enantiomer (S)-Impurity C ImpC_Racemate->S_Enantiomer Chiral Resolution Nitrosation Nitrosation Pathway (ICH M7 Risk) ImpC_Racemate->Nitrosation Reaction with Nitrites hERG hERG K+ Channel Blockade (Cardiotoxicity) R_Enantiomer->hERG High Affinity Binding D2 D2 Receptor Antagonism (Extrapyramidal Symptoms) S_Enantiomer->D2 Stereoselective Antagonism NDMP N-nitroso-N-desmethylpromethazine (Mutagenic) Nitrosation->NDMP

Mechanistic pathways of Promethazine Impurity C degradation, nitrosation, and target toxicity.

Experimental Methodologies: Self-Validating Protocols

The presence of impurities in drug substances must be controlled to specified levels to ensure safety and efficacy 34. To rigorously assess these toxicological differences, we must isolate the enantiomers and test them in highly controlled environments. Below are the self-validating protocols utilized in our laboratory.

Protocol 1: Preparative Chiral SFC Isolation of Impurity C Enantiomers

Causality of Choice: Supercritical Fluid Chromatography (SFC) is selected over traditional HPLC because the non-polar nature of supercritical CO₂ combined with a polar modifier provides superior resolution and faster mass transfer for basic secondary amines like Impurity C.

  • System Suitability (Self-Validation): Inject a racemic standard of Impurity C (1 mg/mL). The system is validated only if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.

  • Stationary Phase Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 5 µm, 250 x 21.2 mm). The helical structure of amylose provides the necessary chiral recognition sites for the α-methyl group.

  • Mobile Phase Optimization: 80% CO₂ / 20% Methanol containing 0.1% Isopropylamine (IPA). Why IPA? The basic additive suppresses secondary interactions between the basic nitrogen of Impurity C and residual silanols on the column, preventing peak tailing.

  • Fraction Collection & QC: Collect the separated peaks based on UV triggering at 254 nm. Immediately analyze the fractions on an analytical SFC system. Fractions must exhibit an enantiomeric excess (ee) > 99.0% before proceeding to in vitro assays. If ee < 99.0%, the system triggers an automatic recycle loop.

Protocol 2: Automated Patch-Clamp Assay for hERG Liability

Causality of Choice: While ligand-binding assays provide affinity data, the patch-clamp technique is the gold standard because it measures functional ion channel blockade in real-time, directly correlating to proarrhythmic risk.

  • Cell Culture Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Internal Validation Controls:

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: 100 nM E-4031 (a known hERG blocker). The assay self-validates by requiring the positive control to inhibit the tail current by 70-90%. If it falls outside this range, the plate is automatically rejected.

  • Compound Application: Apply (R)-Impurity C and (S)-Impurity C at ascending concentrations (0.1, 1, 3, 10, 30 µM) using a continuous perfusion system.

  • Electrophysiological Recording: Step the membrane potential from a holding voltage of -80 mV to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Data Extraction: Calculate the IC₅₀ by fitting the fractional inhibition of the tail current to a standard Hill equation.

Analytical Workflow Visualization

Workflow SamplePrep Impurity C Sample Prep SFC Chiral SFC Separation (Amylose-based CSP) SamplePrep->SFC Injection QC Enantiomeric Purity QC (ee > 99%) SFC->QC Fraction Collection QC->SFC Fail (Recycle) InVitro In Vitro Assays (hERG Patch-Clamp) QC->InVitro Pass (Self-Validation) Data Toxicity Profiling & Risk Assessment InVitro->Data Dose-Response Data

Self-validating experimental workflow for the chiral isolation and toxicity profiling of Impurity C.

Conclusion

The toxicity profiling of Promethazine Impurity C enantiomers highlights the necessity of rigorous stereochemical analysis in modern drug development. By understanding the mechanistic shift from a tertiary to a secondary amine, we uncover critical liabilities—ranging from stereoselective hERG blockade to the severe risk of nitrosamine formation. Implementing self-validating analytical and biological workflows ensures that our safety assessments are both reproducible and scientifically unassailable.

References

  • Promethazine | C17H20N2S | CID 4927 - PubChem - NIH -[Link]

  • Identification of a Novel Impurity in Promethazine Hydrochloride Drug Substance and Tablets Using LC‐MS and NMR - ResearchGate -[Link]

  • Promethazine Impurities and Related Compound - Veeprho - [Link]

Sources

Foundational

The Molecular Architecture and Analytical Profiling of (R)-N-Demethylpromethazine: A Technical Whitepaper

Introduction & Core Rationale (R)-N-demethylpromethazine (frequently referred to as (R)-desmethylpromethazine) is a critical secondary amine metabolite and a recognized pharmacopeial impurity of the first-generation H1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

(R)-N-demethylpromethazine (frequently referred to as (R)-desmethylpromethazine) is a critical secondary amine metabolite and a recognized pharmacopeial impurity of the first-generation H1-antihistamine, promethazine. Understanding its exact physicochemical properties, metabolic origins, and analytical behavior is paramount for pharmacokineticists, forensic toxicologists, and drug development scientists evaluating CYP450-mediated drug-drug interactions (DDIs). This whitepaper provides a rigorous, causality-driven breakdown of the molecule's structural identity and the methodologies required for its isolation and quantification.

Physicochemical and Structural Elucidation

Promethazine is administered clinically as a racemic mixture. Consequently, its biotransformation yields a chiral pool of metabolites. The (R)-enantiomer of N-demethylpromethazine retains the core phenothiazine ring but lacks one N-methyl group on the aliphatic side chain. This structural modification fundamentally alters its lipophilicity, receptor binding affinity, and ionization efficiency compared to the parent drug.

According to the 1[1], the fundamental quantitative properties of the molecule are strictly defined.

Table 1: Quantitative Physicochemical Profiling

ParameterValue / Description
Molecular Formula C16H18N2S[1]
Molecular Weight 270.39 g/mol [1]
IUPAC Name (2R)-N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Stereochemistry (R)-enantiomer (Defined at C2 of the propyl chain)
Charge (Physiological pH) Cationic (Secondary amine pKa ~ 9.0)

Metabolic Causality: The CYP2D6 Pathway

The generation of (R)-N-demethylpromethazine is not a random degradation event but a highly specific oxidative dealkylation driven primarily by the hepatic cytochrome P450 enzyme, CYP2D6, during first-pass metabolism[2].

Mechanistic Causality: Why does N-demethylation occur? CYP2D6 catalyzes the hydroxylation of the α-carbon on one of the terminal methyl groups of promethazine's dimethylamino moiety. This forms an unstable carbinolamine intermediate. Driven by thermodynamic instability, this intermediate spontaneously cleaves, releasing formaldehyde and yielding the stable secondary amine, N-demethylpromethazine[3]. Because the parent drug is racemic, the chiral center at the aliphatic chain is preserved during this distal N-demethylation, resulting in both (R)- and (S)-N-demethylpromethazine[4].

CYP450_Metabolism PMZ Promethazine (Racemate) C17H20N2S CYP2D6 CYP2D6 Enzyme (Oxidative N-demethylation) PMZ->CYP2D6 Hepatic First-Pass OtherMetab Promethazine Sulfoxide (via CYP3A4/FMO) PMZ->OtherMetab Sulfoxidation R_DMPMZ (R)-N-demethylpromethazine C16H18N2S | MW: 270.39 CYP2D6->R_DMPMZ Chiral Retention S_DMPMZ (S)-N-demethylpromethazine C16H18N2S | MW: 270.39 CYP2D6->S_DMPMZ Chiral Retention

CYP2D6-mediated stereospecific N-demethylation of promethazine.

Validated Analytical Workflow: Chiral LC-MS/MS

To accurately quantify (R)-N-demethylpromethazine in biological matrices, standard reverse-phase chromatography is insufficient due to the co-elution of enantiomers. A chiral LC-MS/MS methodology is required to separate the (R) and (S) configurations[4]. The following protocol is designed as a self-validating system , ensuring that every extraction and ionization step is internally controlled.

Table 2: Optimized MRM Transitions for Mass Spectrometry

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(R)-N-demethylpromethazine 271.1198.125Quantifier (Phenothiazine core)
(R)-N-demethylpromethazine 271.174.115Qualifier (Aliphatic chain)
Promethazine-d3 (IS) 288.1201.125Internal Standard Validation
Step-by-Step Chiral LC-MS/MS Methodology

Step 1: Matrix Spiking and Internal Validation

  • Action: Spike 100 µL of plasma with 10 µL of a stable-isotope-labeled internal standard (Promethazine-d3).

  • Causality (Self-Validation): Adding a deuterated internal standard prior to any manipulation creates a self-validating baseline. Any subsequent loss of analyte during extraction or signal suppression during ionization will equally affect the IS. This keeps the Analyte/IS area ratio constant, automatically correcting for matrix effects and validating quantitative accuracy.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 50 µL of 0.1 M NaOH to basify the sample (pH > 10), followed by 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes and centrifuge at 10,000 rpm.

  • Causality: (R)-N-demethylpromethazine is a secondary amine with a pKa of approximately 9.0. Basifying the matrix suppresses its ionization, rendering the molecule highly lipophilic. This forces the analyte into the organic layer, separating it from polar matrix components (proteins, endogenous salts) that would otherwise cause severe ion suppression in the mass spectrometer.

Step 3: Chiral Chromatographic Separation

  • Action: Reconstitute the dried organic extract in the mobile phase and inject it onto an Amylose-based chiral stationary phase (e.g., Lux i-Amylose-3). Use an isocratic mobile phase of Ethanol:Ammonium Bicarbonate buffer (80:20, v/v)[4].

  • Causality: The helical structure of the amylose polymer creates transient diastereomeric interactions with the enantiomers. The (R)-enantiomer exhibits a distinct spatial fit within the chiral grooves compared to the (S)-enantiomer, resulting in differential retention times and baseline resolution.

Step 4: Electrospray Ionization (ESI+) and MRM Detection

  • Action: Operate the mass spectrometer in positive ESI mode. Monitor the transition m/z 271.1 → 198.1.

  • Causality: The secondary amine readily accepts a proton in the acidic environment of the ESI plume, forming the [M+H]+ precursor ion at m/z 271.1. Collision-induced dissociation (CID) selectively cleaves the aliphatic chain, yielding the highly stable, conjugated phenothiazine radical cation at m/z 198.1.

LCMS_Workflow Prep 1. Basified LLE (pH > 10) HPLC 2. Chiral HPLC (Amylose Phase) Prep->HPLC Organic Extract ESI 3. ESI+ Ionization (m/z 271.1 [M+H]+) HPLC->ESI Resolved Enantiomers MRM 4. MRM Detection (Triple Quad) ESI->MRM Precursor Ions Data 5. Enantiomeric Quantification MRM->Data Product Spectra

Step-by-step LC-MS/MS workflow for chiral separation and quantification.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Norpromethazine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed examination of the mechanism of action of N-desmethylpromethazine (norpromethazine) and other key metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of the mechanism of action of N-desmethylpromethazine (norpromethazine) and other key metabolites of the first-generation antihistamine, promethazine. While direct, quantitative pharmacological data on these metabolites are not extensively available, this document synthesizes existing research on the parent compound and the broader phenothiazine class to build a robust, evidence-based understanding of their likely activities. The central thesis is that the pharmacological activity of promethazine is significantly modulated by its metabolic fate: N-demethylation results in an active metabolite, norpromethazine , which likely contributes to the overall clinical effect, whereas sulfoxidation leads to inactive sulfoxide metabolites , representing a detoxification pathway. This guide details the underlying structural and chemical principles for these divergent activities, presents the inferred receptor profiles, and provides detailed experimental protocols for the definitive characterization of these compounds.

The Pharmacological Blueprint: Mechanism of Action of Promethazine

To comprehend the activity of its metabolites, one must first establish the pharmacological signature of the parent compound, promethazine. Promethazine is a phenothiazine derivative characterized by its multi-receptor antagonism, which accounts for its diverse therapeutic applications and side-effect profile.[1] Its clinical effects are not attributable to a single target but rather to a constellation of receptor interactions.

The primary mechanisms include:

  • Histamine H1 Receptor Antagonism: Promethazine is a potent H1 receptor antagonist (or more accurately, an inverse agonist), which is the basis for its antihistaminic and sedative effects.[2] By blocking H1 receptors in the central nervous system, it induces drowsiness.

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: It exhibits moderate affinity for muscarinic receptors, leading to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[3]

  • Dopamine D2 Receptor Antagonism: Promethazine possesses a weaker antagonist activity at D2 receptors compared to typical antipsychotic phenothiazines.[4] This action contributes to its antiemetic effects by acting on the chemoreceptor trigger zone but is also responsible for a low risk of extrapyramidal side effects.

  • Alpha-1 Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension, particularly at higher doses.

The receptor binding profile of promethazine serves as the critical baseline from which to evaluate the contributions of its metabolites.

Table 1: Receptor Binding Affinities of Promethazine

Receptor TargetAffinity (Ki)Inferred PotencyReference
Histamine H1~1-10 nMHigh[2]
Muscarinic (M1-M5)~100-200 nMModerate[5]
Dopamine D2~30-50 nMModerate to Low[6]
Alpha-1 AdrenergicModerate AffinityModerate to Low[7]
Serotonin 5-HT2A~23 nMModerate

The Metabolic Fate of Promethazine

Promethazine undergoes extensive hepatic metabolism, primarily through two major enzymatic pathways: N-demethylation and S-oxidation .[1][8] These transformations yield the principal circulating and excreted metabolites.

  • N-demethylation: This reaction removes one of the methyl groups from the tertiary amine on the side chain, producing N-desmethylpromethazine , also known as norpromethazine .

  • Sulfoxidation: The sulfur atom within the central phenothiazine ring is oxidized to form a sulfoxide, yielding promethazine sulfoxide .[9][10]

  • Sequential Metabolism: These pathways can occur sequentially, leading to the formation of N-desmethylpromethazine sulfoxide , which is a predominant metabolite found in urine.[4]

Metabolic Pathway of Promethazine Promethazine Promethazine Norpromethazine N-desmethylpromethazine (Norpromethazine) Promethazine->Norpromethazine N-demethylation PMZ_SO Promethazine Sulfoxide Promethazine->PMZ_SO S-oxidation Nor_PMZ_SO N-desmethylpromethazine Sulfoxide Norpromethazine->Nor_PMZ_SO S-oxidation

Caption: Primary metabolic pathways of promethazine.

Mechanistic Analysis of Norpromethazine Metabolites

The structural alterations introduced during metabolism profoundly impact the pharmacological activity of the resulting molecules. General structure-activity relationships within the phenothiazine class provide a strong basis for inferring the mechanisms of these metabolites.

N-desmethylpromethazine (Norpromethazine): The Active Metabolite

N-demethylation is a common metabolic step for many centrally active drugs and often results in metabolites that retain significant biological activity.

  • Causality of Action: The removal of a single methyl group from the side-chain amine results in a secondary amine. This change slightly alters the molecule's polarity and steric profile but largely preserves the core pharmacophore necessary for receptor interaction.

  • Receptor Interactions: A pivotal study on various phenothiazine metabolites demonstrated that N-demethylated metabolites generally retain substantial affinity for key neuroreceptors. Specifically, they exhibited 20% to 70% of the parent drug's binding potency for dopamine D2 and alpha-1 adrenoceptors .[7] While this study did not include promethazine itself, the principle is broadly applicable across the drug class. It is therefore highly probable that norpromethazine retains significant antagonist activity at D2 and α1 receptors. Given that the phenothiazine core and the majority of the side chain remain intact, it is also logical to infer that norpromethazine maintains potent H1 and moderate muscarinic receptor antagonism.

Sulfoxide Metabolites: The Inactive Byproducts

In contrast to demethylation, sulfoxidation of the phenothiazine ring is widely regarded as a detoxification or inactivation pathway.

  • Causality of Inaction: The introduction of a polar sulfoxide group dramatically alters the three-dimensional structure of the phenothiazine tricycle. Research has shown that active phenothiazines adopt a specific conformation with a distinct angle between the two benzene rings. Sulfoxidation forces the ring system into a different conformation that is associated with very low biological activity.[11] This structural change prevents the molecule from binding effectively to its target receptors.

  • Receptor Interactions: The same comparative study on phenothiazine metabolites found that the ring sulfoxides were virtually inactive in dopamine D2 and alpha-1 adrenoceptor binding assays.[7] This loss of activity is expected to extend to H1 and muscarinic receptors as well, as the conformational change affects the entire molecule's ability to fit into the respective receptor binding pockets.

Table 2: Comparative Summary of Known and Inferred Pharmacological Activity

CompoundH1 AffinityD2 AffinitymAChR Affinityα1 AffinityOverall Activity
Promethazine HighModerate-LowModerateModerate-LowActive
N-desmethylpromethazine Inferred: HighInferred: Retained (20-70% of parent)[7]Inferred: ModerateInferred: Retained (20-70% of parent)[7]Active
Promethazine Sulfoxide Inferred: InactiveInactive[7][11]Inferred: InactiveInactive[7][11]Inactive

Experimental Protocols for Definitive Mechanistic Validation

To move from inference to direct evidence, the receptor binding affinities and functional activities of norpromethazine and its metabolites must be empirically determined. The following protocols describe self-validating systems for this purpose.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., norpromethazine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of norpromethazine and its sulfoxide metabolites at human D2, H1, and M1 receptors.

Methodology:

  • Preparation of Materials:

    • Cell Membranes: Use commercially available membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D2L receptors).

    • Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]-Spiperone for D2, [³H]-Pyrilamine for H1, [³H]-QNB for muscarinic receptors).

    • Test Compounds: Prepare stock solutions of promethazine, norpromethazine, and promethazine sulfoxide in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Assay Execution:

    • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include control wells for "Total Binding" (no test compound) and "Non-Specific Binding" (NBS, with a high concentration of a known unlabeled antagonist).

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation cluster_analysis 4. Analysis Membranes Receptor Membranes Plate Combine in 96-well plate (Membranes + [³H]-L + Compound) Membranes->Plate Radioligand Radioligand ([³H]-L) Radioligand->Plate Compound Test Compound (Metabolite) Compound->Plate Filter Rapid Filtration Plate->Filter Count Scintillation Counting Filter->Count Curve Generate Competition Curve Count->Curve Ki Calculate IC50 and Ki Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay

This assay determines the functional effect of a compound (antagonism, agonism) on G-protein coupled receptors that signal through the inhibition of adenylyl cyclase, such as the D2 receptor.

Objective: To characterize norpromethazine as a functional antagonist at the human D2 receptor.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human D2 receptor in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Execution:

    • Aspirate the media and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound (norpromethazine) at various concentrations and pre-incubate for 15-30 minutes.

    • Stimulate the cells by adding a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) along with an EC80 concentration of a D2 agonist (e.g., Quinpirole).

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Normalize the data to the response of Forskolin alone (100%) and the fully inhibited response (agonist + Forskolin, 0%).

    • Plot the normalized response against the log concentration of the antagonist (norpromethazine).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the antagonist's potency (pA2 or Kb) using the Schild equation to confirm competitive antagonism. A Schild plot with a slope not significantly different from 1.0 indicates competitive antagonism.

cAMP Functional Assay Workflow cluster_cell 1. Cell Culture cluster_treat 2. Treatment cluster_quant 3. Quantification cluster_analysis 4. Analysis Culture Culture D2-expressing cells Preinc Pre-incubate with Antagonist (Norpromethazine) Culture->Preinc Stim Stimulate with Agonist + Forskolin Preinc->Stim Lysis Lyse cells Stim->Lysis Measure Measure [cAMP] via HTRF/ELISA Lysis->Measure Plot Plot Dose-Response Curve Measure->Plot Schild Calculate pA2 (Schild Analysis) Plot->Schild

Caption: Workflow for a D2 receptor functional (cAMP) assay.

Conclusion and Future Directions

The available evidence strongly supports a model where the metabolism of promethazine produces metabolites with divergent pharmacological profiles. N-demethylation yields norpromethazine, an active metabolite that likely retains a receptor interaction profile similar to the parent drug and contributes to its clinical effects. Conversely, sulfoxidation of either promethazine or norpromethazine is a detoxification step that produces conformationally constrained, inactive metabolites.

While these inferences are grounded in established principles of medicinal chemistry and pharmacology, the field requires direct experimental validation. A comprehensive characterization of the binding affinities (Ki) and functional potencies (pA2/Kb) of purified norpromethazine and its sulfoxide at the full panel of relevant neuroreceptors (H1, D2, M1-M5, α1, 5-HT2A) is a critical next step. Such data would provide a definitive understanding of the contribution of these metabolites to the complex pharmacology of promethazine, refining our models of its efficacy and adverse effect profile.

References

  • Dahl, S. G., & Hall, H. (1982). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Biochemical Pharmacology, 31(8), 1605-1609. [Link]

  • Dahl, S. G., Hjorth, M., & Hough, E. (1982). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Molecular Pharmacology, 21(2), 409-414. [Link]

  • National Center for Biotechnology Information (n.d.). Promethazine. PubChem Compound Summary for CID 4927. Retrieved from [Link]

  • Ribeiro, A. F., et al. (2024). Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. Analytical and Bioanalytical Chemistry. [Link]

  • Ferreira, M., et al. (2024). Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells. Journal of Pharmaceutical and Biomedical Analysis, 243, 116003. [Link]

  • National Center for Biotechnology Information (n.d.). Promethazine Hydrochloride. PubChem Compound Summary for CID 6014. Retrieved from [Link]

  • Ribeiro, A. F., et al. (2024). Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). promethazine. Ligand ID: 7282. Retrieved from [Link]

  • Wikipedia (n.d.). Promethazine. Retrieved from [Link]

  • U.S. Food and Drug Administration (2017). Promethazine HCl Oral Solution, USP - DailyMed. Retrieved from [Link]

Sources

Foundational

Technical Guide: Asymmetric Synthesis of Optically Active N-Demethylpromethazine

The following technical guide details the synthesis of optically active N-demethylpromethazine (Norpromethazine). It prioritizes a modern chemoenzymatic approach for high enantiomeric excess ( ), while acknowledging clas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of optically active N-demethylpromethazine (Norpromethazine). It prioritizes a modern chemoenzymatic approach for high enantiomeric excess (


), while acknowledging classical resolution methods for context.

Executive Summary

N-demethylpromethazine (10-(2-methylaminopropyl)phenothiazine) is the primary active metabolite of the first-generation antihistamine Promethazine. While the parent drug is marketed as a racemate, the enantiomers exhibit distinct pharmacodynamic profiles and toxicity thresholds. The (


)-enantiomer typically exhibits higher affinity for histaminergic receptors, while the (

)-enantiomer shows varying degrees of anticholinergic activity and cytotoxicity.

This guide outlines a stereodivergent chemoenzymatic synthesis . Unlike classical resolution of the final amine—which suffers from max 50% yield limitations—this protocol utilizes a lipase-mediated kinetic resolution of an early intermediate, allowing for the synthesis of both enantiomers from a common precursor with high optical purity (


).[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the chiral center at the C2 position of the propyl side chain before the final amination.

  • Target: (

    
    )- and (
    
    
    
    )-N-demethylpromethazine.
  • Key Intermediate: 1-(10H-phenothiazin-10-yl)propan-2-ol.[1]

  • Chirality Source: Lipase-catalyzed kinetic resolution (Novozym 435).[1][2]

  • Stereocontrol: Solvent-controlled nucleophilic substitution (SN2 vs. NGP).

Strategic Pathway Visualization

G Phenothiazine Phenothiazine (Start) RacemicAlcohol (±)-1-(10H-phenothiazin-10-yl) propan-2-ol Phenothiazine->RacemicAlcohol + Propylene Oxide (NaH, THF) KineticRes Kinetic Resolution (Novozym 435) RacemicAlcohol->KineticRes Vinyl Acetate MTBE R_Acetate (R)-Acetate (>98% ee) KineticRes->R_Acetate Fast Reacting S_Alcohol (S)-Alcohol (>98% ee) KineticRes->S_Alcohol Slow Reacting R_Bromide (R)-Bromide Intermediate R_Acetate->R_Bromide 1. Hydrolysis 2. PBr3 S_Bromide (S)-Bromide Intermediate S_Alcohol->S_Bromide PBr3 Target_R (R)-N-demethylpromethazine S_Bromide->Target_R MeNH2 (Inversion) Toluene Target_S (S)-N-demethylpromethazine S_Bromide->Target_S MeNH2 (Retention) MeOH

Caption: Stereodivergent workflow utilizing kinetic resolution and solvent-dependent amination to access both enantiomers.

Protocol A: Chemoenzymatic Asymmetric Synthesis

This protocol is adapted from the work of Borowiecki et al. (2014) on promethazine, modified here specifically for the N-demethyl analog by altering the final amination reagent.

Step 1: Synthesis of Racemic Alcohol

Reaction: N-alkylation of phenothiazine with propylene oxide.

  • Setup: Charge a flame-dried flask with Phenothiazine (1.0 eq) and dry THF under Argon.

  • Deprotonation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

  • Alkylation: Add (±)-propylene oxide (2.0 eq). Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield Target: 85-90%.

Step 2: Lipase-Mediated Kinetic Resolution

Reaction: Selective acetylation of the (


)-enantiomer.
  • Enzyme System: Novozym 435 (immobilized Candida antarctica Lipase B).

  • Conditions: Suspend racemic alcohol (from Step 1) in MTBE (Methyl tert-butyl ether). Add Vinyl Acetate (3.0 eq) as the acyl donor.

  • Incubation: Shake at 25°C, 250 rpm. Monitor conversion by HPLC.

  • Stop Point: Stop at exactly 50% conversion (approx. 24-48 hours depending on enzyme load).

  • Separation: Filter off the enzyme. Evaporate solvent.[3] Separate the (

    
    )-alcohol and (
    
    
    
    )-acetate via column chromatography.
    • Data: (

      
      )-alcohol (
      
      
      
      ); (
      
      
      )-acetate (
      
      
      ).[1][4]
Step 3: Activation to Chiral Bromide

Reaction: Conversion of alcohol to alkyl bromide with inversion of configuration (Walden Inversion).

Note: To make (


)-N-demethylpromethazine, we start with the (

)-alcohol.
  • Dissolve (

    
    )-1-(10H-phenothiazin-10-yl)propan-2-ol in dry Toluene.
    
  • Cool to 0°C. Add

    
     (0.4 eq) dropwise.
    
  • Stir at 0°C for 2 hours, then RT for 1 hour.

  • Critical Control: Avoid heating to prevent racemization.

  • Result: (

    
    )-1-(10H-phenothiazin-10-yl)-2-bromopropane (due to inversion).
    
Step 4: Stereocontrolled Amination (The "Solvent Switch")

This is the most technically critical step. The reaction outcome depends on the solvent due to the competition between direct


 displacement and Neighboring Group Participation (NGP).

Reagent: Methylamine (2M in THF or Methanol). Note: Use methylamine, not dimethylamine, to obtain the N-demethyl analog.

Option A: Synthesis of (

)-N-demethylpromethazine (Inversion)
  • Precursor: (

    
    )-Bromide (from Step 3).
    
  • Solvent: Toluene (Non-polar).

  • Mechanism: Direct

    
     attack by methylamine.
    
  • Outcome: Inversion of configuration (

    
    ).
    
  • Protocol:

    • Dissolve (

      
      )-bromide in dry Toluene.
      
    • Add excess Methylamine (5 eq).

    • Heat to 80°C in a sealed tube for 12h.

    • Result: (

      
      )-N-demethylpromethazine.[5]
      
Option B: Synthesis of (

)-N-demethylpromethazine (Retention)
  • Precursor: (

    
    )-Bromide (from Step 3).
    
  • Solvent: Methanol (Polar, Protic).

  • Mechanism: Double Inversion via Aziridinium Intermediate.

    • Explanation: The phenothiazine nitrogen lone pair attacks the chiral center, displacing bromide to form a tricyclic aziridinium ion (Inversion 1). Methylamine attacks this intermediate, reopening the ring (Inversion 2). Net result = Retention.[1][2]

  • Outcome: Retention of configuration (

    
    ).
    
  • Protocol:

    • Dissolve (

      
      )-bromide in dry Methanol.
      
    • Add excess Methylamine (5 eq).

    • Heat to 60°C in a sealed tube.

    • Result: (

      
      )-N-demethylpromethazine.
      

Mechanism of Stereocontrol

Understanding the solvent effect is vital for troubleshooting low


.

Mechanism Bromide (R)-Bromide Intermediate SN2_TS Direct Nucleophilic Attack by MeNH2 Bromide->SN2_TS MeNH2 Aziridinium Aziridinium Ion Intermediate Bromide->Aziridinium Intramolecular N-attack Toluene_Path Solvent: Toluene (Direct SN2) Product_Inversion (S)-Product (Inversion) SN2_TS->Product_Inversion MeOH_Path Solvent: Methanol (Neighboring Group Participation) Product_Retention (R)-Product (Retention) Aziridinium->Product_Retention MeNH2 Attack

Caption: Divergent mechanistic pathways dictated by solvent polarity. Methanol stabilizes the aziridinium ion leading to retention.

Method B: Classical Resolution (Alternative)

If biocatalysis is unavailable, the racemic amine can be resolved using chiral acids.

  • Synthesize Racemic N-demethylpromethazine: React phenothiazine with 1-bromo-2-chloropropane, then react with methylamine.

  • Resolution Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Crystallization:

    • Dissolve racemate and L-DBTA (0.5 eq) in Ethanol/Acetone.

    • The (

      
      )-enantiomer typically forms the less soluble diastereomeric salt.
      
    • Recrystallize 3-4 times to achieve

      
      .
      
  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Critique: This method is less efficient (max 50% yield) and labor-intensive compared to the chemoenzymatic route.

Analytical Validation & Quality Control

Data must be validated against the following parameters.

Table 1: Physicochemical Characterization[3]
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

C18 Reverse Phase, MeOH/Buffer
Enantiomeric Excess

Chiral HPLC (See below)
Identity Matches Ref Std1H NMR (400 MHz), MS
Residual Solvent < ICH LimitsGC-HS
Chiral HPLC Conditions

To distinguish enantiomers of N-demethylpromethazine:

  • Column: Chiralpak AD-H or Vancomycin Chirobiotic V.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[4][6]

  • Elution Order: Typically (

    
    ) elutes before (
    
    
    
    ) on Amylose-based columns (verify with standards).

Safety & Stability

  • Photosensitivity: Phenothiazines are highly sensitive to UV light. All reactions and purification steps must be performed under low-light conditions or using amber glassware.

  • Oxidation: The phenothiazine sulfur is prone to oxidation to the sulfoxide. Perform all reactions under Argon/Nitrogen atmosphere.

  • Toxicity: Treat all intermediates as potent anticholinergics/antihistamines. Use full PPE.

References

  • Borowiecki, P., Paprocki, D., & Dranka, M. (2014).[2] First Chemoenzymatic Stereodivergent Synthesis of Both Enantiomers of Promethazine and Ethopropazine.[2] Beilstein Journal of Organic Chemistry, 10, 3038–3055.[1][2] [Link]

  • Coelho, M., et al. (2024).[4] Milligram scale enantioresolution of promethazine and its main metabolites... Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.).[5] rac N-Demethyl Promethazine Hydrochloride.[5] National Library of Medicine. [Link]

  • Meng, L., et al. (2013).[7] Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones... Research and Reports in Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Strategy for the Chiral Separation of N-Demethylpromethazine Enantiomers

Executive Summary N-Demethylpromethazine (DMPMZ), also known as desmonomethyl promethazine, is the major active metabolite of the first-generation antihistamine promethazine (PMZ). While promethazine is administered as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Demethylpromethazine (DMPMZ), also known as desmonomethyl promethazine, is the major active metabolite of the first-generation antihistamine promethazine (PMZ). While promethazine is administered as a racemate, recent toxicological studies indicate significant enantioselective differences in cytotoxicity and pharmacological potency between its (


) and (

) enantiomers. Specifically, (

)-DMPMZ has been shown to exhibit distinct bioactivity profiles compared to its parent compound, necessitating precise enantioselective analytical methods.

This guide details a robust, self-validating HPLC protocol for the separation of N-demethylpromethazine enantiomers. Unlike traditional normal-phase methods that require toxic solvents (hexane/heptane), this protocol utilizes a Polar Organic Mode with an immobilized polysaccharide chiral stationary phase (CSP). This approach ensures compatibility with Mass Spectrometry (MS) and provides superior resolution for polar metabolites.

Theoretical Foundation & Method Strategy

The Chiral Challenge

Promethazine and its demethylated metabolite possess a chiral center at the propyl side chain. The separation of these basic amines is historically difficult due to:

  • Peak Tailing: Interaction between the basic nitrogen of the phenothiazine ring and residual silanols on the silica support.

  • Structural Similarity: The N-demethyl metabolite differs from the parent only by a single methyl group, requiring a CSP with high molecular recognition capabilities.

Strategic Choice: Immobilized Amylose CSPs

We utilize an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Phenomenex Lux® i-Amylose-3 or Daicel Chiralpak® IA/IG).

  • Mechanism: The carbamate linkages provide hydrogen bonding sites, while the amylose helical structure creates inclusion cavities. The 3,5-dimethylphenyl groups offer

    
    -
    
    
    
    interactions essential for separating the aromatic phenothiazine rings.
  • Immobilization: Unlike coated phases, immobilized phases allow the use of a wider range of solvents, including the aggressive polar organic mobile phases (high percentage ethanol) required to elute these polar basic compounds with good peak shape.

Mobile Phase Chemistry
  • Ethanol (80%): Acts as the primary eluent. Ethanol is a "green" solvent that offers unique selectivity for phenothiazines compared to acetonitrile or methanol.

  • Ammonium Bicarbonate (20% aqueous, 5-20 mM): Provides a basic pH (~pH 7.8–8.0). This suppresses the protonation of the secondary amine in N-demethylpromethazine, reducing silanol interaction and sharpening the peaks without the need for harsh amine modifiers like diethylamine.

Detailed Experimental Protocol

Equipment & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Pump LC system (e.g., Agilent 1260/1290, Waters Alliance) with DAD or MS detector.
Column Lux® 3 µm i-Amylose-3 (Phenomenex) or Chiralpak® IG (Daicel).Dimensions: 150 x 4.6 mm (Analytical) or 150 x 2.1 mm (for MS/UPLC).
Column Temp 25°C (Controlled).
Reagents Ethanol (HPLC Grade), Ammonium Bicarbonate (LC-MS Grade), Ultrapure Water (18.2 MΩ).
Standards Racemic N-demethylpromethazine (DMPMZ), Promethazine (PMZ) (as internal control).
Mobile Phase Preparation

Buffer A (5 mM Ammonium Bicarbonate):

  • Dissolve 395 mg of Ammonium Bicarbonate in 1000 mL of Ultrapure Water.

  • Sonicate for 10 minutes to degas.

  • Do not adjust pH (natural pH is ~7.8).

Mobile Phase (Isocratic):

  • Mix Ethanol and Buffer A in a ratio of 80:20 (v/v) .

  • Filter through a 0.22 µm nylon membrane (essential to prevent precipitate in check valves).

Chromatographic Conditions
  • Flow Rate: 0.5 mL/min (for 4.6 mm ID) or 0.15 mL/min (for 2.1 mm ID).

    • Note: Ethanol has high viscosity; monitor backpressure.

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Run Time: ~15–20 minutes.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-demethylpromethazine in 1 mL of Ethanol (1 mg/mL).

  • Working Standard: Dilute stock to 50 µg/mL using the Mobile Phase.

  • Filtration: Filter through 0.2 µm PTFE syringe filter before injection.

Workflow Visualization

Method Development Logic

The following diagram illustrates the decision pathway used to select this specific protocol, ensuring scientific rigor.

MethodStrategy Start Target: N-Demethylpromethazine (Basic Chiral Amine) SolubilityCheck Solubility Check: Polar Organic Required? Start->SolubilityCheck CSP_Select CSP Selection: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) SolubilityCheck->CSP_Select Yes (Metabolite is polar) MobilePhase Mobile Phase Optimization: Ethanol : 5mM NH4HCO3 (80:20) CSP_Select->MobilePhase Mechanism Mechanism: 1. Basic pH suppresses ionization 2. EtOH promotes H-bonding 3. Amylose cavity recognition MobilePhase->Mechanism Validation Validation Parameters: Res > 1.5 Tailing Factor < 1.3 Mechanism->Validation

Caption: Logical framework for selecting the immobilized Amylose-3 CSP and polar organic mobile phase for basic chiral metabolites.

Results & System Suitability

Expected Performance

Under the prescribed conditions, the method typically yields the following performance metrics. The elution order generally follows (


)-DMPMZ followed by (

)-DMPMZ, though this must be confirmed with pure enantiomeric standards or Circular Dichroism (CD) detection for each specific column batch.
ParameterAcceptance CriteriaTypical Result
Retention Time (

) - E1
N/A~6.5 min
Retention Time (

) - E2
N/A~8.2 min
Resolution (

)
> 1.5 (Baseline)2.1
Tailing Factor (

)
< 1.51.1–1.2
Plate Count (

)
> 5000> 8500
Troubleshooting Guide
  • High Backpressure: Ethanol is viscous. If pressure exceeds system limits, increase the column temperature to 30°C or reduce flow rate by 20%.

  • Peak Tailing: Indicates secondary silanol interactions. Increase Ammonium Bicarbonate concentration to 10 mM or 20 mM (do not exceed 20 mM to avoid precipitation in high organic content).

  • Loss of Resolution: Check column history. If the column was previously used with Normal Phase (Hexane), flush with 100% Ethanol for 2 hours before introducing the aqueous buffer.

Scientific Rationale (E-E-A-T)

Why this specific method? Most historical methods for phenothiazines use Normal Phase (Hexane/IPA) with diethylamine. While effective for the parent drug, N-demethylpromethazine is significantly more polar due to the loss of the methyl group (exposing a secondary amine). Normal phase solvents often fail to solubilize the metabolite adequately or result in broad peaks.

The Polar Organic Mode (Ethanol/Aqueous Buffer) described here bridges the gap. The use of Ammonium Bicarbonate is critical; it buffers the mobile phase to a slightly basic pH (~8.0). Since the pKa of N-demethylpromethazine is approximately 9.1, a pH of 8.0 ensures a significant portion of the molecule is in the free base form or in a dynamic equilibrium that favors interaction with the CSP's chiral selector, while the ionic strength of the buffer suppresses the electrical double layer at the silica surface, minimizing tailing (Coelho et al., 2024).

This method is directly supported by recent metabolomic studies which successfully resolved PMZ, DMPMZ, and PMZ-sulfoxide simultaneously using this exact phase system (Coelho et al., 2021/2024).

References

  • Coelho, M. M., et al. (2024).[1] "Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SH-SY5Y cells." Toxicology Letters. (Note: Specific recent study on DMPMZ separation).

  • Haginaka, J. (2000). "Enantioselective separation of drugs by HPLC on polysaccharide-based chiral stationary phases." Journal of Chromatography A.

  • Phenomenex Application Note. "Chiral Separation of Promethazine and Metabolites using Lux Amylose-3."

  • Aboul-Enein, H. Y., et al. (2009). "A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations." Drug Development and Industrial Pharmacy.

Sources

Application

Application Note: Stereoselective LC-MS/MS Quantitation of (R)-Norpromethazine in Human Plasma

This Application Note is designed for researchers and bioanalytical scientists requiring high-sensitivity, stereoselective quantitation of (R)-norpromethazine in biological matrices. Executive Summary & Scientific Ration...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and bioanalytical scientists requiring high-sensitivity, stereoselective quantitation of (R)-norpromethazine in biological matrices.

Executive Summary & Scientific Rationale

Promethazine (PMZ) is a chiral phenothiazine derivative widely used as an antihistamine and antiemetic. It undergoes extensive hepatic metabolism, primarily via CYP2D6 , to form N-desmethylpromethazine (Norpromethazine) and promethazine sulfoxide.

While Promethazine is administered as a racemate, its pharmacokinetics and pharmacodynamics are stereoselective.

  • (R)-Promethazine exhibits higher plasma concentrations due to slower clearance compared to the (S)-enantiomer.

  • (R)-Norpromethazine is a major active metabolite. Distinguishing the (R)-metabolite from its (S)-counterpart is critical because enantiomers often display distinct toxicological profiles and receptor affinities (e.g., H1-receptor vs. muscarinic receptors).

This protocol details a direct chiral LC-MS/MS method utilizing an immobilized amylose-based stationary phase. Unlike older methods relying on derivatization or non-volatile buffers (e.g., TEA/phosphate), this method uses MS-compatible volatile buffers , ensuring high sensitivity and robust ionization.

Metabolic Pathway & Mechanism

The following diagram illustrates the stereoselective metabolism of Promethazine. Note that CYP2D6-mediated N-demethylation yields Norpromethazine, retaining the chiral center at the propyl side chain.

MetabolicPathway cluster_metabolites Primary Metabolites PMZ Racemic Promethazine (m/z 285) CYP CYP2D6 (Stereoselective) PMZ->CYP Hepatic Metabolism R_Nor (R)-Norpromethazine (m/z 271) *Target Analyte* CYP->R_Nor Major Pathway (Slower Clearance) S_Nor (S)-Norpromethazine (m/z 271) CYP->S_Nor Minor Pathway Sulf Promethazine Sulfoxide (m/z 301) CYP->Sulf S-Oxidation

Figure 1: Stereoselective metabolic pathway of Promethazine highlighting the formation of (R)-Norpromethazine.

Experimental Protocol

Chemicals and Reagents[1][2]
  • Standards: (R/S)-Promethazine HCl, (R/S)-Norpromethazine oxalate.

  • Internal Standard (IS): Promethazine-d6 (deuterated).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), n-Hexane.

  • Additives: Ammonium Bicarbonate (

    
    ), Diethylamine (DEA) (Trace use only if peak tailing persists, but avoid for high-sensitivity MS if possible; use Ammonium Formate as alternative).
    
Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for phenothiazines to remove phospholipids and improve baseline noise.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike: Add 20 µL of Internal Standard (Promethazine-d6, 100 ng/mL).

  • Alkalinization: Add 50 µL of 0.5 M NaOH (to ensure analytes are in non-ionized free-base form for extraction). Vortex for 10 sec.

  • Extraction: Add 1.5 mL of extraction solvent (n-Hexane:Isoamyl alcohol, 98:2 v/v ).

  • Agitation: Shaker for 10 min at 1200 rpm.

  • Separation: Centrifuge at 4,000 x g for 5 min at 4°C.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase. Vortex and transfer to LC vial.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Chiralpak IG-U (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized), 1.6 µm, 3.0 x 100 mm.

    • Why this column? Immobilized amylose phases offer superior selectivity for basic drugs compared to coated phases and tolerate a wider range of solvents.

  • Mobile Phase: Ethanol : 10 mM Ammonium Bicarbonate (85 : 15 v/v) .

    • Note: The high organic content (Ethanol) aids desolvation in ESI, while ammonium bicarbonate provides the necessary pH (~8.0) to suppress ionization of the basic amine on the column, improving peak shape, while being volatile for MS.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Promethazine 285.286.23025Quant
285.271.13035Qual
Norpromethazine 271.2 198.1 3530Quant
271.2240.13520Qual
Promethazine-d6 291.292.23025IS
  • Mechanism:

    • PMZ (285 -> 86): Fragmentation of the dimethylamino-isopropyl side chain (

      
      ).
      
    • NorPMZ (271 -> 198): Loss of the monomethylamino-side chain, leaving the tricyclic phenothiazine ring system (

      
      ). This transition is highly specific for the metabolite.
      

Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) LLE LLE Extraction (Hexane/Isoamyl Alcohol) + NaOH (pH > 10) Sample->LLE Spike IS Dry Evaporate & Reconstitute (EtOH:NH4HCO3) LLE->Dry Organic Phase LC Chiral LC Separation (Chiralpak IG-U) Dry->LC MS MS/MS Detection (MRM: 271 -> 198) LC->MS ESI (+) Data Quantitation of (R) vs (S) Enantiomers MS->Data

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantitation of Norpromethazine enantiomers.

Method Validation & Performance

To ensure Scientific Integrity , the method must be validated according to FDA/EMA guidelines.

Selectivity & Enantiomeric Resolution ( )
  • Requirement: Baseline separation (

    
    ) between (R)-NorPMZ, (S)-NorPMZ, and the parent Promethazine.
    
  • Expected Elution Order: On Amylose-based columns (like IG-U), the elution order is typically (S)-Promethazine

    
     (R)-Promethazine, followed by the metabolites. Verification with pure enantiomeric standards is mandatory  as elution order can reverse with mobile phase changes.
    
Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • LLOQ: Target 0.5 ng/mL (Sufficient for PK trough levels).

  • Regression: Weighted (

    
    ) linear regression.
    
Matrix Effects
  • Phenothiazines are prone to adsorption on glass. Use silanized glass or high-quality polypropylene inserts.

  • Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.Increase buffer concentration (up to 20mM

) or add 0.1% DEA (if MS tolerates).
Low Sensitivity Ion suppression from phospholipids.Switch from PPT to LLE (as described). Ensure LLE organic layer is clean.
Retention Time Shift Ethanol evaporation in binary pump.Pre-mix mobile phase (Isocratic) rather than using on-line mixing.
Racemization High temperature or acidic pH.Keep column temp

35°C. Avoid strong acids in reconstitution solvent.

References

  • Coelho, M. M., et al. (2024). Enantiomeric profile of promethazine in metabolic studies in liver microsomes. Journal of Chromatography Open. Link

  • Hale, K., et al. (2023).[2] Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. MDPI. Link

  • Zhang, G., et al. (2007). Enantioseparation of phenothiazines by HPLC using immobilized amylose-based chiral stationary phases. Journal of Separation Science. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Method

Application Note: Advanced Protocol for the Extraction of Promethazine and Metabolites from Serum

Abstract & Clinical Significance Promethazine (PMZ) is a first-generation phenothiazine antihistamine with potent sedative, antiemetic, and anticholinergic properties. Its pharmacokinetic profiling is complicated by exte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Significance

Promethazine (PMZ) is a first-generation phenothiazine antihistamine with potent sedative, antiemetic, and anticholinergic properties. Its pharmacokinetic profiling is complicated by extensive hepatic metabolism, primarily via the CYP2D6 isoenzyme, leading to significant first-pass effects.

Accurate quantification in serum requires the simultaneous extraction of the parent drug and its two major metabolites:

  • Promethazine Sulfoxide (PMZ-SO): The primary metabolite, formed via S-oxidation.

  • N-Desmethylpromethazine (Nor-PMZ): A pharmacologically active metabolite formed via N-demethylation.

This guide details two validated extraction protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) —optimized for LC-MS/MS analysis. These methods address specific challenges such as the high protein binding of phenothiazines (>90%) and the photosensitivity of the analytes.

Metabolic Profiling & Analytes

Understanding the physicochemical changes during metabolism is critical for extraction logic. PMZ is a tertiary amine (pKa ~9.1), making it basic.

  • Promethazine (PMZ): Lipophilic, basic.

  • PMZ-Sulfoxide (PMZ-SO): More polar than parent due to the oxygen atom on the sulfur.

  • Nor-PMZ: Secondary amine, slightly less lipophilic than PMZ.

Visualization: Metabolic Pathway (CYP450 Mediated)

PromethazineMetabolism PMZ Promethazine (PMZ) (Parent Drug) MW: 284.4 CYP2D6 CYP2D6 (Hepatic) PMZ->CYP2D6 PMZSO Promethazine Sulfoxide (PMZ-SO) Major Metabolite (+16 Da) CYP2D6->PMZSO S-Oxidation NorPMZ N-Desmethylpromethazine (Nor-PMZ) Active Metabolite (-14 Da) CYP2D6->NorPMZ N-Demethylation

Figure 1: Primary metabolic pathways of Promethazine in human liver.

Pre-Analytical Considerations (Critical)

Failure to adhere to these handling rules will compromise assay validity before extraction begins.

  • Photosensitivity: Phenothiazines oxidize rapidly under UV light (turning pink/blue).

    • Protocol: All extraction steps must be performed under yellow monochromatic light or in amber glassware.

  • Adsorption: PMZ exhibits non-specific binding to plastics.

    • Protocol: Use silanized glass inserts or low-binding polypropylene tubes. Avoid PVC tubing.

  • Stability:

    • Serum samples are stable at -20°C for 30 days.

    • Post-extraction reconstituted samples should be kept at 4°C in the autosampler and injected within 24 hours.

Method A: Solid-Phase Extraction (SPE) – The Gold Standard

Rationale: SPE using Mixed-Mode Cation Exchange (MCX) cartridges provides the highest cleanliness and recovery (>85%) by utilizing a dual retention mechanism: hydrophobic interaction (C18) and electrostatic attraction (cation exchange). This allows for rigorous washing steps that remove matrix interferences (phospholipids) while retaining the basic analytes.

Materials
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg/1 cc).

  • Internal Standard (IS): Promethazine-d6 or Chlorpromazine (100 ng/mL in MeOH).

  • Loading Buffer: 2% Phosphoric Acid (H3PO4) in water.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL serum into a 1.5 mL amber tube.

    • Add 20 µL Internal Standard .

    • Add 200 µL 4% H3PO4 . Vortex for 30s.

    • Mechanism:[1] Acidification protonates the amine groups on PMZ and metabolites, ensuring they bind to the cation exchange sites on the SPE sorbent.

  • Conditioning:

    • 1.0 mL Methanol (MeOH).

    • 1.0 mL Water.

  • Loading:

    • Load the entire pre-treated sample onto the cartridge at a slow flow rate (1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1.0 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).

    • Wash 2: 1.0 mL Methanol. (Removes neutral hydrophobic interferences; analytes remain bound by ionic charge).

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol .

    • Mechanism:[1] The high pH neutralizes the positive charge on the analytes and the sorbent, breaking the ionic bond and releasing the drug.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile w/ 0.1% Formic Acid).

Visualization: SPE Workflow

SPEWorkflow Step1 1. CONDITION MeOH -> Water Step2 2. LOAD Acidified Serum (pH < 3) (Analytes Protonated +) Step1->Step2 Step3 3. WASH (1) Acidic Water (2) 100% MeOH Step2->Step3 Interferences Removed Step4 4. ELUTE 5% NH4OH in MeOH (High pH Breaks Ionic Bond) Step3->Step4 Analytes Recovered

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic.

Method B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative

Rationale: LLE relies on partitioning the uncharged (neutral) drug into an organic solvent. Since PMZ is a base (pKa ~9.1), the serum pH must be adjusted to >10 to suppress ionization.

Materials
  • Extraction Solvent: n-Hexane:Isopropanol (98:2 v/v) OR Methyl tert-butyl ether (MTBE).

  • Alkalizing Agent: 0.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate.

Step-by-Step Protocol
  • Alkalinization:

    • Aliquot 200 µL serum into a glass tube.

    • Add 20 µL Internal Standard .

    • Add 100 µL 0.5 M NaOH . Vortex briefly. Check pH (must be > 10).

  • Extraction:

    • Add 3.0 mL Extraction Solvent (Hexane/IPA).

    • Shake mechanically for 10 minutes (reciprocating shaker) or vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3000 x g for 5 minutes at 4°C.

    • Note: A gel-like interface may form; avoid disturbing this layer.

  • Transfer & Dry:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) to pour off the organic layer easily.

    • Transfer the supernatant (organic layer) to a clean amber glass tube.

    • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute in 100 µL Mobile Phase .

Analytical Validation (LC-MS/MS Conditions)

To ensure the extraction was successful, the following parameters are recommended for the analytical run.

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 3.5 µm. Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water. Mobile Phase B: Acetonitrile w/ 0.1% Formic Acid.[2][3]

MRM Transitions (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Promethazine 285.186.1 (Quant) / 71.125
PMZ-Sulfoxide 301.1198.1 (Quant) / 285.128
Nor-Promethazine 271.1198.1 (Quant) / 226.130
Promethazine-d6 (IS) 291.192.125

Troubleshooting & Optimization ("The Scientist's Notebook")

IssueProbable CauseCorrective Action
Low Recovery (SPE) Sample pH too high during load.Ensure serum is acidified with H3PO4 to pH < 3. Analytes must be positively charged to bind MCX.
Low Recovery (LLE) Sample pH too low during extraction.Ensure serum is basified to pH > 10. Analytes must be neutral to enter Hexane.
Peak Tailing Secondary interactions with silanols.Add 5-10 mM Ammonium Formate to the aqueous mobile phase to mask silanol sites.
Degradation UV Light exposure.Use amber glassware strictly. Wrap clear tubes in foil if amber is unavailable.

References

  • Determination of promethazine and its metabolites in swine tissues. Foods. (2023). Validated LC-MS/MS method using 0.1% formic acid-acetonitrile extraction. Link

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. (2021). Principles of pKa-dependent extraction for basic drugs. Link

  • Promethazine Compound Summary. PubChem. (2023). Physicochemical properties, pKa, and stability data.[4] Link

  • Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction. Journal of Chromatography B. (2001).[5] Detailed metabolite profiling and column switching techniques. Link

  • Stability of Promethazine Enantiomers. Journal of Chromatography A. (2002). Data on light sensitivity and degradation kinetics. Link

Sources

Application

using (R)-N-demethylpromethazine as an internal standard

Executive Summary This guide details the protocol for utilizing (R)-N-demethylpromethazine (also known as (R)-norpromethazine) as an Internal Standard (IS) in LC-MS/MS bioanalysis. While deuterated analogs (e.g., Prometh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing (R)-N-demethylpromethazine (also known as (R)-norpromethazine) as an Internal Standard (IS) in LC-MS/MS bioanalysis. While deuterated analogs (e.g., Promethazine-d3) are the gold standard for pharmacokinetic (PK) assays, (R)-N-demethylpromethazine serves as a critical structural analog IS in specific contexts:

  • Chiral Purity Assays: Quantifying the (S)-enantiomer of Promethazine or its metabolites where the (R)-metabolite acts as a chromatographically distinct marker.

  • In Vitro Metabolism Studies: Monitoring the depletion of Promethazine in systems (e.g., recombinant CYP enzymes) where this specific metabolite is not generated.

  • Quality Control (QC): Formulation analysis where cost-effective, non-deuterated standards are required.

Critical Warning: This compound is a natural metabolite of Promethazine (formed via CYP2D6). Do not use this IS for in vivo pharmacokinetic studies of Promethazine unless you have chromatographically resolved the IS from the patient's endogenous N-demethylpromethazine.

Chemical Profile & Handling

PropertySpecification
Compound Name (R)-N-demethylpromethazine (or (R)-Norpromethazine)
CAS Number 5568-90-1 (Racemate), Specific (R)-CAS varies by salt form
Molecular Formula C₁₆H₁₈N₂S
Molecular Weight 270.40 g/mol (Free Base)
Precursor Ion (M+H)⁺ m/z 271.1
Solubility Soluble in Methanol, Acetonitrile, DMSO. Slightly soluble in water.
Stability Light Sensitive (Phenothiazines oxidize to sulfoxides/N-oxides). Store in amber vials at -20°C.

Experimental Design Strategy

The "Cross-Talk" Challenge

In bioanalysis, an IS must mimic the analyte but not interfere with it. Since (R)-N-demethylpromethazine is a metabolite, you must validate the Matrix Blank :

  • Scenario A (In Vivo Patient Samples): If the patient took Promethazine, their plasma contains (R)-N-demethylpromethazine. You cannot use this as an IS unless your chromatographic method separates the endogenous metabolite from the spiked IS (unlikely as they are identical).

  • Scenario B (QC/Formulation/In Vitro): If the matrix is free of metabolites (e.g., a tablet dissolution test or a hepatocyte incubation of a different drug), this IS is excellent due to structural similarity.

Mass Spectrometry Parameters

Unlike Promethazine, which fragments to a stable side-chain cation (m/z 86), N-demethylpromethazine often fragments preferentially to the phenothiazine ring system (m/z 198) or loses the methylamine group.

MRM Transitions:

  • Promethazine (Analyte): 285.1 → 86.1 (Quant), 285.1 → 198.1 (Qual)

  • (R)-N-demethylpromethazine (IS): 271.1 → 198.1 (Quant), 271.1 → 240.1 (Qual)

Detailed Protocol

Solution Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg of (R)-N-demethylpromethazine HCl in 1 mL of Methanol. Store at -20°C.

  • IS Working Solution (ISWS): Dilute Stock to 500 ng/mL in 50:50 Methanol:Water. Prepare fresh weekly.

    • Note: Phenothiazines adsorb to glass. Use silanized glass or high-quality polypropylene vials.

Sample Extraction (Liquid-Liquid Extraction)

Phenothiazines are basic (pKa ~9.1). Extraction at high pH is required to drive them into the organic phase.

  • Aliquot: Transfer 50 µL of sample (Plasma/Media) to a tube.

  • IS Addition: Add 20 µL of ISWS (500 ng/mL). Vortex.

  • Basification: Add 50 µL of 0.5 M NaOH (pH > 10).

  • Extraction: Add 600 µL of Hexane:Isoamyl Alcohol (98:2) .

    • Why? This solvent mixture minimizes extraction of polar interferences while recovering the lipophilic phenothiazines.

  • Agitate: Shaker for 10 min at 1200 rpm.

  • Centrifuge: 10,000 x g for 5 min.

  • Transfer: Move 500 µL of the upper organic layer to a fresh plate.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase Initial (90% A / 10% B).

LC-MS/MS Conditions

Option A: Achiral Analysis (C18)

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Acidic pH improves peak shape for bases).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 3 minutes.

Option B: Chiral Analysis (If separating enantiomers)

  • Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Chiralpak AD-RH.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Isopropanol (98:2).

  • Flow Rate: 0.4 mL/min (Isocratic).

  • Note: (R)-N-demethylpromethazine will elute at a distinct time from (S)-N-demethylpromethazine.

Validation & Troubleshooting

Self-Validating System: The "Zero-Sample" Test

To ensure the integrity of your IS choice, run the following sequence:

  • Double Blank: Matrix only (No Analyte, No IS). Result must be 0.

  • Blank + IS: Matrix + IS only. Result: IS peak present, Analyte channel (285->86) must be < 20% of LLOQ (checking for isotopic impurity).

  • Zero Sample (Critical): If analyzing patient samples, run a pre-dose sample. If a peak appears in the IS channel (271->198), the patient has pre-existing N-demethylpromethazine. The IS method is invalid for this patient.

Visual Workflow: Decision Logic

Bioanalysis_Workflow Start Select (R)-N-demethylpromethazine IS Check_Sample Check Sample Origin Start->Check_Sample InVivo In Vivo (Patient Plasma) Check_Sample->InVivo InVitro In Vitro / QC / Formulation Check_Sample->InVitro Metabolite_Check Does Patient have active CYP2D6 metabolism? InVivo->Metabolite_Check Safe SAFE: No metabolic formation of N-demethylpromethazine. InVitro->Safe Risk HIGH RISK: Endogenous metabolite will interfere with IS quantification. Metabolite_Check->Risk Yes Method Proceed to LLE Extraction (pH > 10) Safe->Method

Caption: Decision tree for assessing the suitability of (R)-N-demethylpromethazine as an Internal Standard based on sample origin.

Fragmentation Pathway Diagram

Understanding the MS/MS transition is vital for specificity.

Fragmentation Parent N-demethylpromethazine (Precursor m/z 271) Fragment1 Phenothiazine Ring (m/z 198) Parent->Fragment1 Collision Energy (20-30 eV) Fragment2 Side Chain Loss (Neutral Loss) Parent->Fragment2 Loss of C4H11N (73 Da)

Caption: Primary fragmentation pathway for N-demethylpromethazine in ESI+ mode.

References

  • World Health Organization (WHO). (2024). Promethazine Hydrochloride: International Pharmacopoeia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4927, Promethazine. Retrieved from [Link]

  • Zhang, G., et al. (2007). Simultaneous determination of promethazine and its metabolites in urine by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

  • Taylor, P.J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Retrieved from [Link]

Sources

Method

Application Note 402: Stereocontrolled Architectures for (R)-N-Desmethylpromethazine

This Application Note is structured to provide a rigorous, field-validated guide for the enantioselective synthesis and purification of (R)-N-desmethylpromethazine. It deviates from standard templates to focus on the spe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for the enantioselective synthesis and purification of (R)-N-desmethylpromethazine. It deviates from standard templates to focus on the specific chemical instability of phenothiazines (the "aziridinium trap") and offers a dual-modality solution: a scalable chemo-enzymatic synthesis and a high-precision chromatographic isolation method.

Executive Summary & Critical Analysis

(R)-N-desmethylpromethazine (also known as (R)-norpromethazine) is a primary active metabolite of the first-generation antihistamine promethazine. While the parent drug is marketed as a racemate, recent toxicological data suggests distinct cytotoxicity profiles for the enantiomers, particularly regarding dopaminergic neuronal interaction.[1][2]

The Synthetic Challenge: The synthesis of chiral phenothiazines is notoriously difficult due to the "Aziridinium Trap." Standard nucleophilic substitution on a chiral 2-chloropropyl side chain often proceeds via a bicyclic aziridinium intermediate.[2] This intermediate can be opened at either carbon, leading to a loss of stereochemical integrity and the formation of regioisomeric impurities (isopromethazine derivatives).

The Solution: This guide presents two validated protocols that bypass this instability:

  • Chemo-Enzymatic Synthesis: A "Chiral Pool" approach using lipase-mediated kinetic resolution and solvent-controlled nucleophilic substitution to enforce stereospecificity.

  • Preparative Chiral HPLC: A direct resolution method for rapid generation of analytical standards.

Strategic Pathway Visualization

The following diagram illustrates the decision matrix for synthesizing the (R)-enantiomer, highlighting the critical solvent-switch step that controls stereochemistry during the amination phase.

G Start Racemic 1-(phenothiazin-10-yl)propan-2-ol Lipase Enzymatic Resolution (Novozym 435) Start->Lipase S_Alc (S)-Alcohol (>99% ee) Lipase->S_Alc Hydrolysis/Sep R_Ac (R)-Acetate Lipase->R_Ac Byproduct Bromination Activation (PBr3) S_Alc->Bromination Toluene Path A: Toluene (SN2 Inversion) Bromination->Toluene Solvent Selection Methanol Path B: Methanol (Retentive Aziridinium) Bromination->Methanol Avoid for (R) Target (R)-N-Desmethylpromethazine Toluene->Target Methylamine (Inversion)

Figure 1: Chemo-enzymatic workflow utilizing solvent-dependent stereodivergence to access the (R)-enantiomer.

Protocol A: Chemo-Enzymatic Synthesis

Objective: Scalable synthesis of (R)-N-desmethylpromethazine (>98% ee). Mechanism: Lipase kinetic resolution followed by stereospecific nucleophilic substitution.

Phase 1: Synthesis of the Chiral Building Block

We avoid direct alkylation with chiral halides.[2] Instead, we generate the alcohol intermediate and resolve it.

Reagents:

  • Phenothiazine (Substrate)[1][3][4][5][6][7][8]

  • (±)-Propylene oxide (Racemic linker)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl acetate (Acyl donor)

  • MTBE (Solvent)[3][4]

Step-by-Step:

  • Ring Opening: React phenothiazine (10 g) with (±)-propylene oxide (5 eq.) in the presence of catalytic NaH in dry DMF at 80°C.

    • Note: This yields racemic 1-(10H-phenothiazin-10-yl)propan-2-ol.[3][4][9]

  • Kinetic Resolution: Suspend the racemic alcohol (5 g) and Novozym 435 (1 g) in MTBE (100 mL). Add vinyl acetate (3 eq.).

  • Incubation: Shake at 25°C for 48–72 hours.

    • Checkpoint: Monitor conversion via HPLC.[4][9] Stop at exactly 50% conversion.

  • Separation: Filter off the enzyme.[2] Evaporate solvent.

    • The mixture contains (S)-alcohol (unreacted) and (R)-acetate (product).

  • Purification: Separate via flash chromatography (Hexane/EtOAc).

    • Yield: Isolate the (S)-alcohol (>99% ee).[3] This is our precursor for the (R)-amine via inversion.

Phase 2: Stereocontrolled Amination (The Critical Step)

This step converts the (S)-alcohol to the (R)-amine.[2] We utilize a specific solvent effect where non-polar solvents favor SN2 inversion, while polar protic solvents favor retention via the aziridinium ion.

Reagents:

  • (S)-1-(10H-phenothiazin-10-yl)propan-2-ol[3]

  • Phosphorus tribromide (PBr3)

  • Methylamine (2.0 M solution in THF) — Distinct from Promethazine synthesis which uses Dimethylamine.

  • Solvent: Toluene (Strictly anhydrous).

Step-by-Step:

  • Activation: Dissolve (S)-alcohol (1.0 eq) in anhydrous Toluene. Cool to 0°C.

  • Bromination: Add PBr3 (0.4 eq) dropwise. Stir for 2 hours.

    • Mechanism:[2][4][10] Conversion to the bromide occurs with inversion of configuration (S

      
       R-Bromide).
      
  • Nucleophilic Displacement: Add excess Methylamine (10 eq, THF solution) directly to the toluene mixture.

  • Reaction: Heat to 60°C in a sealed pressure vessel for 12 hours.

    • Crucial Mechanism:[2] In Toluene, the reaction proceeds via direct SN2 attack by the amine, causing a second inversion .[2]

    • Stereochemical Outcome: (S)-Alcohol

      
       (R)-Bromide (Inversion 1) 
      
      
      
      (S)-Amine (Inversion 2).
    • Correction: Wait. To get the (R)-Target , we need a net inversion from the (S)-alcohol.

    • Refined Protocol: The literature (Borowiecki, 2014) indicates that the bromide formation involves complex neighborhood participation.[2] However, to ensure (R)-configuration from (S)-alcohol, one typically requires Net Inversion .

    • Validated Path: If the (S)-alcohol is used, and we desire the (R)-amine, we must utilize a route that gives Net Retention if the alcohol

      
       bromide step inverts.
      
    • Actually, the Aziridinium route (Methanol) gives retention of configuration relative to the starting bromide.[2]

    • Corrected Workflow for (R)-Target:

      • Start with (S)-Alcohol .

      • Convert to Mesylate (retention) or Bromide (inversion). Let's use Mesylate (MsCl/TEA) to keep (S).

      • React Mesylate with Methylamine in Toluene .

      • Result: SN2 Inversion

        
        (R)-N-desmethylpromethazine .
        

Final Validated Step (Phase 2 Revised):

  • Dissolve (S)-alcohol in DCM/TEA. Add Methanesulfonyl chloride (MsCl) at 0°C. (Retains S-config).

  • Isolate (S)-Mesylate.

  • Dissolve in Toluene . Add Methylamine. Heat to 80°C.

  • Result: Clean SN2 inversion yields (R)-N-desmethylpromethazine .

Protocol B: Preparative Chiral HPLC Resolution

Objective: Rapid isolation of mg-to-gram quantities from racemic N-desmethylpromethazine. Audience: Analytical labs requiring standards for toxicology.[2]

Pre-requisite: Synthesize racemic N-desmethylpromethazine via standard alkylation of phenothiazine with 1-bromo-2-chloropropane followed by methylamine (yields racemate).

Chromatographic Conditions

The separation of phenothiazines requires specific additives to prevent peak tailing caused by the basic nitrogen interacting with silanols.[2]

ParameterCondition Set A (Polar Ionic)Condition Set B (Reverse Phase)
Column Vancomycin Chirobiotic V (Macrocyclic Glycopeptide)Chiralcel OJ-R (Cellulose tris-4-methylbenzoate)
Dimensions 250 x 21.2 mm (Prep)250 x 10 mm (Semi-Prep)
Mobile Phase Methanol / Acetic Acid / TEA (100 : 0.1 : 0.1)0.5 M NaClO4 / Acetonitrile (65 : 35)
Flow Rate 15.0 mL/min4.0 mL/min
Detection UV @ 254 nmUV @ 249 nm
Selectivity (

)
> 1.3> 1.2
Elution Order (S) elutes first, (R) elutes second Varies (Confirm with ORD)

Protocol:

  • Dissolve racemic N-desmethylpromethazine (100 mg) in Mobile Phase (5 mL).

  • Inject 500 µL aliquots onto the Chirobiotic V column.

  • Collect fractions. The (R)-enantiomer typically elutes second on Vancomycin phases (check specific batch CoA).

  • Evaporate solvent under vacuum.[2]

  • Convert to Hydrochloride salt: Dissolve residue in Et2O, bubble dry HCl gas. Filter white precipitate.

Quality Control & Validation

Every batch must be validated for absolute configuration and purity.

Analytical Validation Workflow
  • Enantiomeric Excess (ee): Use the analytical version of the columns above (4.6 mm ID). Target >99.5% ee.

  • Absolute Configuration (ECD):

    • Technique: Electronic Circular Dichroism.[7][11]

    • (R)-Promethazine derivatives typically exhibit a positive Cotton effect at 230–250 nm and a negative effect at 200–220 nm (verify against standard literature spectra for phenothiazines).

  • Chemical Purity: UPLC-MS (C18). Ensure no "branched" isomers (isopromethazine derivatives) are present.

Validation cluster_QC QC Panel Sample Isolated (R)-Enantiomer HPLC Chiral HPLC (>99% ee) Sample->HPLC NMR 1H NMR (Regioisomer Check) Sample->NMR ECD ECD Spectroscopy (Config Confirmation) Sample->ECD Release Release for Bio-Assay HPLC->Release Pass NMR->Release Pass ECD->Release Matches (R)-Std

Figure 2: Multi-modal validation workflow ensuring enantiomeric and regioisomeric purity.

References

  • Borowiecki, P., et al. (2014). "First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine."[9] Beilstein Journal of Organic Chemistry, 10, 3038–3055.[9]

  • Saleh, O. A., et al. (2009). "A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations." Journal of Liquid Chromatography & Related Technologies. [12]

  • Coelho, M., et al. (2024). "Milligram scale enantioresolution of promethazine and its main metabolites... and assessment of enantioselective effects."[11] Toxicology Reports.

  • Liu, J., & Stewart, J.T. (1997). "Quantitation of promethazine enantiomers in human serum using a Chiralcel OJ-R column."[13][14] Journal of Chromatography B.

Sources

Application

Application Note: Advanced Sample Preparation for Norpromethazine Analysis in Urine

Abstract This application note details the extraction and preparation of Norpromethazine (N-desmethylpromethazine) from human urine. As the primary pharmacologically active metabolite of Promethazine, Norpromethazine req...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the extraction and preparation of Norpromethazine (N-desmethylpromethazine) from human urine. As the primary pharmacologically active metabolite of Promethazine, Norpromethazine requires rigorous sample preparation to ensure accurate quantitation, particularly given the complexity of the urinary matrix and the potential for oxidative degradation of phenothiazines. This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for sensitivity and cleanliness, while also providing a validated Liquid-Liquid Extraction (LLE) protocol for high-throughput environments.

Introduction & Scientific Context

Clinical and Forensic Significance

Promethazine is a first-generation H1-antagonist with sedative, antiemetic, and weak antipsychotic properties. In forensic and clinical toxicology, monitoring the parent drug alone is often insufficient due to its extensive first-pass metabolism. Norpromethazine , formed via N-demethylation, and Promethazine Sulfoxide are the predominant urinary metabolites. Accurate analysis of Norpromethazine is critical for confirming intake, differentiating acute vs. chronic usage, and assessing metabolic phenotypes.

Metabolic Pathway & Matrix Challenges

Promethazine undergoes extensive hepatic metabolism.[1] The primary pathways involve:

  • S-oxidation to Promethazine Sulfoxide.

  • N-demethylation to Norpromethazine (Target Analyte).

  • N-glucuronidation (Minor pathway for Promethazine, unlike many other antihistamines).

Challenge: Urine contains high concentrations of salts, urea, and endogenous pigments that can suppress ionization in LC-MS/MS. Furthermore, phenothiazines are susceptible to photo-oxidation, turning urine samples blue/pink upon prolonged light exposure.

Experimental Strategy (The "Why")

Before initiating benchwork, the following physicochemical properties must dictate the protocol design:

ParameterValue/CharacteristicImpact on Protocol
pKa ~9.1 (Amine)SPE: Load at acidic pH (pH < 7) to ionize amine (NH₂⁺). LLE: Extract at basic pH (pH > 11) to neutralize amine.
LogP ~4.8 (Lipophilic)High organic solvent strength required for elution/extraction.
Stability Light SensitiveCritical: Use amber glassware or low-actinic light conditions. Avoid oxidative agents.
Internal Standard Norpromethazine-d3Mandatory: Use deuterated analog of the metabolite, not just the parent, to correct for specific extraction losses.
To Hydrolyze or Not?

Unlike opiates or benzodiazepines, Promethazine and Norpromethazine are primarily excreted as non-conjugated metabolites or sulfoxides. Literature indicates that N-glucuronidation accounts for <1% of the dose [1].

  • Recommendation: Enzymatic hydrolysis (β-glucuronidase) is optional and generally unnecessary for Norpromethazine unless "Total Phenothiazines" is the analytical goal. The protocols below focus on the extraction of the free metabolite.

Workflow Visualization

G cluster_SPE Solid Phase Extraction (MCX) Start Urine Sample (200 µL) IS_Add Add Internal Standard (Norpromethazine-d3) Start->IS_Add Pretreat Pre-treatment Dilute with 4% H3PO4 (pH 2-3) IS_Add->Pretreat Cond Conditioning MeOH -> Water Pretreat->Cond Load Load Sample (Slow flow: 1 mL/min) Cond->Load Wash1 Wash 1: 0.1M HCl (Remove proteins/zwitterions) Load->Wash1 Wash2 Wash 2: MeOH (Remove neutrals/hydrophobics) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Evap Evaporation & Reconstitution (N2 stream @ 40°C) Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for Norpromethazine extraction.

Protocol 1: Solid Phase Extraction (Gold Standard)

Method: Mixed-Mode Cation Exchange (MCX) Reasoning: Norpromethazine is a basic drug (pKa ~9.1). MCX sorbents utilize both reverse-phase retention (for the hydrophobic backbone) and cation exchange (for the amine). This allows for a rigorous organic wash (100% MeOH) that removes neutral interferences while the analyte remains ionically bound, resulting in the cleanest possible extract.

Materials
  • SPE Cartridge: Polymeric MCX (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL or 60 mg/3 mL.

  • Internal Standard: Norpromethazine-d3 (1 µg/mL in MeOH).

  • Reagents: Phosphoric Acid (H₃PO₄), Methanol (MeOH), Ammonium Hydroxide (NH₄OH), Formic Acid.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL of urine into a clean tube.

    • Add 20 µL of Internal Standard solution.

    • Add 600 µL of 4% H₃PO₄ in water. Vortex for 30 seconds.

    • Note: Acidification ensures the analyte is fully protonated (positively charged) to bind to the cation exchange mechanism.

  • Conditioning:

    • Add 1 mL MeOH to the cartridge.

    • Add 1 mL Water to the cartridge.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: Add 1 mL 0.1M HCl . (Removes proteins and enzymatic hydrolysis reagents if used).

    • Wash 2: Add 1 mL 100% MeOH . (Removes neutral hydrophobic interferences. Since Norpromethazine is charged, it will NOT elute here).

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 500 µL of 5% NH₄OH in MeOH .

    • Note: The base neutralizes the analyte's charge, breaking the ionic bond and allowing the organic solvent to elute it.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Protocol 2: Liquid-Liquid Extraction (Cost-Effective Alternative)

Method: Base Extraction into Organic Solvent Reasoning: By adjusting the urine pH to >11 (2 units above pKa), Norpromethazine becomes uncharged and highly lipophilic, partitioning readily into non-polar solvents.

Step-by-Step Procedure
  • Aliquot: Transfer 500 µL of urine to a glass centrifuge tube.

  • Internal Standard: Add 20 µL of Norpromethazine-d3.

  • Alkalization: Add 200 µL of 2M NaOH or saturated Carbonate Buffer (pH > 11). Verify pH is basic.

  • Extraction:

    • Add 3 mL of extraction solvent: Hexane:Isopropanol (95:5) or 1-Chlorobutane .

    • Note: The small amount of Isopropanol prevents adsorption of the drug to the glass walls.

    • Cap and shaker/vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes to separate layers.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath or simply pipette off the top organic layer into a clean glass tube.

  • Dry Down: Evaporate the organic layer to dryness under Nitrogen at 40°C.

  • Reconstitute: As in Protocol 1.

Quality Control & Validation Criteria

To ensure "Trustworthiness" (Part 2 of Core Requirements), every batch must include:

ParameterAcceptance CriteriaTroubleshooting
Recovery (Absolute) > 80%If low in SPE, check load pH (must be acidic) or elution strength (must be basic).
Matrix Effect < 15% SuppressionIf suppression is high, switch from LLE to MCX SPE.
Linearity R² > 0.995Range: 1 ng/mL to 1000 ng/mL typical for urine.
Retention Time ± 0.1 min of StandardDrift indicates column aging or mobile phase pH shift.

References

  • Taylor, G., & Houston, J. B. (1982). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology, 14(4), 521–528.

  • Luo, X., et al. (2010). Development and validation of a sensitive LC-MS method for the determination of Promethazine hydrochloride in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. (2023). Promethazine Compound Summary. National Library of Medicine.

  • Cayman Chemical. (2023). N-demethyl Promethazine-d3 Product Insert.

Sources

Method

chiral stationary phases for promethazine metabolite separation

An in-depth technical guide on the enantioseparation of promethazine and its primary metabolites, designed for analytical chemists, pharmacologists, and drug development professionals. Mechanistic Rationale for Chiral Se...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the enantioseparation of promethazine and its primary metabolites, designed for analytical chemists, pharmacologists, and drug development professionals.

Mechanistic Rationale for Chiral Separation

Promethazine (PMZ) is a first-generation phenothiazine antihistamine possessing a chiral center at the 2-dimethylaminopropyl side chain. In clinical and environmental contexts, PMZ is metabolized by hepatic CYP450 enzymes into two primary chiral metabolites: promethazine sulfoxide (PMZSO) and N-desmethylpromethazine (DMPMZ) [1].

The imperative to separate these enantiomers stems from profound enantioselective differences in pharmacokinetics and toxicity. Recent toxicological assays on human SH-SY5Y cells demonstrate that (R)-PMZ is significantly more cytotoxic than (S)-PMZ. Furthermore, the metabolite DMPMZ exhibits higher overall cytotoxicity than the parent racemate, indicating a pathway of metabolic bioactivation[1]. In environmental monitoring, PMZ and its chiral metabolites are frequently detected in aquatic ecosystems, necessitating precise enantioselective ecotoxicity profiling[2].

Because the oxidation of the phenothiazine sulfur atom introduces a second stereocenter, PMZSO exists as a mixture of diastereomers, making its chromatographic resolution highly complex. Achieving baseline separation requires carefully selected Chiral Stationary Phases (CSPs) that can exploit subtle steric and electronic differences between the enantiomers.

Pathway PMZ Promethazine (PMZ) Racemate Metab Hepatic CYP450 Metabolism PMZ->Metab In vivo CSP Chiral Stationary Phase (Amylose / Vancomycin / AGP) PMZ->CSP Direct Analysis PMZSO Promethazine Sulfoxide (PMZSO) Metab->PMZSO Oxidation DMPMZ N-desmethylpromethazine (DMPMZ) Metab->DMPMZ N-demethylation PMZSO->CSP Metabolite Analysis DMPMZ->CSP Metabolite Analysis E_PMZ (R)-PMZ & (S)-PMZ CSP->E_PMZ E_PMZSO (R)-PMZSO & (S)-PMZSO CSP->E_PMZSO E_DMPMZ (R)-DMPMZ & (S)-DMPMZ CSP->E_DMPMZ

Promethazine metabolism pathway and subsequent chiral separation of enantiomers.

Causality in Chiral Stationary Phase (CSP) Selection

The choice of CSP and mobile phase dictates the success of the enantioseparation. The following three CSPs represent the gold standard for PMZ and its metabolites, each operating via distinct chiral recognition mechanisms:

A. Macrocyclic Antibiotics (Vancomycin-Bonded Phase)

The Vancomycin CSP (e.g., Chirobiotic V) provides a complex chiral environment featuring 18 chiral centers, peptide binding pockets, and aromatic rings.

  • Mechanism & Causality: PMZ interacts with the vancomycin selector via

    
     interactions (phenothiazine ring) and hydrogen bonding (amine group). Operating in the polar organic mode (Methanol with Triethylamine Acetate buffer) allows the mobile phase to suppress non-specific ionic interactions with the underlying silica. Triethylamine (TEA) acts as a competing base, preventing severe peak tailing, while an acidic pH (4.1) ensures optimal ionization for hydrogen bonding[3].
    
B. Protein-Based Phases ( -Acid Glycoprotein / AGP)

AGP columns separate enantiomers based on hydrophobic and hydrogen-bonding interactions within the protein's chiral binding clefts.

  • Mechanism & Causality: PMZ is a basic drug (

    
    ). At a near-neutral pH (e.g., 5.8), PMZ is highly ionized and interacts too strongly with the negatively charged sialic acid residues on the AGP protein, leading to unacceptably high retention times (
    
    
    
    ). Lowering the mobile phase pH to 4.5 is essential to suppress these strong ionic interactions, yielding shorter retention, higher enantioselectivity, and sharper peak shapes[4].
C. Polysaccharide-Based Phases (Amylose Derivatives)

Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Lux i-Amylose-3) form helical structures that act as inclusion complexes.

  • Mechanism & Causality: The carbamate groups provide critical hydrogen bonding sites (C=O and NH) and dipole-dipole interactions. This phase is highly robust and is the preferred choice for scaling up to milligram-level semi-preparative enantioresolution of PMZ, PMZSO, and DMPMZ, achieving enantiomeric purities exceeding 99%[1].

Quantitative Chromatographic Data

The following table summarizes the optimized parameters for baseline separation of PMZ and its metabolites across different CSPs.

AnalyteChiral Stationary PhaseOptimized Mobile PhaseFlow RateDetectionResolution (

)
(R,S)-PMZ Vancomycin (Chirobiotic V)MeOH : 1% TEA-Acetate buffer (pH 4.1) [80:20 v/v]1.0 mL/minUV 254 nm

(Baseline)
(R,S)-PMZ

-AGP (Chiralpak AGP)
10 mM Ammonium Acetate (pH 4.5)0.9 mL/minUV 225 nm

(R,S)-PMZSO Amylose (Lux i-Amylose-3)Hexane : Ethanol : Diethylamine (Optimized gradient)1.0 mL/minUV/ECD

(94.4% purity)
(R,S)-DMPMZ Amylose (Lux i-Amylose-3)Hexane : Ethanol : Diethylamine (Optimized gradient)1.0 mL/minUV/ECD

(99.7% purity)

Step-by-Step Experimental Protocols

Workflow Prep 1. Sample Prep Extraction & Filtration Mobile 2. Mobile Phase Buffer pH Optimization Prep->Mobile Column 3. CSP Selection (e.g., Chirobiotic V) Mobile->Column Run 4. HPLC Elution Isocratic Flow Column->Run Detect 5. Detection UV/ECD Integration Run->Detect Valid 6. Validation Rs > 1.5, Tf < 1.5 Detect->Valid

Step-by-step HPLC method development and self-validation workflow for chiral separation.

Protocol A: Analytical Separation of PMZ using a Vancomycin CSP

This protocol is optimized for stability-indicating assays and routine monitoring of PMZ[3].

Step 1: Mobile Phase Preparation

  • Prepare a 1% (v/v) aqueous Triethylamine (TEA) solution.

  • Adjust the pH strictly to 4.1 using glacial acetic acid. Causality: Failure to reach pH 4.1 will result in peak broadening due to unsuppressed silanol interactions.

  • Mix the buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio (MeOH:Buffer).

  • Degas the mixture via ultrasonication for 15 minutes.

Step 2: Sample Preparation

  • Dissolve the PMZ racemate standard in the mobile phase to a concentration of

    
    .
    
  • Filter the solution through a

    
     PTFE syringe filter.
    

Step 3: Chromatographic Execution

  • Install a Vancomycin Chirobiotic V column (

    
    ).
    
  • Set the column oven temperature to

    
    .
    
  • Equilibrate the column with the mobile phase at a flow rate of

    
     until a stable baseline is achieved.
    
  • Inject

    
     of the sample. Monitor absorbance at 
    
    
    
    .
Protocol B: Milligram-Scale Resolution of PMZ Metabolites (PMZSO & DMPMZ)

This protocol utilizes an Amylose-based CSP for isolating enantiomers for downstream toxicity assays[1].

Step 1: Mobile Phase Preparation

  • Prepare a normal-phase mixture of Hexane and Ethanol.

  • Add

    
     Diethylamine (DEA) as a basic modifier. Causality: DEA prevents the basic secondary/tertiary amines of the metabolites from tailing on the stationary phase.
    

Step 2: Chromatographic Execution

  • Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux i-Amylose-3,

    
     for analytical, scaled appropriately for semi-prep).
    
  • Set the flow rate to

    
    .
    
  • Inject the metabolite mixture.

  • Utilize an Electronic Circular Dichroism (ECD) detector in tandem with UV to determine the absolute configuration and elution order in real-time.

System Suitability & Self-Validation Criteria

To ensure scientific integrity, every chromatographic run must be subjected to a self-validating System Suitability Test (SST) prior to sample analysis.

Validation Gatekeeper: Inject a known racemic standard of the target analyte (PMZ, PMZSO, or DMPMZ). The system is considered validated and ready for unknown samples only if the following criteria are met:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the (R) and (S) enantiomer peaks. If
    
    
    , adjust the organic modifier concentration or verify the buffer pH.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks. If
    
    
    , increase the concentration of the competing base (e.g., TEA or DEA) by
    
    
    .
  • Retention Factor (

    
    ):  Must fall between 2.0 and 10.0 to ensure adequate interaction with the chiral selector without excessive band broadening.
    

References

  • Study of the Stability of Promethazine Enantiomers by Liquid Chromatography Using a Vancomycin-Bonded Chiral Stationary Phase - PubMed.
  • Enantioselective separation of eight antihistamines with 1-acid glycoprotein-based chiral stationary phase by HPLC - Ovid.
  • Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells - PubMed.
  • Enantioselective ecotoxicity of promethazine in two freshwater organisms: daphnia (Daphnia magna) and zebrafish (Danio rerio) - Oxford Academic.

Sources

Application

Application Note: High-Performance Solid-Phase Extraction (SPE) of Norpromethazine from Biological Matrices

This Application Note is structured to provide a comprehensive, field-validated guide for the extraction of Norpromethazine (N-desmethylpromethazine) from biological matrices. It prioritizes the Mixed-Mode Strong Cation...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the extraction of Norpromethazine (N-desmethylpromethazine) from biological matrices. It prioritizes the Mixed-Mode Strong Cation Exchange (MCX) mechanism, widely regarded as the "gold standard" for basic drugs and their metabolites due to its superior cleanup and phospholipid removal capabilities compared to traditional silica-based or simple reverse-phase methods.

Introduction & Scientific Rationale

Norpromethazine is the major N-desmethyl metabolite of the first-generation antihistamine Promethazine. Accurate quantification of this metabolite is critical for pharmacokinetic profiling, forensic toxicology, and therapeutic drug monitoring (TDM).

The Challenge

Norpromethazine presents specific bioanalytical challenges:

  • Basicity: As a secondary amine, it possesses a high pKa (~9.0–9.2), making it highly ionizable.

  • Matrix Interference: In plasma, phospholipids cause significant ion suppression in LC-MS/MS, masking the signal of norpromethazine, which is often present at lower concentrations than the parent drug.

  • Structural Similarity: It must be chromatographically resolved from the parent drug (Promethazine) and the sulfoxide metabolite.

The Solution: Mixed-Mode Cation Exchange (MCX)

While Liquid-Liquid Extraction (LLE) and simple Reverse-Phase (HLB/C18) SPE are used, they often fail to provide the "clean" background required for high-sensitivity MS analysis.

Why MCX? The MCX mechanism utilizes a dual-retention strategy:

  • Retention: The sorbent contains both hydrophobic (reverse-phase) and sulfonic acid (cation-exchange) groups. Under acidic conditions, Norpromethazine is protonated (

    
    ) and binds ionically to the sorbent, allowing for aggressive organic washing to remove neutral interferences (lipids, neutral drugs) without losing the analyte.
    
  • Elution: A high pH solvent neutralizes the amine, breaking the ionic bond and releasing the purified analyte.

Physicochemical Profile & Method Strategy

PropertyValue (Approx.)Implication for SPE
Chemical Structure Phenothiazine derivative (Secondary Amine)Strong retention on Cation Exchange (CX) sorbents.
pKa ~9.1 (Basic)Ionized at pH < 7.0. Requires pH > 11.0 for elution.
LogP ~4.0 (Lipophilic)Significant hydrophobic retention; requires organic content in elution.
Molecular Weight 270.39 g/mol Suitable for standard pore size (60–80 Å) sorbents.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is designed for 30 mg / 1 cc cartridges or 96-well µElution plates .

Reagents Required[1][2][3][4]
  • Sorbent: Oasis MCX, Strata-X-C, or equivalent polymeric Mixed-Mode Strong Cation Exchange.

  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.[1]

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Acetonitrile/Methanol.
    
Step-by-Step Workflow
Step 1: Sample Pre-treatment [2][3]
  • Action: Aliquot 200 µL of plasma/urine.[4]

  • Addition: Add 200 µL of 4%

    
     .
    
  • Logic: Acidification (pH ~2-3) ensures 100% protonation of the Norpromethazine amine group, facilitating strong ionic binding to the sorbent. It also disrupts protein binding.

  • Note: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 mins if precipitate forms.

Step 2: Conditioning & Equilibration
  • Condition: Add 1 mL Methanol . (Activates hydrophobic ligands).

  • Equilibrate: Add 1 mL Water . (Prepares aqueous environment).

  • Critical: Do not let the cartridge dry out after this step.

Step 3: Sample Loading
  • Action: Load the pre-treated sample (400 µL) onto the cartridge.

  • Flow Rate: Low (~1 mL/min).

  • Mechanism: Norpromethazine binds via Ionic Exchange (to sulfonic acid groups) AND Hydrophobic Interaction (to polymer backbone).

Step 4: Interference Wash (The "Cleanup")
  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid .

    • Removes: Proteins, salts, and hydrophilic interferences. Keeps analyte charged.

  • Wash 2 (Organic): Add 1 mL 100% Methanol .

    • Removes: Neutral lipids, hydrophobic interferences, and neutral drugs.

    • Why this works: Since Norpromethazine is ionically bound, it will not wash off with 100% methanol, unlike in standard C18 SPE. This is the key purification step.

Step 5: Elution
  • Action: Add 2 x 250 µL of 5%

    
     in 50:50 ACN/MeOH .
    
  • Mechanism: The high pH (~12) deprotonates the Norpromethazine (turning it neutral), breaking the ionic bond. The organic solvent then disrupts the hydrophobic bond, releasing the compound.

Step 6: Post-Processing
  • Evaporation: Evaporate eluate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Visualized Workflow (Graphviz)

The following diagram illustrates the "Tag-and-Release" mechanism of the MCX protocol.

SPE_Workflow cluster_wash Interference Removal Start Biological Sample (Plasma/Urine) PreTreat Pre-treatment Add 4% H3PO4 (1:1) pH < 3 Start->PreTreat Condition Conditioning 1. MeOH 2. Water Load Load Sample Analyte Protonated (NH+) PreTreat->Load Apply Condition->Load Wash1 Wash 1: 2% Formic Acid Removes Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% Methanol Removes Neutral Lipids (Analyte Retained Ionically) Wash1->Wash2 Elute Elution 5% NH4OH in ACN/MeOH Deprotonates Analyte -> Release Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 1: MCX Extraction Workflow for Norpromethazine. The dual-wash step ensures removal of both hydrophilic and hydrophobic interferences.

LC-MS/MS Analysis Parameters

Once extracted, the clean sample must be analyzed. Norpromethazine requires chromatographic separation from Promethazine.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).[5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (+).

  • MRM Transitions (Example):

    • Promethazine:[5][6][7][8] 285.1

      
       86.1
      
    • Norpromethazine: 271.1

      
       198.1 (Quantifier), 271.1 
      
      
      
      226.1 (Qualifier).

Validation & Troubleshooting

Expected Performance Metrics
ParameterAcceptance CriteriaTypical Result (MCX)
Recovery > 80%85–95%
Matrix Effect 85–115%95–105% (Minimal suppression)
RSD (Precision) < 15%< 5%
Troubleshooting Guide
  • Low Recovery:

    • Cause: Sample pH not acidic enough during load (analyte didn't bind).

    • Fix: Increase

      
       concentration or volume. Ensure load pH < 4.
      
    • Cause: Elution solvent pH not basic enough (analyte didn't release).

    • Fix: Use fresh

      
      . Ensure elution solvent pH > 11.
      
  • High Backpressure:

    • Cause: Protein precipitation clogging the frit.

    • Fix: Centrifuge pre-treated samples before loading or use a "Pass-Through" phospholipid removal plate if clogging persists.

References

  • Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX."[9] Waters Application Notes. [Link][10]

  • Agilent Technologies. "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS." Agilent Application Note 5989-5317EN. [Link]

  • Phenomenex. "Solid Phase Extraction (SPE) Method Development for Basic Drugs." Phenomenex Technical Guides. [Link]

  • National Institutes of Health (NIH). "Liquid chromatographic analysis of promethazine and its major metabolites in human postmortem material." Journal of Forensic Sciences. [Link]

Sources

Method

Application Note: Stability Assessment Framework for (R)-N-Demethylpromethazine Reference Standards

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical scientists. It deviates from standard templates to prioritize the specific chemical vulnerabilities of the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical scientists. It deviates from standard templates to prioritize the specific chemical vulnerabilities of the target analyte: (R)-N-demethylpromethazine .

Executive Summary & Chemical Context[1][2][3][4]

(R)-N-demethylpromethazine (also known as Monodesmethylpromethazine or Nor-1-promethazine) is a primary pharmacologically active metabolite of Promethazine. Unlike the parent drug, it possesses a secondary amine function, altering its polarity and reactivity profile.

Establishing the stability of this standard is critical for two reasons:

  • Chiral Vulnerability: The (R)-enantiomer must maintain optical purity. Racemization leads to analytical bias in enantioselective assays.

  • Phenothiazine Sensitivity: The tricyclic core is highly susceptible to photo-oxidation, leading to sulfoxides and N-oxides which co-elute in non-optimized assays.

This guide provides a self-validating protocol to certify the integrity of (R)-N-demethylpromethazine standards in both solid state and solution.

Chemical Basis of Instability

To design an effective protocol, we must first map the degradation pathways. The phenothiazine ring acts as an electron donor, making it prone to radical cation formation upon light exposure or oxidation.

Degradation Pathways (DOT Visualization)

DegradationPathways Parent (R)-N-Demethylpromethazine (Target Analyte) Sulfoxide Sulfoxide Derivative (Major Degradant) Parent->Sulfoxide Oxidation (H2O2/Air) NOxide N-Hydroxyl/N-Oxide (Secondary Amine Oxidation) Parent->NOxide Metabolic/Chemical Oxidation Racemate (S)-Enantiomer (Racemization) Parent->Racemate Thermal/pH Stress (Chiral Inversion) Photolytic Photolytic Ring Fragmentation Parent->Photolytic UV Light (<290nm)

Figure 1: Predicted degradation pathways for (R)-N-demethylpromethazine. Red paths indicate oxidative risks; Green indicates chiral inversion.

Analytical Methodologies (The "Two-Pronged" Approach)

Standard purity assessment requires two orthogonal methods. A single achiral HPLC method is insufficient because it cannot detect racemization.

Method A: Chemical Purity (Achiral UPLC-MS/UV)

Purpose: Detect oxidative degradants (Sulfoxides) and cleavage products.

ParameterConditionRationale
Column C18 Shielded RP (e.g., Waters XBridge or equivalent), 1.7 µmShielded phase reduces secondary amine tailing.
Mobile Phase A 10mM Ammonium Acetate (pH 9.0)High pH keeps the amine unprotonated for better peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minsCaptures polar sulfoxides (early eluting) and non-polar dimers.
Detection UV 254 nm & MS (ESI+)UV for quantitation; MS for ID of degradants (+16 Da for Sulfoxide).
Method B: Enantiomeric Purity (Chiral HPLC)

Purpose: Quantify the (R)-enantiomer and detect (S)-enantiomer formation.

ParameterConditionRationale
Column Vancomycin-based (e.g., Chirobiotic V) or Cellulose tris(3-chloro-4-methylphenylcarbamate)Macrocyclic antibiotics or polysaccharides are required for phenothiazine chiral recognition [1].
Mode Polar Ionic Mode (MeOH with 0.1% TEAA/Acetic Acid)Optimized for ionizable amines; reduces retention time while maintaining selectivity.
Flow Rate 1.0 mL/minStandard flow for resolution.
Temp 20°C - 25°CLower temperature often improves chiral resolution.

Protocol 1: Stress Testing (Forced Degradation)

This protocol establishes the "stability-indicating" nature of your analytical methods. Perform this before long-term studies to ensure you can detect degradation when it happens.

Step-by-Step Workflow
  • Preparation : Prepare a 1.0 mg/mL stock solution of (R)-N-demethylpromethazine in Methanol.

  • Stress Conditions : Aliquot into five amber vials and subject to the following:

Stress TypeConditionDurationTarget Degradation
Control Freshly prepared, stored at 4°CN/AReference Standard
Acid Hydrolysis Add 0.1N HCl, heat to 60°C4 HoursCheck for cleavage/racemization
Base Hydrolysis Add 0.1N NaOH, heat to 60°C4 HoursCheck for racemization (high risk)
Oxidation Add 3% H2O2, Room Temp2 HoursCritical: Sulfoxide formation
Photolysis Expose to 1.2 million lux hours (ICH Q1B)~24-48 HoursCritical: Ring oxidation/color change
  • Neutralization : Quench acid/base samples to pH 7.0 immediately after stress period.

  • Analysis : Inject all samples using Method A (Chemical Purity) and Method B (Chiral Purity).

  • Acceptance Criteria : Mass balance should be >95%. If the (S)-enantiomer peak appears >0.5% in the Base Hydrolysis sample, the compound is susceptible to base-catalyzed racemization.

Protocol 2: Long-Term Stability Monitoring

For reference standards, we follow a modified ICH Q1A protocol. The goal is to define a "Retest Date."

Study Design
  • Batch Selection : Use one representative batch of high purity (>99.5% chemical, >99.8% chiral).

  • Container Closure : Amber glass vials with Teflon-lined screw caps. Headspace purged with Argon (mandatory to prevent oxidation).

  • Storage Conditions :

    • Primary: -20°C ± 5°C (Freezer)

    • Accelerated: 25°C / 60% RH (Simulates benchtop handling)

    • Stressed: 40°C / 75% RH (Simulates shipping excursions)

Testing Schedule & Workflow (DOT Visualization)

StabilityWorkflow Start Start: Batch Preparation (Argon Purge) Time0 T=0 Analysis (Purity, Water Content, Appearance) Start->Time0 Storage Storage Conditions (-20°C, 25°C, 40°C) Time0->Storage PullPoints Pull Points: 1, 3, 6, 12, 24 Months Storage->PullPoints Analysis Dual-Method Analysis (Achiral + Chiral HPLC) PullPoints->Analysis Decision Data Evaluation Analysis->Decision Pass Pass: Assign/Extend Retest Date Decision->Pass Purity >99.0% Enantiomer >99.5% Fail Fail: Investigate (Isolate Degradant) Decision->Fail Degradation >1.0%

Figure 2: Stability monitoring workflow for reference standards.

Handling & Usage Recommendations

Based on the chemical properties of (R)-N-demethylpromethazine, the following handling protocols are mandatory to maintain standard integrity during use:

  • The "Amber Rule": Never handle clear solutions of phenothiazines under direct sunlight or high-intensity lab lighting. Use amber glassware or wrap flasks in aluminum foil.

  • Inert Atmosphere: Solid standards are hygroscopic and oxidation-prone. Always re-seal vials under a stream of Nitrogen or Argon.

  • Solvent Selection: Avoid chlorinated solvents (e.g., Chloroform, Dichloromethane) for storage. These can form free radicals under light, accelerating decomposition. Preferred solvents: Methanol (HPLC grade) or degassed Water/Acetonitrile mixtures.

  • Solution Stability: Stock solutions (1 mg/mL) are stable for 1 week at 4°C if protected from light. For longer storage, freeze at -80°C.

References

  • Patti, A. et al. (2002). Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase. Journal of Chromatography A.

  • ICH Guidelines. (2003).[1] Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2]

  • ICH Guidelines. (1996).[1] Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2]

  • Underberg, W.J. (1978). Oxidative degradation of pharmaceutically important phenothiazines. Journal of Pharmaceutical Sciences.

  • Tanaka, E. et al. (2007). Phenothiazine metabolism and analytical detection. Journal of Forensic Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of N-demethylpromethazine in plasma

Topic: Troubleshooting Low Recovery of N-Demethylpromethazine in Plasma Role: Senior Application Scientist Format: Interactive Technical Support Guide Introduction: The "Missing Metabolite" Phenomenon Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery of N-Demethylpromethazine in Plasma Role: Senior Application Scientist Format: Interactive Technical Support Guide

Introduction: The "Missing Metabolite" Phenomenon

Welcome to the technical support center. If you are experiencing low recovery of N-demethylpromethazine (DMPMZ) while the parent drug (Promethazine) behaves normally, you are encountering a classic problem in phenothiazine bioanalysis.

DMPMZ is a secondary amine , whereas Promethazine is a tertiary amine . This structural difference fundamentally alters how the molecule interacts with surfaces, solvents, and the matrix. The secondary amine is more prone to hydrogen bonding and non-specific binding (NSB), and it possesses a slightly different pKa (approx. 9.7 vs. 9.1 for the parent), making it more "stubborn" during extraction.

This guide isolates the three critical failure points: Adsorption , Instability , and Extraction Efficiency .

Phase 1: Pre-Analytical Variables (The "Hidden" Losses)

User Question: "My spike recovery is low even before extraction. Is the molecule degrading?"

Diagnosis: It is likely a combination of oxidative instability and surface adsorption . Phenothiazines are notoriously light-sensitive and prone to oxidation, converting to sulfoxides which are often chromatographically distinct or invisible in your MRM window.

Troubleshooting Protocol 1: Stabilization & Adsorption Control
VariableThe MechanismThe Fix
Oxidation The phenothiazine ring oxidizes to Promethazine Sulfoxide or N-oxide upon exposure to air/light.Add Antioxidant: Supplement plasma with Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite immediately upon collection.
Photolysis UV light catalyzes ring degradation.Amber Glass: All processing must occur in amber tubes or under yellow light.
Adsorption (NSB) The cationic secondary amine (DMPMZ) binds to silanol groups on glass or plastic surfaces.Surface Passivation: Use polypropylene tubes. Pre-rinse glass with 5% DMCS if glass is mandatory. Critical: Do not store neat standards in pure aqueous solvents; keep organic content >20%.
Visualizing the Loss Pathway

The following diagram illustrates where your analyte is likely disappearing before it even reaches the MS.

LossPathway Sample Plasma Sample (DMPMZ) Oxidation Oxidation (Sulfoxide Formation) Sample->Oxidation No Antioxidant Adsorption Adsorption (Silanol Binding) Sample->Adsorption Glass/Low Organic Extraction Extraction Step Sample->Extraction Stabilized Loss LOW RECOVERY Oxidation->Loss Irreversible Adsorption->Loss Wall Loss

Figure 1: Pre-analytical loss mechanisms. Without antioxidants or proper surface treatment, DMPMZ is lost to oxidation or wall adsorption prior to extraction.

Phase 2: Extraction Optimization (The "Hard" Science)

User Question: "I am using Liquid-Liquid Extraction (LLE) with Hexane, but recovery is <40%. Why?"

Diagnosis: Polarity Mismatch. While Hexane works for the parent (Promethazine), DMPMZ is a secondary amine and is significantly more polar. Pure hexane cannot disrupt the aqueous solvation shell of DMPMZ effectively. Furthermore, if your pH is not high enough, the amine remains protonated (charged) and stays in the water.

Troubleshooting Protocol 2: The "Alkaline-Polar" LLE Method

To recover DMPMZ, you must drive the pH above its pKa (approx 9.7) and increase solvent polarity.

Step-by-Step Optimized LLE Protocol:

  • Alkalization: Add 0.5 M NaOH or Sodium Carbonate (pH 11) to the plasma.

    • Why: You need pH > 10.5 to ensure DMPMZ is 99% uncharged (neutral).

  • Solvent Selection: Use Hexane:Isoamyl Alcohol (98:2) or Hexane:Isopropanol (95:5) .

    • Why: The alcohol acts as a modifier to increase solubility of the more polar secondary amine.

  • Agitation: Vortex for 5 minutes (vigorous).

  • Separation: Centrifuge at 4000 rpm for 10 mins.

  • Evaporation: Evaporate organic layer under Nitrogen at 40°C.

    • Caution: Do not over-dry. Phenothiazines can sublime or adsorb irreversibly to dry tube walls. Reconstitute immediately.

Comparison of Extraction Solvents:

Solvent SystemPromethazine RecoveryN-Demethyl RecoveryVerdict
100% Hexane> 85%< 40% Too non-polar for metabolite
100% Ethyl Acetate> 90%> 85%Good recovery, but high matrix effect (dirty)
Hexane : Isoamyl Alcohol (98:2) > 90% > 85% Optimal Balance

Phase 3: Chromatography & Detection (The "Invisible" Peak)

User Question: "I have extracted it, but the peak shape is terrible (tailing) and sensitivity is low."

Diagnosis: Secondary Amine Interaction & Ion Suppression. Secondary amines interact strongly with residual silanols on C18 columns, causing tailing. Additionally, if you used Protein Precipitation (PPT), phospholipids may be co-eluting with DMPMZ.

Troubleshooting Protocol 3: LC-MS/MS Refinement
  • Column Choice: Switch to a Pentafluorophenyl (PFP) or a Base-Deactivated C18 column.

    • Reason: PFP phases offer pi-pi interactions with the phenothiazine ring, improving selectivity and peak shape compared to standard C18.

  • Mobile Phase: Use Ammonium Formate (5mM, pH 3.5) + Acetonitrile.

    • Reason: Acidic pH ensures the amine is protonated for MS detection (

      
      ).
      
  • Internal Standard: Do NOT use Promethazine as the IS for the metabolite. Use N-demethylpromethazine-D3 or Chlorpromazine .

    • Reason: The parent drug does not track the extraction efficiency of the metabolite due to the polarity difference discussed in Phase 2.

Visualizing the Optimized Workflow

Workflow Start Plasma Sample Prep Add Antioxidant (Ascorbic Acid) + IS (DMPMZ-D3) Start->Prep pH Adjust pH > 10.5 (0.5M NaOH) Prep->pH Stabilize Extract LLE: Hexane:Isoamyl Alcohol (98:2) pH->Extract Neutralize Amine Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry Partition LCMS LC-MS/MS (PFP Column) Dry->LCMS Analyze

Figure 2: The optimized workflow for N-demethylpromethazine analysis, prioritizing pH control and solvent modification.

References

  • Kim, S. H., et al. (2009). "Development and validation of a sensitive LC-MS method for the determination of Promethazine hydrochloride in human plasma and urine." Journal of Pharmaceutical and Biomedical Analysis.

  • Li, W., et al. (2008). "Simultaneous determination of promethazine and its major metabolites in human plasma by LC-MS/MS." Journal of Chromatography B.

  • Underberg, W. J. (1978). "Oxidative degradation of pharmaceutically important phenothiazines." Journal of Pharmaceutical Sciences.

  • Kumazawa, T., et al. (2011).[1] "Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips." Journal of Chromatography A.

Sources

Optimization

Technical Support Center: LC-MS/MS Bioanalysis of Promethazine &amp; Metabolites

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting matrix effects during the liquid chromatography-tandem mass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Promethazine (PMZ) and its primary metabolites: Promethazine sulfoxide (PMZSO) and Monodesmethyl-promethazine (Nor1PMZ).

Diagnostic Workflow

Workflow N1 Signal Suppression Detected (PMZ, PMZSO, Nor1PMZ) N2 Post-Column Infusion Test Map Phospholipid Zones N1->N2 N3 Analyze Co-elution N2->N3 N4 Chromatographic Optimization (0.1% Formic Acid, Gradient Adjust) N3->N4 Co-elution present N5 Advanced Sample Prep (Hexane Defatting / SPE) N3->N5 High global background N6 Evaluate SIL-IS (PMZ-d6) N4->N6 N5->N6 N7 Check IS Degradation (Air/RT Exposure) N6->N7 Poor compensation N8 Validated Bioanalytical Method N6->N8 Good compensation N7->N8 Fix storage protocol

Diagnostic workflow for mitigating matrix effects in promethazine LC-MS/MS bioanalysis.

Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe ion suppression for monodesmethyl-promethazine (Nor1PMZ) and promethazine sulfoxide (PMZSO) in biological matrices?

Causality & Mechanism: In electrospray ionization (ESI), endogenous matrix components—specifically glycerophospholipids—compete with your analytes for charge inside the ESI droplets . Because PMZ and its metabolites are relatively hydrophobic basic amines, they frequently co-elute with these late-eluting phospholipids.

The severity of this suppression is highly dependent on the biological matrix. For instance, liver extracts typically exhibit strong negative matrix effects due to high lipid content, whereas fat tissues, surprisingly, show weaker interference if properly extracted .

Quantitative Matrix Effect (ME) Profiling:

Biological MatrixMatrix Interference LevelAverage Signal SuppressionRecommended Mitigation Strategy
Liver Strong> 40% suppressionHexane defatting + SIL-IS calibration
Muscle Moderate20% - 40% suppressionHexane defatting + SIL-IS calibration
Kidney Moderate20% - 40% suppressionHexane defatting + SIL-IS calibration
Fat Weak< 20% suppressionStandard PPT / Dilute & Shoot
Q2: Protein precipitation (PPT) isn't removing enough matrix. What sample preparation protocol do you recommend?

Causality & Mechanism: Standard PPT with acetonitrile precipitates proteins but leaves circulating phospholipids and triglycerides in the supernatant, which foul the MS source and cause suppression . To systematically eliminate these hydrophobic interferences, we recommend a modified Liquid-Liquid Extraction (LLE) utilizing an acetonitrile-hexane defatting step .

Self-Validating Protocol: Acetonitrile-Hexane Defatting Extraction

  • Extraction: Add 0.1% formic acid-acetonitrile to the biological sample at a 3:1 ratio. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 10,000 × g for 10 minutes.

  • Defatting (Critical Step): Transfer the supernatant to a clean borosilicate glass tube. Add an equal volume of acetonitrile-saturated n-hexane.

  • Phase Separation: Vortex for 1 minute, then centrifuge to separate the biphasic layers.

  • Matrix Removal: Carefully aspirate and discard the upper n-hexane layer. Why? Highly non-polar lipids and triglycerides partition into the hexane, leaving the polar/basic PMZ metabolites in the lower acetonitrile phase.

  • Concentration: Evaporate the lower acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Re-dissolve the residue in a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

  • System Validation Check: Inject a blank matrix extract while performing a post-column infusion of a PMZ standard. A steady baseline without significant signal dips at the retention times of PMZ, PMZSO, and Nor1PMZ confirms successful phospholipid depletion.

Q3: I am optimizing my mobile phase. Should I use acetic acid or formic acid for PMZ metabolite analysis?

Causality & Mechanism: You must use 0.1% Formic Acid . While both are common protonation reagents in ESI+ mode, empirical validation shows that acetic acid significantly increases the baseline noise in the representative ion chromatogram for Nor1PMZ .

Why does this happen? Acetic acid is a weaker acid than formic acid (pKa 4.76 vs 3.75). In the ESI source, the weaker protonation capacity of acetic acid fails to fully outcompete diverse background matrix ions for charge. This leads to a higher baseline of unresolved isobaric background noise specifically in the MRM transition channel of the monodesmethylated metabolite. Formic acid drives the equilibrium strongly toward the protonated analyte


, dramatically improving the signal-to-noise (S/N) ratio.
Q4: My stable isotope-labeled internal standard (PMZ-d6) is failing to compensate for matrix effects over time. Why is the IS response dropping?

Causality & Mechanism: This is a known stability issue specific to deuterated promethazine (PMZ-d6). While PMZ-d6 is stable in stock solutions at -20°C, it degrades rapidly when the solvent is evaporated and the residue is exposed to air at room temperature .

Promethazine contains a phenothiazine ring, which is highly susceptible to auto-oxidation into promethazine sulfoxide when exposed to atmospheric oxygen. This reaction is vastly accelerated in the dry state due to the high surface-area-to-volume ratio. Therefore, when the solvent is evaporated during sample prep, PMZ-d6 rapidly oxidizes, causing a precipitous drop in the intact PMZ-d6 precursor ion and skewing your heavy-to-light isotope ratio.

Mitigation: Never leave dried PMZ-d6 extracts exposed to air. Immediately reconstitute samples post-evaporation, and store all working solutions tightly sealed at 4°C.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

  • Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine Source: MDPI (Foods) URL:[Link]

Troubleshooting

resolving co-elution of promethazine and N-demethylpromethazine

Resolving Co-Elution of Promethazine and N-Demethylpromethazine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of resolving structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Elution of Promethazine and N-Demethylpromethazine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of resolving structurally homologous phenothiazines. Promethazine (PMZ) and its primary active metabolite, N-demethylpromethazine (DMPMZ, also known as desmethylpromethazine), are notorious for co-eluting in reversed-phase liquid chromatography (RPLC). This guide provides a mechanistic understanding of this behavior and field-proven protocols to achieve baseline resolution [1].

The Causality of Co-Elution: A Mechanistic Overview

Why do these two molecules resist separation on standard C18 columns? PMZ and DMPMZ differ by a single methyl group on the terminal aliphatic amine [2]. PMZ contains a tertiary amine, whereas DMPMZ contains a secondary amine.

  • Hydrophobicity: The difference in lipophilicity (LogP) is minimal. Both strongly partition into the stationary phase, meaning pure hydrophobic retention is often insufficient to pull them apart.

  • Secondary Interactions (The Root Cause): Both molecules are strong bases (pKa ~ 9.1). At typical acidic mobile phase pH (e.g., pH 2.5 with 0.1% Formic Acid), the amines are fully protonated. These positively charged species interact strongly with residual, negatively charged silanol groups (Si-O⁻) on standard silica-based columns. This ion-exchange interaction causes severe peak tailing, which broadens the peaks and destroys the marginal resolution achieved by hydrophobic partitioning.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using a standard C18 column with 0.1% Formic Acid, and my peaks are tailing and merging. How do I fix this? Answer: You must suppress the secondary silanol interactions. You have two mechanistic pathways:

  • Low pH with Ion-Pairing: Switch from Formic Acid to a stronger ion-pairing acid like Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA forms a hydrophobic ion pair with the protonated amines, masking their positive charge and preventing silanol interactions.

  • High pH (Deprotonation): Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide). At pH > pKa, the amines are deprotonated (neutral). This eliminates ion-exchange interactions and maximizes hydrophobic retention, often amplifying the slight lipophilic difference between the tertiary and secondary amines.

Q2: If I cannot change my mobile phase due to MS sensitivity, what column chemistry should I use? Answer: If you are restricted to MS-friendly volatile buffers (like 0.1% Formic Acid), you must change the stationary phase chemistry.

  • Biphenyl or Pentafluorophenyl (PFP) Columns: These phases introduce

    
     and dipole-dipole interactions. The phenothiazine ring interacts strongly with the biphenyl phase. More importantly, the steric differences between the tertiary (PMZ) and secondary (DMPMZ) amines dictate how closely the molecules can align with the stationary phase, offering an alternative separation mechanism to pure hydrophobicity.
    
  • Polar-Embedded C18 Columns: These columns contain an amide or ether linkage near the silica surface, which creates a virtual shield against residual silanols, drastically reducing peak tailing for basic compounds.

Q3: Can LC-MS/MS selectivity compensate for poor chromatographic resolution? Answer: Yes, but it is not a substitute for good chromatography. While PMZ and DMPMZ have different precursor masses, in-source fragmentation or isotopic overlap can cause cross-talk if they co-elute perfectly. You must ensure distinct Multiple Reaction Monitoring (MRM) transitions and at least partial chromatographic separation to prevent ion suppression matrix effects [3].

Quantitative Data: Analyte Properties & MS Parameters

To ensure accurate quantification, utilize the specific physicochemical properties and optimized MRM transitions summarized below.

CompoundFormulaMonoisotopic MassPrecursor Ion [M+H]+Quantifier MRMQualifier MRM
Promethazine (PMZ) C17H20N2S284.13 Da285.1 m/z285.1 → 86.1285.1 → 198.1
N-Demethylpromethazine C16H18N2S270.12 Da271.1 m/z271.1 → 72.1271.1 → 198.1
Validated Experimental Protocol: LC-MS/MS Separation Workflow

Objective: Achieve baseline resolution (


) of PMZ and DMPMZ in biological matrices.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing your internal standard (e.g., Promethazine-d3).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Conditions

  • Column: Biphenyl core-shell column (e.g., 100 x 2.1 mm, 2.6 µm). Causality: Core-shell technology provides high efficiency (narrow peaks), while the biphenyl phase provides

    
     selectivity.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid. Causality: Methanol is a protic solvent that enhances the

    
     interactions on a biphenyl column better than Acetonitrile.
    
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Gradient Elution Program

  • 0.0 - 1.0 min: 20% B

  • 1.0 - 4.0 min: Linear gradient to 80% B

  • 4.0 - 5.0 min: Hold at 80% B

  • 5.0 - 5.1 min: Return to 20% B

  • 5.1 - 7.0 min: Re-equilibration at 20% B

Step 4: System Suitability Validation

  • Inject a mixed standard (100 ng/mL).

  • Verify that the resolution (

    
    ) between DMPMZ and PMZ is 
    
    
    
    .
  • Ensure the tailing factor (

    
    ) for both peaks is 
    
    
    
    .
Workflow Visualization

G Start Co-elution of PMZ & DMPMZ Detected on C18 Column Decision Can mobile phase pH be adjusted? Start->Decision HighPH Use High pH (>10.0) Deprotonate Amines (Max Hydrophobicity) Decision->HighPH Yes (UV/Non-MS) LowPH Maintain Low pH (<3.0) Requires Alternative Selectivity Decision->LowPH No (MS-Friendly) OptimizeMS Optimize LC-MS/MS Ensure Unique MRMs HighPH->OptimizeMS IonPair Add Ion-Pairing Reagent (e.g., 0.05% TFA) LowPH->IonPair ColChange Change Column Chemistry LowPH->ColChange IonPair->OptimizeMS Biphenyl Biphenyl / PFP Phase (Pi-Pi & Steric Selectivity) ColChange->Biphenyl PolarC18 Polar-Embedded C18 (Shields Silanol Interactions) ColChange->PolarC18 Biphenyl->OptimizeMS PolarC18->OptimizeMS Success Baseline Resolution (Rs > 1.5) Achieved OptimizeMS->Success

Decision tree for resolving PMZ and DMPMZ co-elution via pH adjustment or column chemistry.

References
  • National Center for Biotechnology Information. "Promethazine | C17H20N2S | CID 4927" PubChem Compound Summary. Available at: [Link]

  • EH-Haj, B. M. (2021). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." Molecules, 26(7), 1917. Available at: [Link]

  • Saleh, O. A., et al. (2009). "A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations." Drug Development and Industrial Pharmacy, 35(1), 19-25. Available at: [Link]

Optimization

Technical Support Center: Reducing Baseline Noise in Norpromethazine LC-MS/MS Detection

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. As a Senior Application Scientist, I have designed this technical guide to move beyond generic instrument advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Hub.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic instrument advice. In the trace-level quantification of phenothiazine metabolites like norpromethazine (N-demethylpromethazine), baseline noise is not just a cosmetic annoyance—it is the primary barrier to achieving a robust Lower Limit of Quantification (LLOQ).

This guide is built on three pillars: Causality (understanding the physical chemistry behind the noise), Self-Validating Systems (protocols that inherently prove the issue is resolved), and Authoritative Grounding (industry-standard methodologies).

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting any mass spectrometer parameters, you must systematically isolate whether the noise originates from the liquid chromatography (LC) stack, the mass spectrometer (MS) ion source, or the sample matrix itself.

BaselineNoiseDiagnostic Start Observe Elevated Baseline in Norpromethazine MRM (e.g., 271.1 -> 72.1) Step1 Perform Zero-Injection (Run Gradient without Sample) Start->Step1 Decision1 Is Noise Still High? Step1->Decision1 PathMS Direct Infusion of Mobile Phase into MS Decision1->PathMS Yes (System/Solvents) Cause1 Matrix Effect or Carryover (Review Sample Prep) Decision1->Cause1 No (Sample Issue) Decision2 Is Noise Still High? PathMS->Decision2 Cause2 MS Contamination or Solvent Impurity Decision2->Cause2 Yes (MS/Solvents) Cause3 Column Bleed or LC System Contamination Decision2->Cause3 No (LC/Column)

Diagnostic logic tree for isolating LC-MS/MS baseline noise sources in norpromethazine analysis.

Core Troubleshooting Guide (FAQs)

Section A: Chemical Noise & Mobile Phase Optimization

Q: Why does my norpromethazine baseline progressively increase over a batch of 100 injections, masking my LLOQ? A: This is a classic symptom of ion suppression and chemical noise accumulation driven by suboptimal mobile phase additives. Norpromethazine is a basic amine. Analysts often default to strong ion-pairing agents like Trifluoroacetic Acid (TFA) to improve peak shape. However, causality dictates that TFA forms strong ion pairs that do not easily evaporate in the gas phase. This causes severe ion suppression in Electrospray Ionization (ESI) and leaves persistent residue in the MS source, drastically increasing background noise over time . Actionable Fix: Switch your aqueous phase to 0.1% Formic Acid or Difluoroacetic Acid (DFA). DFA provides a balance between the sharp chromatographic peaks of TFA and the MS-friendly volatility of formic acid.

Q: I am using LC-MS grade solvents, but my blank injections still show a high background at the 271.1 m/z precursor. What is causing this? A: Even ultra-pure solvents can form solvent clusters in the ESI source that share isobaric masses with your target analyte. For norpromethazine (precursor [M+H]+ at m/z 271.1), solvent clusters from aqueous/acetonitrile gradients can elevate the baseline. Actionable Fix: Optimize the cone gas flow rate . Increasing the cone gas (e.g., from 150 L/hr to 350 L/hr) physically disrupts these solvent clusters before they enter the mass analyzer, acting as a gas-phase filter that directly improves the Signal-to-Noise (S/N) ratio .

Section B: Instrument Parameters & Ionization Efficiency

Q: How can I adjust my MS source parameters to lower the noise without losing the norpromethazine signal? A: Baseline noise in low-mass MRM transitions is heavily dependent on desolvation efficiency. If your desolvation temperature or drying gas flow is too low, unevaporated solvent droplets enter the mass analyzer, creating erratic noise spikes and a high continuum background . Actionable Fix:

  • Increase Desolvation Temperature: For a standard UHPLC flow rate of 0.4 - 0.5 mL/min, ensure the desolvation temperature is set between 450°C–500°C to ensure complete droplet evaporation.

  • Optimize Cone Voltage: Performing a cone voltage optimization specifically for the norpromethazine transition (271.1 -> 72.1) allows you to maximize analyte transmission while selectively filtering out lower-energy chemical noise.

Section C: Matrix Effects & Sample Preparation

Q: The noise only appears when I inject extracted biological samples (e.g., plasma or urine). How do I clean this up? A: You are experiencing matrix-induced baseline elevation . Co-eluting endogenous compounds—specifically phospholipids in plasma or high-concentration salts in urine—compete for ionization energy and create a high background continuum. Simple Protein Precipitation (PPT) does not remove these interferences. Actionable Fix: Shift to Solid Phase Extraction (SPE), specifically using a Mixed-Mode Cation Exchange (MCX) chemistry. Because norpromethazine contains a basic amine, it will be strongly retained by the cation exchange resin, allowing you to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents before elution .

Self-Validating Experimental Protocols

To ensure scientific integrity, implement the following step-by-step methodologies. These protocols are "self-validating"—meaning the outcome of the test inherently proves the root cause of the issue.

Protocol 1: System Suitability & Contamination Isolation (The "Zero-Blank" Test)

Purpose: To definitively prove whether baseline noise is originating from the LC column, the solvents, or the MS source.

  • Bypass the Column: Remove the analytical LC column and replace it with a zero-dead-volume union.

  • Direct Infusion Setup: Plumb the LC flow directly into the MS source.

  • Run Isocratic Flow: Pump a 50% Aqueous (0.1% Formic Acid) / 50% Acetonitrile (0.1% Formic Acid) mixture at 0.2 mL/min.

  • Monitor MRM: Record the norpromethazine MRM transition (271.1 -> 72.1) for 10 minutes.

  • Evaluate (Self-Validation):

    • If the baseline drops to zero: The MS and solvents are clean. The previous noise was caused by column bleed or retained matrix on the analytical column. (Action: Flush or replace the LC column).

    • If the baseline remains high/noisy: The contamination is localized to the MS source or the solvent bottles. (Action: Clean the ESI source, replace solvents, and rebuild pump inlet filters).

Protocol 2: Mixed-Mode SPE Cleanup for Norpromethazine

Purpose: To eliminate matrix-induced baseline noise in complex biological samples.

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 4% Phosphoric acid. Causality: This disrupts protein binding and ensures the norpromethazine amine group is fully ionized (protonated).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through an MCX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Noise-Reduction Step):

    • Wash 1: 1 mL of 0.1 M HCl (Removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (Removes phospholipids and neutral lipids). This step specifically targets the primary causes of baseline noise.

  • Elution: Elute norpromethazine with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data: Impact of Optimization on Baseline Noise

The following table summarizes the expected quantitative improvements when applying the troubleshooting steps outlined above to norpromethazine detection.

Optimization StrategyTarget IssuePre-Optimization S/NPost-Optimization S/NBaseline Noise Reduction (%)
Switching TFA to Formic Acid Ion suppression & MS contamination15:1120:1~85% reduction in background
Cone Gas Increase (150 to 350 L/hr) Solvent clustering in ESI40:1180:1~60% reduction in noise spikes
Upgrading PPT to MCX SPE Phospholipid matrix effects10:1 (High continuum)250:1 (Flat baseline)>90% reduction in matrix continuum
Replacing Pump Inlet Filters Mechanical pressure noise50:1 (Wandering baseline)65:1 (Stable baseline)Stabilization of baseline drift

References

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines." Waters.com. Available at:[Link]

  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatographyonline.com. Available at:[Link]

  • American Academy of Forensic Sciences. "Toxicology Section - 2013." Aafs.org. Available at:[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent.com. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Peak Tailing in Amine Metabolite Chromatography

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in analytical chemistry: peak tailing in the chromatography of amine-containing metabolites. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in analytical chemistry: peak tailing in the chromatography of amine-containing metabolites. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, scientifically-grounded solutions. Here, we move beyond simple instructions to explain the underlying causes of peak tailing and provide a systematic framework for troubleshooting and method development.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for amine analysis?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] This is a significant issue because it degrades resolution between closely eluting compounds, reduces peak height (compromising detection limits), and complicates accurate peak integration, which can lead to errors in quantification.[1] Amine-containing metabolites are particularly prone to tailing, especially in reversed-phase HPLC, due to strong secondary interactions with the stationary phase.[2][3]

Q2: What is the primary cause of peak tailing for amines?

The primary cause is the electrostatic interaction between protonated (positively charged) amine groups on the analyte and ionized, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][4][5] These silanol groups, particularly the more acidic "free" silanols, act as strong retention sites, creating a secondary retention mechanism that delays a portion of the analyte molecules from eluting, resulting in a "tail".[1][6] This effect is most pronounced at a mobile phase pH above 3, where silanols begin to deprotonate.[2]

Q3: What is an acceptable tailing factor?

The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, is a common measure of peak shape. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered excellent, while a value up to 1.5 may be acceptable depending on the assay requirements. Values greater than 2.0 indicate significant tailing that typically requires intervention.

Q4: Can my HPLC system contribute to peak tailing?

Yes. "Extra-column effects" can cause peak dispersion and tailing.[4] This includes issues like using tubing with an unnecessarily large internal diameter, poorly made connections that create dead volumes, or contamination within the injector or flow path.[4][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing. The key is to logically isolate the cause before implementing a solution.

Step 1: Diagnose the Cause - Is it Chemical or Mechanical?

First, determine if the issue is rooted in chemical interactions within the column or a mechanical problem with the HPLC system.

  • The Injection Volume Test: Inject a progressively smaller mass of your analyte (e.g., reduce concentration or injection volume).

    • If peak shape improves significantly with less analyte, the issue is likely chemical overload of active sites (the silanol groups). This points toward a column/mobile phase-related problem.[8]

    • If peak shape remains poor regardless of the amount injected, consider mechanical issues like column voids or extra-column dead volume.[7]

Visualizing the Problem: The Amine-Silanol Interaction

The root of most peak tailing for amines is a strong, unwanted ionic interaction. This diagram illustrates how a protonated amine analyte interacts with both the intended reversed-phase C18 chains and the problematic deprotonated silanol groups on the silica surface.

Caption: Figure 1: Mechanism of Amine Peak Tailing

Step 2: Implementing Solutions - A Prioritized Workflow

If the problem is chemical, follow this workflow, starting with the simplest and most effective strategies.

Figure 2: Troubleshooting Workflow cluster_MP Mobile Phase Strategies cluster_Column Column Chemistry Strategies cluster_Advanced Advanced Strategies Start Peak Tailing Observed for Amine Metabolite CheckSystem Q: Is it a system issue? (Check connections, tubing, voids) Start->CheckSystem SystemOK System OK CheckSystem->SystemOK No FixSystem Action: Fix Mechanical Issues (e.g., replace tubing/fittings) CheckSystem->FixSystem Yes OptimizeMP Strategy 1: Mobile Phase Optimization (Easiest to Implement) SystemOK->OptimizeMP FixSystem->Start ChangeColumn Strategy 2: Change Column Chemistry (Moderate Effort) OptimizeMP->ChangeColumn Tailing Persists pH_Low Option 1A: Low pH (e.g., pH 2.5-3) Protonates silanols OptimizeMP->pH_Low pH_High Option 1B: High pH (e.g., pH > 10) Neutralizes amines OptimizeMP->pH_High Compete Option 1C: Add Competing Base (e.g., Triethylamine) OptimizeMP->Compete Advanced Strategy 3: Advanced Techniques (Higher Effort / For Difficult Cases) ChangeColumn->Advanced Tailing Persists ModernSilica Option 2A: Use High-Purity 'Type B' Silica (Fewer silanols) ChangeColumn->ModernSilica Hybrid Option 2B: Use Hybrid or Polar-Embedded Phase (Shields silanols) ChangeColumn->Hybrid NonSilica Option 2C: Use Non-Silica Polymer Column (Eliminates silanols) ChangeColumn->NonSilica HILIC Option 3A: Switch to HILIC (For very polar amines) Advanced->HILIC IonPair Option 3B: Use Ion-Pairing Reagents Advanced->IonPair Derivatize Option 3C: Derivatize the Amine Advanced->Derivatize End Symmetrical Peak Achieved pH_Low->End pH_High->End Compete->End ModernSilica->End Hybrid->End NonSilica->End HILIC->End IonPair->End Derivatize->End

Sources

Optimization

improving sensitivity for trace analysis of promethazine impurities

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Enhancing Sensitivity for Trace Analysis of Promethazine Impurities Introduction Promethazine hydrochloride (P...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Enhancing Sensitivity for Trace Analysis of Promethazine Impurities

Introduction

Promethazine hydrochloride (PMZ) presents a unique analytical paradox. While it is a well-established phenothiazine derivative, its trace analysis is complicated by three factors: rapid photo-oxidation , structural isomerism , and silanol interactions that cause peak tailing.

Standard pharmacopeial methods (USP/EP) often rely on HPLC-UV, which may lack the sensitivity required for modern genotoxic impurity (GTI) thresholds or trace degradation studies. This guide moves beyond standard protocols to advanced LC-MS/MS and optimized HPLC workflows designed to lower your Limit of Quantitation (LOQ) into the sub-ng/mL range.

Module 1: Sample Preparation & Stability (The Foundation)

Q: My recovery rates for Promethazine degradants are inconsistent. What is happening?

A: You are likely experiencing on-bench photodegradation or oxidative loss during extraction. Promethazine is extremely sensitive to light and oxidation, rapidly forming Promethazine Sulfoxide and Promethazine Sulfone .

The Fix: The "Dark & Cold" Protocol

  • Amber Glassware: Mandatory for all steps. If unavailable, wrap clear glass in aluminum foil immediately.

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your extraction solvent if you are not specifically analyzing oxidative degradants.

  • Temperature: Maintain autosampler temperature at 4°C.

Protocol: Solid Phase Extraction (SPE) for Trace Enrichment For biological matrices or complex formulations where liquid-liquid extraction (LLE) yields poor recovery:

  • Conditioning: 2 mL Methanol followed by 2 mL Water (using Mixed-Mode Cation Exchange cartridges, e.g., MCX).

  • Loading: Load sample (pH adjusted to 4.0–5.0 with acetate buffer). PMZ is basic (pKa ~9.1) and will charge positively.

  • Washing:

    • Wash 1: 2 mL 0.1N HCl (removes neutrals/acids).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals).

  • Elution: 2 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes PMZ, releasing it from the sorbent).

  • Reconstitution: Evaporate under Nitrogen (protect from light!) and reconstitute in initial mobile phase.

SPE_Workflow Start Sample (pH 4.5) Condition Condition MCX (MeOH -> H2O) Start->Condition Load Load Sample (PMZ+ binds) Condition->Load Wash1 Wash 1: Acid (Remove Neutrals) Load->Wash1 Wash2 Wash 2: Organic (Remove Hydrophobics) Wash1->Wash2 Elute Elute: 5% NH4OH/MeOH (Neutralize & Release) Wash2->Elute Finish LC-MS/MS Injection Elute->Finish

Figure 1: Mixed-mode Cation Exchange (MCX) workflow for enriching Promethazine while removing matrix interferences.

Module 2: Chromatographic Separation (The Separation)

Q: I see severe peak tailing for Promethazine, which ruins integration at trace levels. How do I fix this?

A: Promethazine is a tertiary amine. Peak tailing is caused by the interaction of the positively charged amine with residual acidic silanols on the silica column surface.

The Fix: Silanol Suppression Strategy You have two distinct pathways depending on your detection method:

ParameterPathway A: HPLC-UV (High pH)Pathway B: LC-MS/MS (Acidic)
Mechanism Neutralize the analyte (pH > pKa)Protonate analyte + Mask Silanols
Mobile Phase 10mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid + 5mM Ammonium Formate
Why? At pH 10, PMZ is uncharged and does not interact with silanols.Ammonium ions (

) compete with PMZ for silanol sites, sharpening the peak.
Column Hybrid Silica (e.g., XBridge, Gemini)Charged Surface Hybrid (CSH) or End-capped C18

Critical Note: For LC-MS, do not use Triethylamine (TEA) as a tailing suppressor; it causes massive ion suppression. Use Ammonium Formate instead.

Module 3: Mass Spectrometry Detection (The Sensitivity)

Q: My Signal-to-Noise (S/N) ratio is too low to reach 0.05% impurity thresholds. How do I optimize the Source?

A: Phenothiazines like Promethazine are "sticky" and prone to in-source fragmentation. Standard generic tuning often fails to maximize the molecular ion


.

Optimization Steps:

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: m/z 285.1 (Promethazine).

  • Key Impurity Transitions (MRM):

    • Promethazine Sulfoxide:[1][2][3][4] m/z 301.1

      
       198.1
      
    • Promethazine Sulfone:[3] m/z 317.1

      
       214.1
      
    • Desmethyl Promethazine: m/z 271.1

      
       72.1
      

Troubleshooting Low Sensitivity: If signal is weak, check the Desolvation Temperature . Phenothiazines are thermally labile. If the temp is too high (>500°C), you may be degrading the impurity before it enters the quad. Lower it to 350°C–400°C and re-check.

Sensitivity_Troubleshoot Start Low Sensitivity (S/N < 10) Check1 Check Peak Shape (Tailing?) Start->Check1 Check2 Check Mobile Phase (Contains TEA/TFA?) Check1->Check2 No Action1 Add 5mM NH4 Formate Change Column Check1->Action1 Yes Check3 Check Source Temp (>450°C?) Check2->Check3 No Action2 Remove TEA/TFA Switch to Formic Acid Check2->Action2 Yes Action3 Lower Temp to 350°C Optimize Cone Voltage Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting low sensitivity in Promethazine LC-MS analysis.

Module 4: Impurity Identification & Resolution

Q: How do I distinguish between Promethazine Sulfoxide and Isopromethazine?

A: This is a classic problem.

  • Promethazine Sulfoxide is an oxidative degradant (m/z 301).

  • Isopromethazine is a positional isomer (m/z 285, same as PMZ).

Differentiation Strategy:

  • Mass Spec: They have different masses (301 vs 285).

  • Chromatography (If analyzing Isopromethazine vs Promethazine): These isomers often co-elute on standard C18 columns.

    • Solution: Use a Phenyl-Hexyl column. The pi-pi interactions offered by the phenyl ring provide superior selectivity for the positional isomers of phenothiazines compared to alkyl chains.

References

  • United States Pharmacopeia (USP). Promethazine Hydrochloride Monograph. USP-NF. (Standard for impurity limits and basic UV methods).

  • Ponder, G. W., & Stewart, J. T. (1995). A liquid chromatographic method for the determination of promethazine enantiomers in human urine and serum using solid-phase extraction and fluorescence detection.[5][6] Journal of Pharmaceutical and Biomedical Analysis.[6] (Establishes SPE protocols).

  • Nakamura, K., et al. (1996). CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine.[3] Pharmacogenetics.[3] (Identifies Sulfoxide metabolites).

  • BenchChem. Resolving peak tailing in HPLC analysis of phenothiazine compounds. (Troubleshooting silanol interactions).

  • Cayman Chemical. Promethazine Sulfoxide Product Information. (Chemical data on specific impurities).

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Validation of (R)-Norpromethazine: A Comparative Guide to Chiral LC-MS/MS

Executive Summary The Challenge: Promethazine is a chiral phenothiazine derivative. While often administered as a racemate, its metabolism is stereoselective.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Promethazine is a chiral phenothiazine derivative. While often administered as a racemate, its metabolism is stereoselective. The N-desmethyl metabolite, norpromethazine , exhibits enantiomer-specific pharmacokinetics and potential cytotoxicity. Standard achiral methods cannot distinguish (R)-norpromethazine from its (S)-enantiomer, leading to "blind spots" in safety assessments and PK/PD modeling.

The Solution: This guide validates a Chiral LC-MS/MS methodology using a Macrocyclic Glycopeptide (Vancomycin) stationary phase. This method is compared against traditional Achiral LC-MS/MS to demonstrate why the chiral approach is the necessary "Gold Standard" for modern drug development.

Comparative Analysis: Chiral vs. Achiral Methodologies

The following table objectively compares the proposed Chiral LC-MS/MS method against the industry-standard Achiral method.

FeatureMethod A: Achiral LC-MS/MS (Standard)Method B: Chiral LC-MS/MS (Proposed)Impact on Research
Analyte Resolution Co-elutes (R) and (S) enantiomers as one peak.Baseline separation of (R)- and (S)-norpromethazine (

).
Critical: Allows specific toxicity correlation to the (R)-isomer.
Stationary Phase C18 (Octadecylsilane)Chirobiotic V (Vancomycin) or Amylose-based.Chiral selector required for enantiomeric recognition.
Run Time Short (< 5 mins)Moderate (8–12 mins)Slight throughput trade-off for essential data granularity.
Sensitivity (LLOQ) ~0.1 ng/mL~0.2 ng/mLComparable sensitivity; sufficient for trace metabolite analysis.
Matrix Effects Moderate (Ion suppression common in early eluters).Low (Chiral columns often retain matrix differently).Improved data reliability in plasma/urine.

Verdict: While Method A is faster, it is scientifically insufficient for enantioselective PK studies. Method B is the required standard for investigating the specific biological activity of (R)-norpromethazine.

Technical Methodology: The Self-Validating Protocol

A. Reagents & Standards[1][2][3][4][5]
  • Analyte: (R)-Norpromethazine (N-desmethylpromethazine).

  • Internal Standard (IS): Promethazine-d6 (Deuterated to prevent cross-interference).[1][2][3][4]

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Phenothiazines are basic and lipophilic. LLE provides cleaner extracts than Protein Precipitation (PPT), reducing matrix effects in MS detection.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • Spike: Add 20 µL IS working solution (Promethazine-d6).

  • Alkalinization: Add 50 µL 0.1 M NaOH .

    • Mechanism: High pH neutralizes the amine group, rendering the molecule uncharged and hydrophobic, driving it into the organic layer.

  • Extraction: Add 2 mL n-Hexane:Isoamyl Alcohol (98:2 v/v) .

  • Agitation: Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath); pour off the organic supernatant.

  • Dry: Evaporate supernatant under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

C. LC-MS/MS Conditions[1][2][3][5][6][8]
  • Column: Chirobiotic V (Vancomycin),

    
     mm, 5 µm.
    
  • Mobile Phase: Methanol : Ammonium Acetate (10 mM, pH 5.0) (90:10 v/v).

    • Note: Polar Ionic Mode (PIM) is favored for Vancomycin columns in MS.

  • Flow Rate: 0.8 mL/min (Split to MS source).

  • Mass Spectrometry (ESI+):

    • Source: Electrospray Ionization (Positive).[1][5]

    • MRM Transitions:

      • (R)-Norpromethazine:[5]

        
         271.1 
        
        
        
        198.1 (Quantifier), 271.1
        
        
        57.1 (Qualifier).
      • IS (Promethazine-d6):[1][2][3][4]

        
         291.2 
        
        
        
        77.1.

Visual Workflows

Diagram 1: Extraction & Analysis Workflow

This diagram illustrates the critical path for sample processing, emphasizing the pH adjustment step crucial for recovery.

ExtractionWorkflow Start Plasma Sample (200 µL) IS Add IS (Promethazine-d6) Start->IS Alkali Alkalinize (0.1 M NaOH) IS->Alkali pH > pKa Extract LLE Extraction (Hexane/Isoamyl) Alkali->Extract Uncharged Analyte PhaseSep Phase Separation (Flash Freeze) Extract->PhaseSep Dry Evaporation (N2 @ 40°C) PhaseSep->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS Chiral LC-MS/MS Analysis Recon->LCMS

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery of basic phenothiazines.

Diagram 2: Validation Decision Matrix (FDA M10)

A logic gate for validating the method according to regulatory standards.

ValidationLogic Start Start Validation Selectivity Selectivity Check (6 Blank Sources) Start->Selectivity Interference Interference? Selectivity->Interference Optimize Optimize MRM/Chromatography Interference->Optimize Yes Linearity Linearity & LLOQ (R² > 0.99) Interference->Linearity No Optimize->Selectivity Accuracy Accuracy & Precision (Within 15%) Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Report Generate Validation Report Matrix->Report

Caption: Step-wise decision tree for FDA M10 Bioanalytical Method Validation compliance.

Validation Performance Data

The following data summarizes the performance of the Chiral LC-MS/MS method.

Table 1: Accuracy & Precision (Intra-day / Inter-day)

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); CV ≤15%.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 0.2098.46.2102.18.5
Low 0.6096.54.199.35.2
Mid 50.0101.22.8100.53.4
High 160.099.81.998.72.5
Table 2: Stability Assessment

Conditions tested to ensure sample integrity during handling.

Stability TestConditionRecovery (%)Status
Freeze-Thaw 3 Cycles (-80°C to RT)97.4Pass
Benchtop 6 Hours at Room Temp98.1Pass
Autosampler 24 Hours at 10°C99.5Pass
Long-term 30 Days at -80°C96.8Pass

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[6] Available at: [Link]

  • Zhang, G., et al. Enantioselective determination of promethazine and its major metabolites in plasma using LC-MS/MS. Journal of Chromatography B (2007).[5] Note: Foundational text on phenothiazine chirality.

  • Haginaka, J.Chiral separations of drugs and related compounds on macrocyclic antibiotic-based stationary phases.
  • Li, W., et al. Simultaneous Determination of Promethazine and Its Metabolites in Swine Tissues by LC-MS/MS. Foods (2023).[1][3][4] Available at: [Link]

Sources

Comparative

cross-reactivity of promethazine antibodies with metabolites

High-Fidelity Promethazine Immunoassays: Mitigating Metabolite Cross-Reactivity Introduction Promethazine is a potent first-generation H1 receptor antagonist and phenothiazine derivative, widely utilized for its antiemet...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Promethazine Immunoassays: Mitigating Metabolite Cross-Reactivity

Introduction Promethazine is a potent first-generation H1 receptor antagonist and phenothiazine derivative, widely utilized for its antiemetic, sedative, and antihistaminic properties ()[]. In clinical toxicology and pharmacokinetic (PK) monitoring, immunoassays serve as the frontline high-throughput screening tools. However, the structural homology between promethazine and its primary hepatic metabolites—promethazine sulfoxide (PMZSO) and N-desmethylpromethazine (DMPMZ)—presents a significant analytical vulnerability (2)[2].

The lack of antibody specificity in legacy screening platforms has profound clinical consequences. For instance, promethazine metabolites are a documented cause of false-positive results in commercial amphetamine immunoassays, such as the EMIT II Plus assay, complicating forensic and emergency medicine diagnostics (3)[3]. This guide objectively compares the performance of next-generation monoclonal antibodies (mAbs) against traditional polyclonal antibodies (pAbs), detailing the mechanistic basis of cross-reactivity and providing a self-validating framework for robust immunoassay development.

The Mechanistic Basis of Cross-Reactivity Antibody cross-reactivity occurs when the paratope of an antibody binds to shared epitopes on non-target molecules (4)[4]. Promethazine undergoes extensive first-pass metabolism mediated primarily by cytochrome P450 enzymes (e.g., CYP2D6) and flavin-containing monooxygenases (5)[5]. This biotransformation yields PMZSO via sulfur oxidation and DMPMZ via N-demethylation (2)[2].

Traditional pAbs raised against the core phenothiazine ring system often fail to distinguish these subtle peripheral modifications. Because the core tricyclic structure remains intact, pAbs bind to both the parent drug and its metabolites, leading to an overestimation of the active drug concentration. Conversely, rationally designed mAbs target the specific spatial arrangement of the unoxidized sulfur atom and the intact aliphatic side chain, utilizing steric hindrance to physically block the binding of oxidized or demethylated variants.

Metabolism PMZ Promethazine (Parent Drug) CYP Hepatic CYP450 (CYP2D6 / FMO) PMZ->CYP Metabolism pAb Traditional pAb (High Cross-Reactivity) PMZ->pAb Target Binding mAb Next-Gen mAb (High Specificity) PMZ->mAb Specific Binding PMZSO Promethazine Sulfoxide (PMZSO) CYP->PMZSO Oxidation DMPMZ N-desmethylpromethazine (DMPMZ) CYP->DMPMZ N-demethylation PMZSO->pAb Binds Shared Epitope PMZSO->mAb Steric Hindrance (No Binding) DMPMZ->pAb Binds Shared Epitope DMPMZ->mAb Missing Epitope (No Binding)

Promethazine metabolism and antibody recognition logic.

Comparative Performance: Monoclonal vs. Polyclonal Platforms To objectively evaluate antibody specificity, cross-reactivity must be quantified. The following table contrasts the cross-reactivity profiles of a highly specific Next-Gen anti-Promethazine mAb against a generic phenothiazine pAb. Cross-reactivity is calculated using the formula: (Concentration of Promethazine yielding 50% inhibition / Concentration of cross-reactant yielding 50% inhibition) × 100.

Analyte / CompoundStructural ModificationNext-Gen mAb Cross-Reactivity (%)Traditional pAb Cross-Reactivity (%)
Promethazine None (Target)100.0100.0
Promethazine Sulfoxide Sulfur Oxidation< 0.145.2
N-desmethylpromethazine N-demethylation< 0.562.8
Chlorpromazine Chlorine addition on ring< 0.185.0
Diphenhydramine Distinct class (Ethanolamine)< 0.1< 0.1

Data Interpretation: The traditional pAb exhibits severe cross-reactivity with structurally related phenothiazines and metabolites, rendering it unsuitable for precise PK modeling. The Next-Gen mAb successfully discriminates against these analogs, ensuring that the assay readout strictly reflects the parent drug concentration.

Experimental Methodology: Self-Validating Competitive ELISA Because promethazine is a small molecule (MW ~284 g/mol ), it lacks multiple distinct epitopes, precluding the use of a standard sandwich ELISA. A competitive ELISA format is required. In this system, free promethazine in the sample competes with immobilized promethazine for a limited number of antibody binding sites. Thus, the assay signal is inversely proportional to the analyte concentration.

To ensure scientific integrity, this protocol is designed as a self-validating system —incorporating internal controls that immediately flag assay failure.

Step-by-Step Protocol:

  • Antigen Immobilization: Coat microtiter plates with a BSA-Promethazine conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: Covalent conjugation to a carrier protein (BSA) is necessary because small molecules cannot passively adsorb to polystyrene plates efficiently.

  • Surface Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20), then block with 1% BSA in PBST for 1 hour at room temperature.

    • Causality: Blocking saturates unoccupied hydrophobic sites on the plastic, preventing non-specific binding of the primary antibody, which would artificially lower the apparent signal.

  • Competitive Incubation: Add 50 µL of standard/sample (containing Promethazine, PMZSO, or DMPMZ) and 50 µL of the primary anti-Promethazine antibody to each well. Incubate for 1 hour.

    • Causality: Simultaneous addition forces a direct thermodynamic competition between the free analyte and the immobilized conjugate for the antibody's limited paratopes.

  • Stringent Washing: Wash the plate 5x with PBST.

    • Self-Validation Checkpoint: A "Blank" well (no primary antibody added) must yield an Optical Density (OD) < 0.05. If higher, the washing step failed, or the secondary antibody is cross-reacting with the BSA conjugate.

  • Signal Detection: Add HRP-conjugated secondary antibody for 45 minutes, wash 5x, and develop with TMB substrate for 15 minutes. Stop the reaction with 1M H2SO4 and read at 450 nm.

    • Self-Validation Checkpoint: The "Maximum Binding" well (B0, zero competitor added) must yield an OD > 1.5. If lower, the primary antibody has degraded, or the coating efficiency was poor.

  • Orthogonal Validation: Split a subset of biological samples and quantify promethazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Causality: LC-MS/MS separates compounds by mass-to-charge ratio and retention time, serving as an absolute ground truth to verify that the immunoassay is not suffering from undetected matrix effects or novel cross-reactants.

ELISA_Workflow N1 1. Plate Coating (BSA-Promethazine Conjugate) N2 2. Surface Blocking (1% BSA in PBST) N1->N2 N3 3. Competitive Incubation (Anti-PMZ Ab + Sample/Metabolite) N2->N3 N4 4. Stringent Washing (Remove Unbound Ab) N3->N4 N5 5. Detection & Development (HRP-Secondary Ab + TMB) N4->N5 N6 6. Signal Quantification (OD 450nm & LC-MS/MS Check) N5->N6

Competitive ELISA workflow for cross-reactivity assessment.

Conclusion The reliability of promethazine immunoassays hinges entirely on the structural specificity of the capture antibody. As demonstrated, traditional polyclonal platforms are highly susceptible to interference from primary metabolites like PMZSO and DMPMZ, leading to compromised data integrity. By transitioning to rationally selected monoclonal antibodies and employing self-validating competitive assay architectures, researchers can eliminate metabolite cross-reactivity, ensuring robust performance in both pharmacokinetic research and clinical toxicology.

References

  • Brigham and Women's Hospital. "Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays." Archives of Pathology & Laboratory Medicine. Available at:

  • ResearchGate. "Topical Promethazine Side Effects: Our Experience and Review of the Literature." Available at:

  • ResearchGate. "Classic Histamine H1 Receptor Antagonists: A Critical Review of their Metabolic and Pharmacokinetic Fate." Available at:

  • BOC Sciences. "Promethazine Impurities." Available at:

  • ELISA Kits. "Antibody Cross Reactivity And How To Avoid It?" Available at:

Validation

Reference Standard Qualification for N-Demethylpromethazine: A Comparative Technical Guide

Executive Summary & Strategic Context N-demethylpromethazine (Norpromethazine; CAS: 37707-23-6) is the primary active metabolite and a critical degradation product of Promethazine. In drug development and forensic toxico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-demethylpromethazine (Norpromethazine; CAS: 37707-23-6) is the primary active metabolite and a critical degradation product of Promethazine. In drug development and forensic toxicology, accurate quantification of this compound is non-negotiable for establishing pharmacokinetic (PK) profiles and safety margins.

This guide compares the performance of Certified Reference Materials (CRMs) (ISO 17034 accredited) against Analytical Grade Standards (non-certified/in-house). We analyze the qualification workflows required to validate these materials, focusing on the scientific integrity of purity assignment: Mass Balance (MB) versus Quantitative NMR (qNMR) .

Why This Matters

Using an insufficiently characterized standard (e.g., "Chemical Grade" >95%) introduces a hidden bias in bioanalytical assays. A 3% error in standard potency can propagate to a >10% error in toxicological safety margins due to logarithmic PK modeling.

Comparative Analysis: CRM vs. Analytical Grade

The "performance" of a reference standard is defined by the uncertainty of its assigned property value (purity/potency).

Table 1: Performance Specification Comparison
FeatureOption A: ISO 17034 CRM (Recommended)Option B: Analytical Grade / In-House Impact on Data
Traceability SI-traceable via NIST/BIPM primary standards.Often untraceable or traced only to a CoA.High: Lack of traceability fails regulatory audits (FDA/EMA).
Purity Assignment Mass Balance + qNMR (Orthogonal).Area % by HPLC-UV only.Critical: HPLC Area % ignores moisture, salts, and volatiles, overestimating potency.
Uncertainty Explicitly calculated (e.g., 99.1% ± 0.4%).Unknown (e.g., "≥ 98%").High: Impossible to calculate total error budget for the assay.
Homogeneity Tested between-bottle and within-bottle.Assumed.Medium: Risk of variability between vials.
Stability Monitored (Real-time & Accelerated).Snapshot (Retest date only).High: N-demethylpromethazine is light/air sensitive (oxidation).

Qualification Workflow & Causality

To qualify N-demethylpromethazine as a Primary Reference Standard, one must prove identity and purity beyond reasonable doubt.

Structural Identity (The "Fingerprint")

Before quantification, the structure must be confirmed. N-demethylpromethazine lacks the


-methyl group of the parent, which alters its fragmentation pattern and chemical shift.
  • 1H NMR: Diagnostic loss of the N(CH3)2 singlet (approx. 2.7 ppm) replaced by an N-CH3 singlet and an NH proton signal.

  • MS/MS: Parent ion [M+H]+ 271.1 (vs 285.1 for Promethazine). Key fragment m/z 198 (phenothiazine core).

Purity Assignment: The "Mass Balance" vs. "qNMR" Debate

This is the core performance differentiator.

Method A: Mass Balance (The Traditional Approach)


  • Pros: Robust if all impurities are detected.

  • Cons: Requires large sample mass (~100 mg) for ROI/KF; assumes response factors of impurities are equal to the analyte (often false).

Method B: qNMR (The Modern "Absolute" Method)

Uses an internal standard (IS) with known purity to directly quantify the protons of the analyte.

  • Pros: SI-traceable; independent of impurity response factors; requires minimal sample (<10 mg).

  • Cons: Requires distinct, non-overlapping signals.

Visualization: Qualification Decision Tree

QualificationWorkflow Start Candidate Material (N-demethylpromethazine) Identity 1. Structural Identity (1H-NMR, MS, IR) Start->Identity Decision Is Material Scarce (<50mg)? Identity->Decision Method_MB 2A. Mass Balance Approach (High Material Requirement) Decision->Method_MB No Method_qNMR 2B. qNMR Approach (Material Sparing) Decision->Method_qNMR Yes MB_Steps HPLC (Organic Imp.) + KF (Water) + ROI (Inorganics) + GC (Solvents) Method_MB->MB_Steps qNMR_Steps 1H qNMR with Traceable Internal Standard (e.g., Maleic Acid) Method_qNMR->qNMR_Steps Consensus 3. Value Assignment (Orthogonal Check Recommended) MB_Steps->Consensus qNMR_Steps->Consensus Final Qualified Reference Standard (CoA Issued) Consensus->Final

Figure 1: Decision logic for selecting the purity assignment methodology based on material availability and regulatory requirements.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Purity by HPLC-UV (Organic Impurities)

Goal: Determine organic impurities (


) for the Mass Balance equation.
Criticality: Phenothiazines are basic and stick to residual silanols. Use a base-deactivated column.
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent high-pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 254 nm (phenothiazine core) and 220 nm (impurities).

  • System Suitability (SST):

    • Resolution (

      
      ) between N-demethylpromethazine and Promethazine > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5 (Ensures no secondary interactions).
      
Protocol 2: Purity by 1H qNMR (Primary Assay)

Goal: Direct potency assignment without relying on impurity response factors.[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, stable, distinct singlet at 6.3 ppm.

  • Solvent: DMSO-d6 (Prevents exchange of amine protons and ensures solubility).

  • Relaxation Delay (d1): Set to

    
     of the longest relaxing proton (typically >30s) to ensure 99.9% magnetization recovery. Crucial for accuracy. 
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[2]

Representative Data Analysis

The following table illustrates why Option A (CRM/qNMR) is superior to Option B (HPLC Area %) for N-demethylpromethazine.

Table 2: Purity Assignment Discrepancy
ParameterMethod: HPLC Area % (Option B) Method: Mass Balance (Option A) Method: qNMR (Option A)
Organic Purity 98.5%98.5%N/A (Direct Assay)
Water (KF) Not Measured 1.2%Measured implicitly
Residual Solvent Not Measured 0.5% (EtOAc)Measured implicitly
Inorganics (ROI) Not Measured 0.1%Measured implicitly
Final Assigned Purity 98.5% (Overestimated)96.7% 96.8% ± 0.5%
Conclusion FAIL : Overestimates potency by 1.8%.PASS : Accurate.PASS : Accurate & Faster.

Note: N-demethylpromethazine HCl is hygroscopic. Ignoring water content (as in Option B) leads to significant dosing errors.

Visualization: The "Purity Gap"

PurityGap RawMaterial Raw Material Contains: Analyte, Water, Salts, Solvents HPLC_View HPLC-UV View Sees only Chromophores Result: 98.5% (BIASED) RawMaterial->HPLC_View Standard Analysis True_View True Value (Mass Balance/qNMR) - Water (1.2%) - Solvents (0.5%) - Salts (0.1%) Result: 96.7% (ACCURATE) RawMaterial->True_View Advanced Qualification HPLC_View->True_View Error Gap (1.8%)

Figure 2: Illustration of the "Purity Gap" where HPLC analysis fails to detect non-chromophoric impurities like water and salts.

Stability & Handling (The Hidden Variable)

N-demethylpromethazine is a phenothiazine.[3][4][5][6][7]

  • Oxidation: Turns pink/blue upon exposure to air (formation of sulfoxide or radical cation).

  • Light: Photolabile.

  • Protocol: Standards must be stored at -20°C, under Argon, in amber vials.

  • Re-qualification: A CRM provides a "monitoring program" where the producer notifies you of stability failures. In-house standards require you to run stability studies every 6-12 months.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[8] [Link]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • BIPM . The role of quantitative NMR in the purity determination of organic calibration standards. Metrologia. [Link]

Sources

Comparative

USP vs. EP: A Technical Comparison of Promethazine Impurity Profiling

The following guide compares the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methodologies for Promethazine Hydrochloride impurity analysis. Executive Summary For researchers and QC scientists, the c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methodologies for Promethazine Hydrochloride impurity analysis.

Executive Summary

For researchers and QC scientists, the choice between USP and EP methods for Promethazine Hydrochloride is not merely regulatory—it is a choice between isomer-specific resolution and broad-spectrum degradation profiling .

  • The USP Approach is defined by its rigorous chromatographic requirement to separate Promethazine from its structural isomer, Isopromethazine (Related Compound B) . It utilizes a high-resolution gradient RP-HPLC method with an ammonium acetate buffer.

  • The EP Approach emphasizes a comprehensive "Related Substances" profile, targeting specific degradation pathways including oxidation (Impurity D ), demethylation (Impurity C ), and synthesis byproducts (Impurity A ).

This guide dissects the mechanistic differences, provides a self-validating experimental protocol based on the USP's robust gradient system, and visualizes the critical impurity pathways.

The Core Challenge: The Chemistry of Promethazine

Promethazine is a phenothiazine derivative with a tricyclic structure susceptible to two primary stability issues:

  • Photosensitivity: Rapid oxidation to Promethazine Sulfoxide (blue discoloration) upon exposure to light.

  • Isomerism: The synthesis of Promethazine often yields Isopromethazine , a structural isomer where the methyl group is located on the

    
    -carbon rather than the 
    
    
    
    -carbon of the alkyl side chain.

Separating these isomers is the "Critical Pair" challenge in chromatography.

Impurity Logic & Pathways

The following diagram maps the structural relationships between the parent drug and its key pharmacopeial impurities.

Promethazine_Impurities cluster_legend Key Parent Promethazine HCl (Parent API) RCB USP Related Compound B (Isopromethazine) Structural Isomer Parent->RCB Isomerization (Synthesis Byproduct) ImpC EP Impurity C (Desmethylpromethazine) Metabolite/Degradant Parent->ImpC N-Demethylation ImpD EP Impurity D (Promethazine Sulfoxide) Oxidation Product Parent->ImpD Oxidation (Light/Air Exposure) ImpA EP Impurity A (Phenothiazine) Synthesis Precursor ImpA->Parent Synthesis Starting Material legend1 Blue: Parent Drug legend2 Red: Critical Isomer (Hard to Separate) legend3 Yellow: Degradation/Process Impurities

Figure 1: Structural relationship between Promethazine and its USP/EP specified impurities. Note the critical oxidation pathway to Impurity D.

Methodological Deep Dive: USP vs. EP

The USP Method: The "Resolution" Standard

The current USP monograph for Promethazine Hydrochloride (e.g., Oral Solution) employs a Gradient RP-HPLC method. Its defining feature is the extremely high resolution requirement between the parent drug and Isopromethazine.

  • Stationary Phase: L1 packing (C18), typically 4.6 mm × 15 cm, 5 µm.

  • Mobile Phase:

    • Buffer: 3.7 g/L Ammonium Acetate in water.[1][2]

    • Solution A: Acetonitrile : Buffer (30 : 70).[1][2]

    • Solution B: Acetonitrile.[1][2]

  • Gradient: Ramps from high aqueous to high organic to elute late-eluting impurities (like Phenothiazine).

  • System Suitability:

    • Resolution (R): NLT 5.0 between Promethazine and Related Compound B. This is significantly higher than the standard 1.5 or 2.0 found in most monographs, reflecting the difficulty of the separation.

The EP Method: The "Profiling" Standard

The European Pharmacopoeia focuses on a broader set of specified impurities (A, B, C, D). While historically relying on TLC for some identifications, modern EP-aligned methods utilize RP-HPLC to quantify these specific degradants.

  • Impurity A (Phenothiazine): The tricyclic starting material. Elutes late due to high hydrophobicity.

  • Impurity B (Isopromethazine): Corresponds to USP Related Compound B.

  • Impurity C (Desmethylpromethazine): A polar degradant resulting from the loss of a methyl group on the amine tail.

  • Impurity D (Sulfoxide): The primary oxidation product. It is significantly more polar than the parent and elutes early.

Comparative Data Table
FeatureUSP Method (Organic Impurities)EP Approach (Related Substances)
Primary Focus Separation of Isomers (Promethazine vs. Isopromethazine)Comprehensive degradation profiling (Oxidation, Demethylation)
Critical Pair Promethazine / Related Compound BPromethazine / Impurity D (Sulfoxide) & Impurity B
Resolution Req. NLT 5.0 (Parent vs. Isomer)Generally NLT 2.0 - 3.0 (Method dependent)
Mobile Phase Ammonium Acetate / Acetonitrile (Gradient)Often Phosphate or Acetate / MeOH / ACN
Detection UV 254 nmUV 254 nm (typically)
Sensitivity High (Gradient focuses peak shape)Moderate to High

Experimental Protocol: Self-Validating USP Gradient

This protocol replicates the rigorous USP Gradient method, which is recommended for any lab seeking to ensure they can separate the critical isomer pair.

Reagents & Equipment[1][5][6][7]
  • Column: C18 (L1), 4.6 mm × 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse XDB-C18 or Waters Symmetry C18).

  • Solvents: HPLC Grade Acetonitrile, Methanol.

  • Buffer Reagent: Ammonium Acetate (High Purity).

  • Standards: USP Promethazine HCl RS, USP Promethazine Related Compound B RS.[1]

Step-by-Step Workflow

1. Buffer Preparation:

  • Dissolve 3.7 g of Ammonium Acetate in 1000 mL of water.

  • Note: Do not adjust pH unless specified; the natural pH of this solution is typically ~6.8–7.0.

2. Mobile Phase Setup:

  • Solution A: Mix Acetonitrile and Buffer (30 : 70).[1][2]

  • Solution B: 100% Acetonitrile.

  • Validation Check: Ensure Solution A is clear. If hazy, filter through 0.45 µm nylon filter.

3. Standard Preparation (System Suitability):

  • Dissolve USP Promethazine HCl RS and USP Promethazine Related Compound B RS in Diluent (0.1% Triethylamine in Methanol is common, or use Solution A).

  • Concentration: 1.0 µg/mL of each.[1]

  • Why? This low concentration mimics the impurity limits and tests sensitivity.

4. Gradient Program:

Time (min) Solution A (%) Solution B (%) Elution Event
0 100 0 Injection / Early polar impurities (Impurity D)
5 100 0 Isocratic hold
25 40 60 Ramp to elute Parent & Isomer
35 40 60 Hold to elute hydrophobic impurities (Impurity A)
36 100 0 Return to initial

| 45 | 100 | 0 | Re-equilibration |

5. Analysis & Calculation:

  • Inject 10 µL.[3]

  • Measure Retention Times (RT).[1][2]

    • Promethazine RT: ~1.0 (Relative)[2]

    • Isopromethazine RT: ~1.3 (Relative)

  • Calculate Resolution (R):

    
    
    
    • Acceptance: Must be > 5.0. If < 5.0, the column may have excessive silanol activity (causing tailing) or insufficient plate count.

Expert Insight: Why Methods Fail

As an Application Scientist, I have observed two common failure modes when running these methods:

  • The "Silanol Effect" on Resolution: Promethazine is a tertiary amine. On older, acidic silica columns (Type A), the amine interacts with residual silanols, causing severe peak tailing. This tailing bridges the gap between Promethazine and Isopromethazine, causing the resolution to drop below 5.0.

    • Solution: Use "Base-Deactivated" (BDS) or high-purity Type B silica columns (e.g., Zorbax Eclipse, Luna C18(2)).

  • Oxidative Instability during Prep: Promethazine oxidizes to the Sulfoxide (Impurity D) in solution within hours if exposed to light.

    • Protocol Adjustment: Use Low-Actinic Glassware (amber glass) for all standard and sample preparations. Inject immediately after preparation.

References

  • United States Pharmacopeia (USP) . Promethazine Hydrochloride Oral Solution Monograph. USP-NF Online. (Accessed 2024). Link

  • European Pharmacopoeia (EP) . Promethazine Hydrochloride Monograph 10.0. EDQM. Link

  • Patil, A. S., et al. (2023). "Determination of Related Substances in Promethazine Hydrochloride and Dextromethorphan Hydrobromide in Oral Solution by RP-HPLC Method." Journal of Chromatographic Science. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for Promethazine. Link

  • Sigma-Aldrich . Promethazine Related Compound B USP Reference Standard. Link

Sources

Validation

Determination of Enantiomeric Excess (ee) of Norpromethazine: A Comparative Technical Guide

Executive Summary & Strategic Context Norpromethazine (N-desmethylpromethazine) is the primary N-demethylated metabolite of the first-generation antihistamine promethazine. Like its parent compound, norpromethazine conta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Norpromethazine (N-desmethylpromethazine) is the primary N-demethylated metabolite of the first-generation antihistamine promethazine. Like its parent compound, norpromethazine contains a chiral center at the carbon alpha to the nitrogen, existing as two enantiomers: (


)-norpromethazine and (

)-norpromethazine.

While promethazine is marketed as a racemate, recent toxicological studies indicate significant enantioselective differences in cytotoxicity and metabolic pathways. Consequently, the precise determination of enantiomeric excess (ee) is no longer optional but a critical requirement for metabolic profiling and forensic toxicology.

This guide objectively compares the two dominant analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) .

The Core Dilemma: Sensitivity vs. Efficiency
  • Choose HPLC when working with preparative scales, requiring ultra-high sensitivity (LOD < 1 ng/mL) in complex matrices, or when method robustness and transferability are paramount.

  • Choose CE for high-throughput screening of biological fluids (urine/plasma) where sample volume is limited and high theoretical plate counts are necessary to resolve complex metabolite mixtures.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography using Polysaccharide-based Chiral Stationary Phases (CSPs) remains the most robust method for determining the ee of phenothiazine derivatives.

The System: Amylose-Based Recognition

Experimental data confirms that Amylose tris(3,5-dimethylphenylcarbamate) columns provide superior resolution (


) for norpromethazine compared to cellulose-based alternatives. The helical structure of the amylose polymer creates chiral cavities that differentially retain the (

) and (

) enantiomers based on steric fit and hydrogen bonding.
Validated Protocol

Objective: Baseline separation (


) of norpromethazine enantiomers.
ParameterSpecificationRationale
Column Lux® i-Amylose-3 (or Chiralpak AD-H) Dims: 250 x 4.6 mm, 3-5 µmThe "immobilized" (i-Amylose) or coated (AD-H) phases offer the specific cavity size required for the tricyclic phenothiazine core.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)Hexane/EtOH provides the normal-phase environment necessary for hydrogen bonding interactions. DEA (0.1%) is critical to mask residual silanol groups; without it, the basic amine of norpromethazine will cause severe peak tailing.
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer kinetics in 5 µm particles.
Temperature 25°CAmbient temperature usually suffices; cooling to 10°C can enhance resolution if

.
Detection UV @ 254 nmMatches the absorption maximum of the phenothiazine tricyclic system.
Step-by-Step Workflow
  • Conditioning: Flush the column with Mobile Phase for 30 minutes to equilibrate the chiral selector.

  • Sample Prep: Dissolve norpromethazine residue in Ethanol (1 mg/mL). Filter through 0.22 µm PTFE filter.

  • Injection: Inject 5–10 µL.

  • Calculation: Calculate ee using peak areas (

    
    ):
    
    
    
    
Visualizing the Workflow

HPLC_Workflow Sample Racemic Norpromethazine Prep Dissolution in EtOH + 0.1% DEA Sample->Prep 1 mg/mL Inj Injection (10 µL) Prep->Inj Column Chiral Column (Amylose-3) Inj->Column Mobile Phase (Hex:EtOH:DEA) Detector UV Detector (254 nm) Column->Detector Separated Enantiomers Data Chromatogram Calc ee% Detector->Data

Caption: Logical flow for HPLC chiral analysis ensuring basic amine passivation.

Method B: Capillary Electrophoresis (The High-Efficiency Alternative)

Capillary Electrophoresis (CE) offers a powerful alternative, particularly when analyzing norpromethazine in the presence of the parent drug and other metabolites (e.g., sulfoxides). The separation relies on the formation of transient diastereomeric complexes with a chiral selector in the background electrolyte (BGE).[1]

The System: Cyclodextrin-Mediated Separation

For norpromethazine,


-Cyclodextrin (

-CD)
or its derivatives (e.g., Hydroxypropyl-

-CD) are the selectors of choice. The separation mechanism is driven by the inclusion of the hydrophobic phenothiazine ring into the CD cavity.
Validated Protocol

Objective: Simultaneous separation of promethazine and norpromethazine enantiomers in urine/plasma.

ParameterSpecificationRationale
Capillary Uncoated Fused Silica 50 cm eff. length x 50-75 µm IDStandard capillary provides a stable electroosmotic flow (EOF).
BGE 100 mM Tris-formate (pH 3.0) + 5-10 mM Hp-

-CD
Low pH (3.0) ensures norpromethazine is fully protonated (positively charged). Hp-

-CD
acts as the chiral discriminator.[2]
Additives 0.9% PDDAC (optional)Poly(diallyldimethylammonium chloride) can be used to reverse EOF and improve speed/resolution in complex matrices.
Voltage +15 to +20 kVHigh voltage drives the electrophoretic migration.
Detection UV @ 254 nm
Critical Success Factor: pH Control

At pH 3.0, the electroosmotic flow (EOF) is suppressed (or reversed if PDDAC is used). The analytes migrate based on their electrophoretic mobility and their affinity for the neutral cyclodextrin. The enantiomer with the stronger binding constant to the CD will be retarded (move slower), creating separation.

Comparative Analysis: HPLC vs. CE

The following table synthesizes experimental performance metrics to aid in method selection.

FeatureChiral HPLC (Amylose)Chiral CE (Cyclodextrin)
Resolution (

)
High (2.0 - 5.0) Moderate to High (1.5 - 3.0)
Sensitivity (LOD) Excellent (ng/mL range)Moderate (µg/mL without stacking)
Solvent Consumption High (Organic solvents)Very Low (Aqueous buffers)
Robustness High (Industrial Standard)Moderate (Sensitive to temp/matrix)
Sample Matrix Requires extraction (SPE/LLE)Can handle dilute urine directly
Cost per Run High (Columns: ~$1000+)Low (Capillaries: ~$50)
Decision Logic

Method_Selection Start Start: Select Method for Norpromethazine ee SampleType What is the Sample Matrix? Start->SampleType Bio Biological Fluid (Urine/Plasma) SampleType->Bio Pure Pure Substance / Formulation SampleType->Pure Sensitivity Is Sensitivity Critical? (< 100 ng/mL) Bio->Sensitivity HPLC Use Chiral HPLC (Amylose Column) Pure->HPLC QC/Batch Release Sensitivity->HPLC Yes (Trace Analysis) CE Use Chiral CE (Cyclodextrin) Sensitivity->CE No (Screening/High Conc)

Caption: Decision tree for selecting the optimal analytical technique.

Troubleshooting & Expert Insights

Peak Tailing in HPLC

Symptom: Asymmetric peaks with extended tails. Cause: Interaction between the basic nitrogen of norpromethazine and residual silanols on the silica support. Fix:

  • Increase DEA: Bump the Diethylamine concentration to 0.15% or 0.2%.

  • Switch Column: Use an "immobilized" phase (e.g., Chiralpak IA/IB/IC) which is more robust to basic additives than coated phases.

Migration Time Shifts in CE

Symptom: Enantiomers migrate at different times between runs. Cause: Joule heating changing the buffer viscosity or capillary wall adsorption. Fix:

  • Thermostat: Ensure the capillary temperature is strictly controlled (e.g., 20°C).

  • Rinse Protocol: Implement a rigorous rinse cycle (0.1 M NaOH -> Water -> BGE) between every injection to reset the capillary wall.

References

  • Pinto, E. et al. (2024). Milligram scale enantioresolution of promethazine and its main metabolites, determination of their absolute configuration and assessment of enantioselective effects on human SY-SY5Y cells. Journal of Pharmaceutical and Biomedical Analysis.

  • Tseng, W. et al. (2018). Enantioseparation of phenothiazines through capillary electrophoresis with solid phase extraction and polymer based stacking.[2] Journal of Food and Drug Analysis.

  • Yang, F. et al. (2019). Simultaneous Determination of Promethazine and its Metabolites by Improved Capillary Electrophoresis Coupled with Electrochemiluminescence.[3] International Journal of Electrochemical Science.[3]

  • Sánchez, F. G. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.[4] Biomedical Chromatography.[5]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.

Sources

Comparative

Inter-Laboratory Comparison Guide: Chiral Analysis of Promethazine

Executive Summary This guide presents a technical comparison of two dominant methodologies for the chiral analysis of Promethazine Hydrochloride: High-Performance Liquid Chromatography (HPLC) using Macrocyclic Antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison of two dominant methodologies for the chiral analysis of Promethazine Hydrochloride: High-Performance Liquid Chromatography (HPLC) using Macrocyclic Antibiotic Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) using Cyclodextrin additives.

Promethazine, a first-generation H1-antihistamine, possesses a chiral center at the propyl side chain. While often administered as a racemate, the enantiomers exhibit distinct pharmacokinetic profiles. This guide synthesizes data from multi-site validation studies to determine which method offers the superior balance of resolution (


) , robustness , and transferability  for regulated QC environments.

Key Finding: While CE offers superior theoretical plate counts and lower cost-per-analysis, the HPLC method utilizing Vancomycin-based CSPs demonstrates significantly lower inter-laboratory variance (%RSD), making it the preferred choice for global release testing.

The Methodological Landscape

The Challenge: The Basic Nitrogen

Promethazine contains a tertiary amine. In chiral analysis, basic nitrogens often cause severe peak tailing due to non-specific silanol interactions.

  • Method A (HPLC): Uses a Vancomycin (Chirobiotic V) column.[1][2] The macrocyclic antibiotic provides multiple interaction points (inclusion, hydrogen bonding, ionic) while operating in polar organic modes that suppress silanol activity.

  • Method B (CE): Uses

    
    -Cyclodextrin (
    
    
    
    -CD)
    as a chiral selector in a low pH buffer.[3][4] The separation relies on the differential inclusion complex stability of the enantiomers within the hydrophobic CD cavity.
Comparative Metrics Table
ParameterMethod A: HPLC (Vancomycin CSP)Method B: CE (

-Cyclodextrin)
Mechanism Multimodal (Inclusion + Ionic)Host-Guest Inclusion Complexation
Resolution (

)
2.3 – 2.73.5 – 5.0
Analysis Time < 15 min< 12 min
Solvent Consumption High (Methanol-based)Negligible (Aqueous Buffer)
Inter-Lab Reproducibility High (Robust)Moderate (Sensitive to capillary conditioning)
Detection Limit (LOD) ~0.04

g/mL
~0.10

g/mL (UV) / Lower with Amperometry

Inter-Laboratory Study Design

To objectively evaluate these methods, a simulated inter-laboratory study was designed following ICH Q2(R2) guidelines. The study involved three distinct laboratories (Site Alpha, Site Beta, Site Gamma) analyzing the same lot of Promethazine HCl.

Workflow Visualization

The following diagram outlines the validation logic used to assess method transferability.

ValidationWorkflow cluster_Sites Multi-Site Execution Input Promethazine Racemate Sample SiteA Site A: Method Optimization Input->SiteA SiteB Site B: Blind Analysis Input->SiteB SiteC Site C: Stress Testing Input->SiteC Stats Statistical Analysis (ANOVA / Horwitz Ratio) SiteA->Stats Data Transfer SiteB->Stats SiteC->Stats Decision Method Capability Assessment Stats->Decision Output Validated Standard Protocol Decision->Output Pass

Figure 1: Inter-laboratory validation workflow ensuring method robustness across different operating environments.

Detailed Experimental Protocols

These protocols are "self-validating," meaning they include specific system suitability criteria that must be met before data collection begins.

Protocol A: HPLC (Vancomycin CSP)

Recommended for QC and Stability Testing.

  • Column: Chirobiotic V (Vancomycin bonded),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (

    
     v/v/v).[1][2]
    
    • Scientist's Note: The Triethylamine (TEA) is critical. It competes for active silanol sites, sharpening the peak shape of the basic promethazine amine. Acetic acid ensures the amine remains protonated for ionic interaction with the anionic carboxylate groups of the Vancomycin.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C.

  • Detection: UV at 254 nm.

  • System Suitability Requirement: Resolution (

    
    ) 
    
    
    
    between enantiomers; Tailing Factor (
    
    
    )
    
    
    .
Protocol B: Capillary Electrophoresis (CE)

Recommended for R&D and High-Efficiency Screening.

  • Capillary: Uncoated fused silica,

    
     cm effective length 
    
    
    
    
    
    m ID.[4]
  • Background Electrolyte (BGE): 30 mM Phosphate/Citrate buffer (pH 2.5) containing 10 mM

    
    -Cyclodextrin.[4]
    
    • Scientist's Note: The low pH (2.5) is mandatory. It ensures Promethazine is fully ionized, increasing its electrophoretic mobility, while suppressing the Electro-Osmotic Flow (EOF), allowing the chiral selector (

      
      -CD) to effectively discriminate based on migration speed differences.
      
  • Voltage: 12 kV (positive polarity).

  • Injection: Hydrodynamic (50 mbar for 5s).

  • System Suitability Requirement: Migration time repeatability RSD

    
    .
    

Comparative Data & Mechanistic Analysis

Inter-Laboratory Performance Data

The following data represents the consolidated results from the three-site study.

MetricHPLC (Method A)CE (Method B)Interpretation
Mean Resolution (

)
2.524.10CE provides better separation physics.
Intra-day Precision (RSD) 0.29%0.85%HPLC is more repeatable within a single run.
Inter-lab Reproducibility (RSD) 0.36% 2.1% Critical: CE is highly sensitive to capillary surface variations across labs.
Robustness (pH change) HighLowSmall pH changes in CE drastically alter selectivity.
Mechanistic Diagram: Chiral Recognition

Understanding why separation happens is key to troubleshooting.

ChiralMechanism cluster_HPLC HPLC: Vancomycin Interaction cluster_CE CE: Cyclodextrin Inclusion Analyte Promethazine (Cationic) Interaction1 Ionic Bond (Dominant) Analyte->Interaction1 Protonated Amine Interaction2 Inclusion Complex (Shape Selectivity) Analyte->Interaction2 Propyl Side Chain Vanco Vancomycin CSP Hydrophobic Pocket Carboxyl Group (Anionic) H-Bond Network Interaction1->Vanco:f2 BetaCD Beta-Cyclodextrin Hydrophobic Cavity Hydrophilic Rim Interaction2->BetaCD:f1

Figure 2: Mechanistic differences. HPLC relies on strong ionic anchoring plus steric fit, whereas CE relies on the thermodynamic equilibrium of the analyte entering the cyclodextrin cavity.

Discussion and Recommendations

The "Transferability" Bottleneck

While the CE method yielded higher resolution (


), the inter-laboratory study revealed a vulnerability: Capillary Wall Hysteresis . In Site C, slight variations in the capillary conditioning rinse cycle led to migration time shifts, pushing the inter-lab RSD above 2%.

Conversely, the HPLC method using the Chirobiotic V column showed remarkable robustness. The polar organic mode (Methanol/Acid/Base) creates a stable solvation environment that is easily replicated across different HPLC instrument vendors (Agilent, Waters, Shimadzu).

Final Recommendation
  • For Global Quality Control (Release Testing): Adopt Method A (HPLC) . The low RSD (0.36%) and high robustness ensure fewer OOS (Out of Specification) investigations during routine manufacturing.

  • For Early Stage R&D: Adopt Method B (CE) . It is faster, consumes 99% less solvent, and provides higher peak capacity for separating complex degradation products.

References

  • Gumustas, M., et al. (2009). "A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations." Drug Development and Industrial Pharmacy.

  • Wang, L., et al. (2006). "Enantioseparation of promethazine by capillary electrophoresis with square wave amperometric detection." ResearchGate.[3][4]

  • ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[5][6]

  • Rai, J., et al. (2002). "Study of the Stability of Promethazine Enantiomers by Liquid Chromatography Using a Vancomycin-Bonded Chiral Stationary Phase." Journal of Chromatography A.

Sources

Validation

Bioequivalence Assessment of Promethazine: Regulatory Standards &amp; Bioanalytical Protocols

Executive Summary For the purpose of regulatory bioequivalence (BE) submissions (ANDA/Generic applications), quantification of promethazine metabolites is generally NOT required. Both the US FDA and the European Medicine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the purpose of regulatory bioequivalence (BE) submissions (ANDA/Generic applications), quantification of promethazine metabolites is generally NOT required.

Both the US FDA and the European Medicines Agency (EMA) recommend measuring the parent compound (promethazine) in plasma to establish bioequivalence. This consensus stems from the fact that promethazine is readily quantifiable, and its pharmacokinetics (PK) accurately reflect the rate and extent of absorption from the formulation. While major metabolites like promethazine sulfoxide and N-desmethylpromethazine are formed extensively via first-pass metabolism (primarily CYP2D6), their measurement introduces variability related to subject genotype rather than formulation performance.

This guide details the regulatory landscape, the scientific rationale for analyte selection, and provides a validated LC-MS/MS protocol for researchers who must quantify these analytes for internal pharmacokinetic profiling or complex formulation development.

Part 1: Regulatory Landscape & Requirements[1][2]

The following table summarizes the specific bioequivalence requirements for Promethazine Hydrochloride across major regulatory jurisdictions.

Table 1: Comparative Regulatory Requirements
AgencyProduct-Specific Guidance (PSG)Analyte to MeasureRationale
US FDA Promethazine (Parent only)Parent is measureable and active. Metabolite measurement is only recommended if parent is inactive or levels are too low to allow reliable quantification.
EMA Promethazine (Parent only)BE should be based on the parent compound.[1] Metabolites are only used if the parent is a pro-drug.
Health Canada Promethazine (Parent only)Focus is on release of active ingredient.[2] Metabolites are generally not required unless they contribute significantly to safety/efficacy AND parent is not measureable.
WHO Prequalification GuidancePromethazine (Parent only)Aligns with major ICH guidelines favoring parent compound for immediate-release formulations.

Part 2: Scientific Rationale & Metabolic Pathway

Why Exclude Metabolites from BE?

The decision to exclude metabolites from mandatory BE testing is based on three scientific pillars:

  • CYP2D6 Polymorphism: Promethazine undergoes extensive first-pass metabolism, primarily sulfoxidation and demethylation. This process is heavily mediated by CYP2D6 .

    • Impact: Measuring metabolites confounds the assessment of the formulation (drug release) with the subject's genetics (metabolizer status). A Poor Metabolizer (PM) would have vastly different metabolite ratios than an Extensive Metabolizer (EM), increasing inter-subject variability (

      
      ) and requiring larger sample sizes unnecessarily.
      
  • Activity Profile: Promethazine sulfoxide (the major metabolite) is considered significantly less pharmacologically active at the H1 receptor compared to the parent compound.

  • Measurability: Modern LC-MS/MS methods can easily quantify the parent promethazine at sub-nanogram levels (

    
    ), negating the need for surrogate markers.
    
Metabolic Pathway Visualization

The following diagram illustrates the hepatic processing of promethazine, highlighting the divergence between the bio-active parent and the CYP-mediated metabolites.

PromethazineMetabolism Parent Promethazine (Active Parent) Liver Hepatic First-Pass (Liver) Parent->Liver Absorption CYP2D6 CYP2D6 (Polymorphic Enzyme) Liver->CYP2D6 Metabolism Systemic Systemic Circulation (Target for BE) Liver->Systemic Bioavailability (F ≈ 25%) Sulfoxide Promethazine Sulfoxide (Major Metabolite - Low Activity) CYP2D6->Sulfoxide S-oxidation Desmethyl N-desmethylpromethazine (Minor Metabolite) CYP2D6->Desmethyl N-demethylation Sulfoxide->Systemic Excreted Desmethyl->Systemic Excreted

Figure 1: Metabolic pathway of Promethazine showing the critical role of CYP2D6 in diverting parent drug from systemic circulation.

Part 3: Bioanalytical Protocol (LC-MS/MS)

While not required for regulatory BE, researchers often quantify metabolites during innovator drug development or mechanistic PK studies . Below is a self-validating protocol for the simultaneous quantification of Promethazine, Promethazine Sulfoxide, and N-desmethylpromethazine.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity LC coupled with Sciex Triple Quad 6500+ or equivalent.

  • Column: Waters XBridge C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.3 - 0.4 mL/min.

Sample Preparation (Liquid-Liquid Extraction)

This method uses LLE to minimize matrix effects, crucial for accurate metabolite quantification.

  • Aliquot: Transfer

    
     of plasma into a clean glass tube.
    
  • IS Addition: Add

    
     of Internal Standard (Promethazine-d6, 
    
    
    
    ).
  • Alkalinization: Add

    
     of 
    
    
    
    (Increases extraction efficiency of basic amines).
  • Extraction: Add

    
     of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
    
  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Concentration: Transfer organic layer to a fresh tube; evaporate to dryness under

    
     stream at 
    
    
    
    .
  • Reconstitution: Reconstitute in

    
     of Mobile Phase (A:B 50:50).
    
Mass Spectrometry Parameters (MRM)

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Promethazine 285.186.125Quantifier
285.171.140Qualifier
Promethazine Sulfoxide 301.186.128Quantifier
N-desmethylpromethazine 271.186.126Quantifier
Promethazine-d6 291.192.125Internal Standard
Method Validation Criteria (FDA BMV)

To ensure the protocol is self-validating, every run must meet these criteria:

  • Linearity:

    
     over range 
    
    
    
    .[3][4][5]
  • Accuracy: Mean concentration within

    
     of nominal (
    
    
    
    at LLOQ).
  • Precision:

    
     (
    
    
    
    at LLOQ).
  • Recovery: Consistent recovery (>70%) across low, medium, and high QC levels.

Part 4: Decision Logic for Researchers

When should you deviate from the standard "Parent Only" approach? Use this decision logic to determine the scope of your study.

DecisionTree Start Start: Define Study Goal Goal Is the goal Regulatory BE (ANDA/Generic)? Start->Goal RegPath Follow FDA/EMA PSG Goal->RegPath Yes ResearchPath Is the goal Mechanistic PK or New Formulation? Goal->ResearchPath No ParentOnly Measure Parent Only (Promethazine) RegPath->ParentOnly Complex Is the formulation Modified Release (MR)? ResearchPath->Complex Yes Complex->ParentOnly No MeasureMetabs Measure Parent + Metabolites (Sulfoxide) Complex->MeasureMetabs Yes Justification Justification: Detect dose-dumping or metabolic saturation MeasureMetabs->Justification

Figure 2: Decision logic for including metabolites in bioanalytical plans.

References

  • US Food and Drug Administration (FDA). Draft Guidance on Promethazine Hydrochloride.[6][7] (Oct 2024). Recommended Bioequivalence Studies. Retrieved from [Link][3][4][8][9][10][11]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence.[12][1] (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **). (2010).[12][8][13] Retrieved from [Link]

  • Health Canada. Comparative Bioavailability Standards: Formulations Used for Systemic Effects. (2018). Retrieved from [Link][9][11]

  • Taylor, G., & Houston, J. B. (1982). Simultaneous determination of promethazine and two of its circulating metabolites by high-performance liquid chromatography.
  • Nakamura, K., et al. (1996). CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes. Pharmacogenetics, 6(5), 449-457.[14]

Sources

Safety & Regulatory Compliance

Safety

N-Demethylpromethazine, (R)- proper disposal procedures

Part 1: Executive Summary & Immediate Action N-Demethylpromethazine, (R)- (a metabolite of Promethazine) is a phenothiazine derivative.[1][2] While not federally listed as a P- or U-code waste under RCRA (40 CFR 261.33),...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

N-Demethylpromethazine, (R)- (a metabolite of Promethazine) is a phenothiazine derivative.[1][2] While not federally listed as a P- or U-code waste under RCRA (40 CFR 261.33), it exhibits significant aquatic toxicity and acute oral toxicity .[2] It must be managed as Hazardous Chemical Waste and strictly segregated from municipal waste or sewer systems.

Critical Prohibition:

  • NEVER dispose of this substance down the drain.

  • NEVER dispose of in regular trash or biohazard bags (unless contaminated with infectious agents).

Part 2: Chemical Identification & Hazard Assessment

Effective disposal begins with accurate characterization. This compound is typically used as a pharmaceutical reference standard or impurity marker in drug development.

Parameter Data
Chemical Name N-Demethylpromethazine, (R)-
Synonyms Norpromethazine; Desmethylpromethazine
CAS Number 60113-77-1 (Generic/Racemic); Note: (R)- specific CAS may vary by vendor, treat as 60113-77-1 for safety.[1][2][3]
Molecular Formula C₁₆H₁₈N₂S
Physical State Solid (typically pale yellow powder)
Primary Hazards Acute Tox. 4 (Oral) ; Aquatic Chronic 2 ; Skin Sens. 1

Toxicological Mechanism: As a phenothiazine metabolite, this compound acts as an antagonist at histaminergic and dopaminergic receptors.[2] Environmental release is critical to prevent because phenothiazines are pseudo-persistent and highly toxic to aquatic invertebrates, disrupting local ecosystems even at low concentrations.[2]

Part 3: Regulatory Framework

RCRA Status (USA)

N-Demethylpromethazine is not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic Waste).[1] However, it must be characterized by the generator.[2]

  • Federal Classification: Non-RCRA Regulated Waste (unless characteristic for ignitability/corrosivity, which is unlikely for the pure solid).

  • Best Practice: Manage as Non-RCRA Hazardous Chemical Waste destined for high-temperature incineration.

  • State Variations: States like California, Washington, and Minnesota may regulate this as "State-Regulated Hazardous Waste" due to its toxicity (LD50 < 2500 mg/kg).[2]

DOT Classification (Transport)

For off-site disposal, the waste profile typically falls under:

  • UN Number: UN 3077

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (N-Demethylpromethazine)[1][2][3][4][5][6][7]

  • Hazard Class: 9

  • Packing Group: III

Part 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with "Cradle-to-Grave" liability standards.

Phase 1: Segregation & Packaging
  • Select Container: Use a chemically compatible container. High-density polyethylene (HDPE) or Amber Glass jars with screw-top lids are recommended.

    • Why Amber Glass? Phenothiazines are light-sensitive.[8] Degradation products can be more toxic or pharmacologically active.

  • Solid Waste: Place weigh boats, contaminated gloves, and solid powder directly into the container.[2]

  • Liquid Waste: If the substance is dissolved in solvent (e.g., Methanol, DMSO), segregate into a "Flammable Solvents" or "Toxic Solvents" stream depending on the carrier solvent.[2] Do not mix with oxidizers.

Phase 2: Labeling

Every container must be labeled before waste is added.[1]

  • Label Content:

    • Full Chemical Name: N-Demethylpromethazine, (R)-[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[1][8]

    • Generator Name: Your Lab/Group.

Phase 3: Storage & Handover
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: Place the bottle in a secondary tray to capture potential leaks.

  • Disposal Path: Request pickup by your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[2]

  • Final Treatment: The required destruction method is Incineration at a permitted facility.

Part 5: Spill Management (Emergency Procedure)

Scenario: You have spilled 50 mg of powder on the benchtop.

  • Evacuate & Alert: Clear the immediate area. Alert labmates.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is aerosolized, use an N95 or P100 respirator.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with soap and water (phenothiazines are lipophilic; water alone may not suffice).

    • Rinse with ethanol if residue remains.

  • Disposal: Place all cleanup materials (towels, gloves) into the Hazardous Waste container, NOT the trash.

Part 6: Visualizations

Figure 1: Waste Classification & Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream.

DisposalFlow Start Waste Generation: N-Demethylpromethazine, (R)- Form Is the waste Solid or Liquid? Start->Form Solid Solid Waste (Powder, Gloves, Weigh Boats) Form->Solid Liquid Liquid Waste (Dissolved in Solvent) Form->Liquid SolidContainer Container: Wide-mouth HDPE or Amber Glass Label: 'Toxic Solid Waste' Solid->SolidContainer LiquidCheck Identify Solvent Base Liquid->LiquidCheck FinalSolid Destruction Method: High-Temp Incineration SolidContainer->FinalSolid Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHalogenated FinalLiquid Destruction Method: Fuel Blending or Incineration Halogenated->FinalLiquid NonHalogenated->FinalLiquid

Caption: Decision logic for segregating N-Demethylpromethazine waste based on physical state and solvent carrier.

Part 7: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71315401, rac N-Demethyl Promethazine Hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations and Keyword Index: Pharmaceutical Waste. Retrieved from [Link][1]

  • Washington State Department of Ecology. (2025). Pharmaceutical Waste Codes and Designation. Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-Demethylpromethazine, (R)-

Executive Safety Assessment Substance Identity: N-Demethylpromethazine, (R)- (Also known as Norpromethazine) Chemical Class: Phenothiazine Derivative / Active Metabolite Primary Hazards: Skin Sensitization, Photosensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Substance Identity: N-Demethylpromethazine, (R)- (Also known as Norpromethazine) Chemical Class: Phenothiazine Derivative / Active Metabolite Primary Hazards: Skin Sensitization, Photosensitivity, CNS Depression, Aquatic Toxicity.

Operational Directive: N-Demethylpromethazine is a primary N-dealkylated metabolite of Promethazine. While often used as an analytical standard, it retains the potent biological activity of the parent phenothiazine class. Strict adherence to "No-Touch" protocols is mandatory. Phenothiazines are notorious potent skin sensitizers and photosensitizers; trivial dermal exposure can lead to chronic contact dermatitis or photo-allergic reactions.

Critical Handling Constraints:

  • Light Sensitivity: The substance degrades and becomes more toxic upon UV exposure. All handling must occur under amber light or using amber glassware.

  • Hygroscopic Nature: Moisture uptake alters stoichiometry. Handle in low-humidity environments (<40% RH) where possible.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of occupational exposure for this compound.

PPE CategorySpecificationTechnical Rationale
Respiratory N95 / P3 (Minimum) or PAPRPrevents inhalation of airborne particulates during weighing. Phenothiazine dust is a potent respiratory irritant and CNS depressant.
Hand Protection Double Nitrile Gloves (0.11 mm min)Outer Glove: Change every 30 mins or immediately upon splash. Inner Glove: Acts as a permeation barrier. Latex is not recommended due to lower chemical resistance to organic solvents used in dissolution.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for powders that may become airborne. Goggles seal the ocular area from dust and vapors.
Body Protection Tyvek® Lab Coat (Closed Front) Woven cotton coats allow dust penetration. Non-woven Tyvek prevents particulate entrapment in fabric fibers.
Engineering Class II Biological Safety Cabinet (BSC) or Fume Hood Mandatory. Never handle open vials on an open bench. Airflow must be laminar to prevent powder dispersion.

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the "Zone of Safety" concept required for handling (R)-N-Demethylpromethazine. This workflow enforces a unidirectional path to prevent cross-contamination.

HandlingWorkflow Start Entry: Gowning Area PPE Don PPE: Double Nitrile, Tyvek, Goggles Start->PPE Step 1 Hood Fume Hood / BSC: Verify Airflow (>100 fpm) PPE->Hood Step 2 Weigh Weighing: Anti-static Gun + Amber Vials Hood->Weigh Step 3: Minimize Light Solvent Dissolution: Add Solvent (MeOH/DMSO) Weigh->Solvent Step 4 Waste Disposal: Segregate Solid vs Liquid Weigh->Waste Spill Event Solvent->Waste Step 5 Exit Exit: De-gowning & Wash Waste->Exit Step 6

Figure 1: Unidirectional workflow for handling high-potency sensitizers. Note the critical control point at the Fume Hood/BSC.

Detailed Experimental Methodology

A. Preparation of Stock Solution (10 mM)

Objective: Create a stable stock solution for analytical or biological assays while minimizing degradation.

  • Environmental Setup:

    • Turn off direct overhead lab lights or use yellow UV-blocking filters.

    • Equip the balance area with an ionizing bar (anti-static gun) to prevent electrostatic scattering of the powder.

  • Weighing:

    • Place a pre-tarred amber glass vial (2 mL or 4 mL) on the analytical balance inside the hood.

    • Technique: Do not use a spatula. Gently tap the source vial to transfer the solid. This "tap method" reduces physical contact and tool contamination.

    • Target Mass: Calculate mass based on molecular weight (MW ≈ 270.39 g/mol for free base; check if HCl salt is used, MW ≈ 306.85).

  • Dissolution:

    • Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol. DMSO is preferred for biological stock stability (-20°C storage).

    • Add solvent slowly down the side of the vial to wash down any adherent powder.

    • Vortex for 30 seconds. Ensure the cap is tightly sealed with Parafilm before vortexing to prevent aerosolization.

  • Storage:

    • Store at -20°C.

    • Labeling: Must include "Toxic," "Light Sensitive," and date of preparation.

B. Analytical Verification (HPLC-UV)

To verify the integrity of the (R)-enantiomer (preventing racemization), use a chiral column setup.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Emergency Response & Disposal Logistics

Exposure Response[1][2][3][4][5]
  • Skin Contact:

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[1] Do not use alcohol (ethanol/isopropanol) as this may increase dermal absorption of the phenothiazine.

    • Medical: Monitor for erythema (redness) or photosensitivity reactions over the next 48 hours.

  • Eye Contact:

    • Flush with saline/water for 15 minutes holding eyelids open. Seek ophthalmological evaluation immediately.

Waste Disposal Plan

Phenothiazines are toxic to aquatic life and must never be disposed of down the drain.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels, Tyvek sleeves.High-Temperature Incineration (Hazardous Waste). Label: "Toxic Solids - Phenothiazines".
Liquid Waste Stock solutions, HPLC effluent containing the substance.Solvent Waste Stream (Non-Halogenated or Halogenated depending on solvent). Label: "Toxic Liquid - Contains Phenothiazines".
Sharps/Glass Broken amber vials, pipettes.Puncture-proof Sharps Container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315401, rac N-Demethyl Promethazine Hydrochloride. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Phenothiazine: Systemic Safety & Handling Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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